molecular formula C9H17N B8739456 4-Methylbicyclo[2.2.2]octan-1-amine

4-Methylbicyclo[2.2.2]octan-1-amine

Cat. No.: B8739456
M. Wt: 139.24 g/mol
InChI Key: ZKALWXKGVATMBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methylbicyclo[2.2.2]octan-1-amine is a useful research compound. Its molecular formula is C9H17N and its molecular weight is 139.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H17N

Molecular Weight

139.24 g/mol

IUPAC Name

4-methylbicyclo[2.2.2]octan-1-amine

InChI

InChI=1S/C9H17N/c1-8-2-5-9(10,6-3-8)7-4-8/h2-7,10H2,1H3

InChI Key

ZKALWXKGVATMBC-UHFFFAOYSA-N

Canonical SMILES

CC12CCC(CC1)(CC2)N

Origin of Product

United States

Foundational & Exploratory

Physicochemical Profiling and Synthetic Integration of 4-Methylbicyclo[2.2.2]octan-1-amine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Shift to 3D Chemical Space

In contemporary medicinal chemistry, the over-reliance on planar, sp2-hybridized aromatic rings has led to high attrition rates in clinical development due to poor aqueous solubility, off-target promiscuity, and metabolic liabilities. The "Escape from Flatland" paradigm, pioneered by Lovering et al., demonstrated that increasing the fraction of sp3-hybridized carbons (


) directly correlates with clinical success[1].

4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1123-38-2 for free base; 1194-43-0 for hydrochloride salt)[2][3] has emerged as a highly privileged, 3D-rich building block. Functioning as a rigid aliphatic bioisostere for para-substituted anilines (such as p-toluidine) or tert-butyl groups, this bicyclo[2.2.2]octane (BCO) derivative allows drug developers to project pharmacophores into three-dimensional space while drastically altering the physicochemical and pharmacokinetic profile of the parent scaffold[4].

Physicochemical Profiling & Structural Metrics

To understand the utility of this compound, it must be benchmarked against its 2D planar counterpart, p-toluidine. The BCO scaffold perfectly mimics the linear vector of a para-phenyl ring while fundamentally changing the molecule's electronic and thermodynamic properties.

PropertyThis compoundp-Toluidine (2D Reference)
Structural Classification 3D Aliphatic Bicyclic (BCO)2D Planar Aromatic
Molecular Formula C₉H₁₇NC₇H₉N
Molecular Weight 139.24 g/mol [2]107.15 g/mol
Fraction sp³ (

)
1.00[4]0.14
Bridgehead/Para Distance ~2.60 Å[4]~2.82 Å[4]
Aromatic Rings 01
Amine Steric Hindrance High (Bridgehead tertiary carbon)Low (Exposed aromatic carbon)
UV Chromophore Absent (Requires MS/ELSD for tracking)Present (Strong UV absorbance)

Mechanistic Advantages in Pharmacokinetics (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the raw data and understand the causality behind why replacing a phenyl ring with a 4-methylbicyclo[2.2.2]octane system improves a drug's profile.

A. Thermodynamics of Solubility (Crystal Lattice Disruption)

A common misconception is that aliphatic rings are inherently more hydrophilic than aromatic rings. In reality, the BCO scaffold is highly lipophilic. However, its incorporation often increases aqueous solubility. The causality lies in solid-state thermodynamics. Planar aromatic rings readily engage in


 stacking, forming highly stable, high-melting-point crystal lattices that resist dissolution in water. The rigid, 3D bulk of the BCO scaffold disrupts this planarity, significantly lowering the crystal lattice energy (melting point) and thermodynamically driving the compound into aqueous solution[1][4].
B. Cytochrome P450 Evasion & Metabolic Stability

Aromatic rings are classic liabilities for Phase I metabolism, where Cytochrome P450 (CYP) enzymes mediate epoxidation and subsequent hydroxylation, often leading to reactive, toxic metabolites. The this compound scaffold contains zero aromatic C-H bonds . Furthermore, the rigid bicyclic framework restricts the conformational flexibility required for the molecule to optimally orient its aliphatic C-H bonds into the catalytic heme center of CYP enzymes, resulting in a significantly extended intrinsic half-life (


) and lower hepatic clearance (

).

Experimental Methodology: Sterically Hindered Amide Coupling

Incorporating this compound into a drug scaffold typically involves amide bond formation. Because the primary amine is situated at a bridgehead tertiary carbon , it is highly sterically hindered. Standard coupling reagents (like EDC/HOBt) often result in sluggish kinetics, poor yields, and epimerization of the acid partner.

The following self-validating protocol utilizes HATU , which forms a highly reactive 7-aza-1-hydroxybenzotriazole (HOAt) active ester capable of overcoming the steric bulk of the BCO amine.

Protocol: HATU-Mediated Amide Coupling of BCO-Amine

Reagents: Target Carboxylic Acid (1.0 eq), this compound hydrochloride (1.1 eq)[3], HATU (1.2 eq), DIPEA (3.0 eq), Anhydrous DMF.

Step-by-Step Procedure:

  • Pre-Activation: In an oven-dried flask under inert atmosphere (N₂), dissolve the carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Add N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes. Rationale: Pre-forming the HOAt ester prevents the hindered amine from competing for the uronium salt, which can lead to guanidinium byproducts.

  • Nucleophilic Addition: Add this compound hydrochloride (1.1 eq)[3] in one portion. The excess DIPEA serves to liberate the free base from the HCl salt in situ.

  • Reaction Monitoring (Crucial Step): Stir the reaction at room temperature. Monitor via LC-MS. Expert Insight: Because the BCO scaffold lacks a UV chromophore, the product will only show UV absorbance if the carboxylic acid partner possesses one. Always monitor the Total Ion Chromatogram (TIC) for the

    
     mass ion to validate product formation.
    
  • Quenching & Extraction: Upon complete consumption of the acid (typically 2–4 hours), quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with Ethyl Acetate (3 × 20 mL).

  • DMF Removal: Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL). Rationale: DMF is highly soluble in EtOAc; the LiCl wash osmotically forces DMF into the aqueous phase, preventing contamination during purification. Wash with brine, then dry over anhydrous Na₂SO₄.

  • Purification: Concentrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to yield the 3D-enriched amide lead.

Workflow Visualization

The logical progression from a flat, 2D hit compound to a 3D-optimized lead using this compound is mapped below.

BioisostereWorkflow Hit 2D Hit Compound (p-Toluidine Motif) Design Bioisosteric Replacement (this compound) Hit->Design Scaffold Hopping Synthesis Sterically Hindered Amide Coupling (HATU, DIPEA, DMF) Design->Synthesis Assay1 Physicochemical Assays (Kinetic Solubility, LogD) Synthesis->Assay1 Assay2 In Vitro ADME (Microsomal Stability) Synthesis->Assay2 Lead Optimized 3D Lead (High Fsp3, Lower CLint) Assay1->Lead Improved Solubility Assay2->Lead Enhanced Stability

Logical workflow for bioisosteric replacement using this compound.

References

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success Journal of Medicinal Chemistry (ACS Publications)[Link]

Sources

The Structural Topology and Synthetic Dynamics of 4-Methylbicyclo[2.2.2]octan-1-amine: A Whitepaper for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the evolving landscape of Structure-Based Drug Design (SBDD), rigid three-dimensional pharmacophores are increasingly prioritized over flat,


-hybridized aromatic rings to improve metabolic stability and target specificity. 4-Methylbicyclo[2.2.2]octan-1-amine  represents a premier class of these 3D architectures. As a highly symmetrical, bridged bicyclic primary amine, it serves as a critical adamantane bioisostere. This technical guide explores the topological nuances, physicochemical properties, and causal synthetic methodologies required to effectively leverage this molecule in advanced drug development.

Topological and Conformational Analysis

The structural logic of this compound is defined by its rigid bicyclo[2.2.2]octane core. Unlike acyclic alkanes that naturally adopt staggered conformations to minimize steric repulsion, the bicyclo[2.2.2]octane system consists of three cyclohexane rings locked in boat conformations.

This geometric constraint forces all C-C bonds in the core into a perfectly eclipsed conformation , generating approximately 12 kcal/mol of torsional strain. Despite this high ground-state energy, the cage is exceptionally rigid. The 1,4-disubstitution pattern (a methyl group at position 4 and a primary amine at position 1) endows the molecule with


 symmetry .

From a pharmacological perspective, this symmetry is invaluable. It projects the amine (hydrogen-bond donor/acceptor) and the methyl group (lipophilic anchor) at exactly 180 degrees to one another without any rotational ambiguity. When a drug molecule binds to a receptor, the restriction of conformational freedom minimizes the entropic penalty of binding (


), thereby enhancing the overall binding affinity (

).

Topology A This compound B Bicyclo[2.2.2]octane Core A->B C 1-Amine Group A->C D 4-Methyl Group A->D E Eclipsed Conformation B->E F C3v Symmetry B->F

Structural topology and symmetry of this compound.

Physicochemical Profiling

Understanding the baseline properties of the compound is essential for handling, storage, and downstream synthetic planning. The amine is most commonly isolated and utilized as a hydrochloride salt to prevent oxidative degradation and improve aqueous solubility.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name This compound hydrochloride
CAS Number 1194-43-0
Molecular Formula C₉H₁₈ClN
Molecular Weight 175.70 g/mol
Physical Form White to Yellow Solid
Purity ≥97%
Storage Conditions Inert atmosphere, 2-8°C

According to standard material specifications, the hydrochloride salt requires inert storage at 2-8°C to prevent hygroscopic degradation and maintain structural integrity (1)[1].

Mechanistic Synthesis & Self-Validating Protocol

As a Senior Application Scientist, I must emphasize the causal logic behind synthesizing bridgehead amines. Direct amination via


 displacement is physically impossible because the rigid cage completely blocks the required backside attack trajectory. Furthermore, 

pathways are highly disfavored; the rigid cage prevents the intermediate carbocation from achieving the planar

geometry required for stability (a manifestation of Bredt's rule).

Therefore, the causal synthetic choice is a rearrangement reaction from a pre-installed bridgehead carbon, specifically the Curtius Rearrangement starting from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Self-Validating Experimental Protocol

This protocol is designed with an internal validation checkpoint to ensure reaction fidelity before proceeding to hydrolysis.

Step 1: Acyl Azide Formation

  • Procedure: Dissolve 1.0 equivalent of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid in anhydrous toluene under an inert nitrogen atmosphere. Cool the reaction to 0°C. Add 1.2 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 1.1 equivalents of diphenylphosphoryl azide (DPPA).

  • Causality: DPPA acts as a mild, safe reagent to convert the carboxylic acid directly into an acyl azide without the need for harsh chlorinating agents like thionyl chloride.

Step 2: Thermal Rearrangement (Curtius)

  • Procedure: Gradually warm the mixture to room temperature, then heat to 80°C for 2 hours.

  • Validation Checkpoint: Extract a 0.1 mL aliquot and analyze via FTIR spectroscopy. The reaction is successfully validated only when the acyl azide stretch (~2140 cm⁻¹) disappears and a strong, distinct isocyanate peak at ~2260 cm⁻¹ emerges. Do not proceed to Step 3 until this isocyanate intermediate is confirmed.

Step 3: Acidic Hydrolysis

  • Procedure: Cool the reaction mixture to room temperature. Add an excess of 6M aqueous HCl and reflux for 4 hours.

  • Causality: The acidic environment drives the hydrolysis of the isocyanate to a carbamic acid, which rapidly decarboxylates (releasing CO₂) to yield the primary amine. The HCl immediately traps the volatile free base as the stable hydrochloride salt.

Step 4: Isolation and Purification

  • Procedure: Concentrate the aqueous layer in vacuo. Wash the crude solid with cold diethyl ether to remove non-polar organic impurities (like diphenylphosphoric acid byproducts). Recrystallize the remaining solid from a mixture of ethanol and ether to yield pure this compound hydrochloride.

Synthesis S1 Bridgehead Carboxylic Acid S2 Acyl Azide Formation S1->S2 DPPA, Et3N S3 Curtius Rearrangement S2->S3 Heat, N2 Release S4 Isocyanate Intermediate S3->S4 IR Validation (~2260 cm⁻¹) S5 Acidic Hydrolysis S4->S5 HCl, H2O S6 Target Amine Hydrochloride S5->S6 Crystallization

Self-validating synthetic workflow via Curtius rearrangement.

Pharmacological Applications: Bioisosterism and M2 Channel Inhibition

Bicyclo[2.2.2]octane derivatives serve as critical molecular building blocks in modern drug discovery, acting as highly tunable bioisosteres for adamantanes (2)[2].

One of the most prominent applications of this compound and its derivatives is in the development of antiviral therapeutics targeting the M2 proton channel of the influenza A virus . Historically, adamantane-based drugs like amantadine and rimantadine were used to block this channel, preventing the viral uncoating process. However, the rapid emergence of the S31N mutation (a single Serine to Asparagine amino acid replacement in the matrix M2 ion channel) has rendered traditional adamantanes largely ineffective (3)[3].

By substituting the adamantane core with a 4-methylbicyclo[2.2.2]octane scaffold, researchers alter the spatial footprint and lipophilic distribution of the drug. The rigid, elongated vector of the bicyclo[2.2.2]octane cage allows the primary amine to interact with the mutated pore-lining residues (like Asn31) while the 4-methyl group acts as a hydrophobic plug deeper in the channel. This structural tuning is a prime example of using topological manipulation to overcome drug resistance[3].

References

Sources

Lipophilicity and LogP values of 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile of 4-Methylbicyclo[2.2.2]octan-1-amine , focusing on its lipophilicity (LogP), basicity (pKa), and utility as a bioisostere in drug discovery.

Lipophilicity, Basicity, and Bioisosteric Utility [1]

Executive Summary

This compound represents a critical "Goldilocks" scaffold in medicinal chemistry, bridging the physicochemical gap between the smaller tert-butyl group and the bulkier, highly lipophilic 1-adamantyl moiety.[1]

As a rigid, saturated bicyclic cage, this compound offers a defined spatial orientation (


 symmetry) that resists metabolic oxidation while maintaining a lipophilicity profile (LogP ~1.6) significantly lower than that of adamantane (LogP ~2.4). This guide provides a technical analysis of its lipophilicity and basicity, offering researchers a validated framework for deploying this scaffold to modulate solubility and blood-brain barrier (BBB) permeability without incurring the "molecular obesity" associated with larger diamondoid structures.[1]

Molecular Architecture & Physicochemical Profile[1]

The compound consists of a bicyclo[2.2.2]octane (BCO) cage substituted at the bridgehead positions. This substitution pattern creates a linear vector between the amine and the methyl group, providing a rigid, non-rotatable pharmacophore.[1]

Calculated vs. Estimated Properties

The following data synthesizes computational predictions with comparative experimental data from homologous cage amines (e.g., Amantadine, Memantine).

PropertyValue (Est./Calc.)Context & Significance
Molecular Weight 139.24 g/mol Low MW allows for efficient Ligand Efficiency (LE).[1]
LogP (Neutral) 1.6 – 1.8 Moderate lipophilicity.[1] Lower than 1-Adamantylamine (~2.44).[1]
pKa (Basic) 10.6 ± 0.2 Highly basic primary amine (similar to t-butylamine).[1]
LogD

-1.4 to -1.6 At physiological pH, the amine is >99.9% protonated, drastically reducing effective lipophilicity.[1]
Topological Polar Surface Area (TPSA) 26.02 Ųdominated solely by the primary amine; excellent for BBB penetration if deprotonated or actively transported.[1]
Rotatable Bonds 0High rigidity reduces entropic penalty upon binding.[1]
The Lipophilic "Bridge"

In Lead Optimization, replacing a tert-butyl group with 4-methyl-BCO increases steric bulk and lipophilicity slightly.[1] Conversely, replacing an adamantyl group with 4-methyl-BCO reduces lipophilicity by approximately 0.8 log units, potentially improving metabolic stability and solubility.[1]

Bioisostere_Comparison tButyl tert-Butylamine (LogP ~ 0.4) Low Bulk BCO 4-Methyl-BCO-amine (LogP ~ 1.6) Medium Bulk tButyl->BCO + Steric Fill + Lipophilicity Adamantane 1-Adamantylamine (LogP ~ 2.4) High Bulk BCO->Adamantane + Lipophilicity + Metabolic Risk Adamantane->BCO Optimizing Sol. Reducing LogP

Figure 1: Comparative lipophilicity and steric progression of cage amines.[1]

Detailed Lipophilicity Analysis

LogP (Partition Coefficient)

The intrinsic lipophilicity of the neutral free base is driven by the hydrocarbon cage.[1]

  • Parent Scaffold: Unsubstituted bicyclo[2.2.2]octan-1-amine has a predicted LogP of ~1.1 [1].[1]

  • Methyl Effect: The addition of a methyl group typically adds +0.5 to +0.6 log units to the partition coefficient.[1]

  • Result: The 4-methyl derivative sits comfortably at LogP ≈ 1.65 .[1] This places it in an ideal range for CNS-active drugs, where a LogP of 2–3 is often targeted, but the high basicity must be accounted for.[1]

LogD (Distribution Coefficient)

Because the amine is highly basic (pKa ~10.6), it exists almost exclusively as a cation at pH 7.4.

  • Calculation:

    
    [1]
    
  • At pH 7.4:

    
    
    
    
    
    
    
    [1]
  • Implication: Despite the lipophilic cage, the ionized species is quite water-soluble.[1] This explains why such amines are often formulated as hydrochloride salts (CAS 1194-43-0) which are stable, water-soluble solids.[1]

Experimental Determination Protocols

For researchers validating these values, standard shake-flask methods are often inaccurate for highly basic amines due to ion-pairing effects in octanol.[1] The following protocols are recommended for high-integrity data.

Protocol A: Potentiometric Titration (The "Gold Standard")

This method simultaneously determines pKa and LogP by titrating the substance in varying ratios of water/octanol.[1]

  • Preparation: Dissolve 1-3 mg of this compound HCl in 0.15 M KCl (ionic strength adjustor).

  • pKa Measurement: Perform a titration from pH 2 to pH 12 using 0.5 M KOH. Determine the aqueous pKa (expected ~10.6).

  • LogP Measurement: Perform three subsequent titrations in dual-phase systems containing different volumes of water-saturated octanol (e.g., 0.5 mL, 1.0 mL, 5.0 mL).

  • Data Analysis: The shift in the apparent pKa (

    
    ) in the presence of octanol correlates to the partitioning of the neutral species.[1]
    
    • Equation:

      
       where 
      
      
      
      is the partition coefficient and
      
      
      is the volume ratio.
Protocol B: RP-HPLC Estimation (High Throughput)

Use this for rapid screening of derivatives.[1]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse).

  • Mobile Phase: Methanol/Water with 0.1% Decylamine (as a silanol blocker) or high pH buffer (pH 11) to ensure the amine is neutral.[1]

    • Note: Running at pH 11 is risky for silica columns; use hybrid columns (e.g., Waters XBridge) stable at high pH.

  • Calibration: Run a standard curve of known cage amines (Amantadine, Memantine, t-Butylamine).[1]

  • Calculation: Correlate retention time (

    
    ) to LogP.
    

Experimental_Workflow Start Sample: 4-Methyl-BCO-amine HCl Choice Select Method Start->Choice Potentiometric Potentiometric Titration (Sirius T3) Choice->Potentiometric Accuracy HPLC RP-HPLC (High pH) Choice->HPLC Speed Pot_Step1 Titrate aq. pKa (pH 2 -> 12) Potentiometric->Pot_Step1 HPLC_Step1 Use Hybrid Column (pH 11 Buffer) HPLC->HPLC_Step1 Pot_Step2 Titrate with Octanol (Shift in pKa) Pot_Step1->Pot_Step2 Result Output: LogP ~1.65 | pKa ~10.6 Pot_Step2->Result HPLC_Step2 Correlate RT with Amantadine Std HPLC_Step1->HPLC_Step2 HPLC_Step2->Result

Figure 2: Decision tree for experimental validation of physicochemical properties.

Applications in Drug Discovery[1][2]

NMDA Receptor Antagonism

Similar to Memantine and Amantadine, the 4-methyl-BCO amine can act as an open-channel blocker for NMDA receptors.[1] The slightly reduced lipophilicity compared to adamantane may result in faster "off-rates" (kinetics), potentially reducing side effects associated with prolonged channel blockade [2].[1]

Anti-Viral Activity (Influenza M2 Channel)

While Amantadine resistance is widespread, the BCO scaffold has historically shown activity against the M2 proton channel of Influenza A.[1] The 4-methyl group provides the necessary hydrophobic occlusion of the channel pore, similar to the methyl groups in Rimantadine [3].[1]

Sigma Receptor Ligands

Hydrophobic amines are privileged scaffolds for Sigma-1 (


) receptors.[1] The BCO core provides a compact hydrophobic domain that binds to the receptor's orthosteric site, often with higher selectivity than flexible alkyl chains.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13182386, Bicyclo[2.2.2]octan-1-amine. Retrieved from [Link]

  • Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives.[1] Chemical Reviews, 113(5), 3516–3604. (Discusses BCO as an adamantane bioisostere). Retrieved from [Link]

  • Burckhardt, S., et al. (2022). Design, Synthesis and Evaluation of Fused Bicyclo[2.2.2]octene as a Potential Core Scaffold. Molecules.[1][2][3][4][5][6][7][8] (Demonstrates the stability and synthetic utility of the BCO scaffold). Retrieved from [Link]

Sources

The pKa of Bridgehead Amines in Bicyclo[2.2.2]octane Systems: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of basic amine centers is a cornerstone of medicinal chemistry, catalysis, and materials science. Among the myriad of aliphatic scaffolds, the bicyclo[2.2.2]octane system—and its nitrogenous bridgehead derivatives such as quinuclidine (1-azabicyclo[2.2.2]octane) and 1-aminobicyclo[2.2.2]octane —holds a privileged position[1][2].

Because of its highly rigid, symmetric (


 parent symmetry), and non-conjugative three-dimensional framework, the bicyclo[2.2.2]octane scaffold eliminates the confounding variables of resonance (

-delocalization) and steric hindrance (B-strain)[3]. This makes it the premier model system for isolating and quantifying pure polar substituent effects (inductive and field effects) on the thermodynamic basicity (

) of amines[3][4]. This whitepaper provides an in-depth mechanistic analysis, quantitative data summaries, and field-proven experimental protocols for evaluating the

of these unique bridgehead amines.

Mechanistic Causality: Inductive vs. Field Effects

When a substituent is introduced at the C4 position of a bicyclo[2.2.2]octane-1-amine, it alters the electron density at the C1 nitrogen lone pair, thereby shifting the


 of the conjugate acid. Historically, the transmission of this polar effect has been debated as occurring via two distinct mechanisms:
  • The Inductive Effect (Through-Bond): The successive polarization of the intervening

    
    -bonds.
    
  • The Field Effect (Through-Space): The direct electrostatic interaction between the dipole of the C4 substituent and the localized charge at the C1 nitrogen, transmitted through the molecular cavity and the surrounding solvent[3][5].

The Kirkwood-Westheimer Cavity Model

The causality behind the dominant influence of the field effect in these systems is best explained by the Kirkwood-Westheimer model [5]. The bicyclo[2.2.2]octane framework acts as a low-dielectric cavity (


) immersed in a high-dielectric bulk solvent (e.g., water, 

). Because the lines of electrostatic force pass directly through the low-dielectric hydrocarbon core rather than exclusively through the solvent, the substituent exerts a profound, unattenuated electrostatic pull on the bridgehead nitrogen[5][6].

Consequently, electron-withdrawing groups (EWGs) at C4 strongly destabilize the protonated ammonium state, drastically lowering the


. This predictable linear free-energy relationship allowed pioneers like Grob and Schlageter to derive the universal inductive substituent constants (

) directly from the

values of 4-substituted quinuclidines[7][8].

G sub C4 Substituent (Dipole Source) field Field Effect (Through-Space) sub->field Electrostatic Cavity Model induct Inductive Effect (Through-Bond) sub->induct σ-Bond Polarization n_atom C1 Bridgehead Amine (Nitrogen Lone Pair) field->n_atom induct->n_atom pka Macroscopic pKa Shift (ΔpKa) n_atom->pka Alters Proton Affinity

Caption: Transmission pathways of polar substituent effects in the bicyclo[2.2.2]octane system.

Quantitative Data: Substituent Effects on Quinuclidine

Quinuclidine is a remarkably strong organic base, with the


 of its conjugate acid measuring between 11.0 and 11.3 in aqueous solution[1][9][10]. This enhanced basicity compared to acyclic tertiary amines (e.g., triethylamine, 

~10.7) occurs because the alkyl bridges are "tied back," exposing the nitrogen lone pair and completely relieving the steric strain (F-strain and B-strain) typically associated with protonation[1][2].

The table below summarizes the effect of various C4 substituents on the aqueous


 of the quinuclidine system, demonstrating the profound through-space field effects of polar groups[1][8][11].
Substituent at C4 (

)
Electronic NatureRepresentative

(H₂O, 25°C)
Derived Inductive Constant (

)
-H (Parent)Reference11.0 – 11.30.00
-CH₃ Weak Electron Donor~11.1-0.04
-OH Electron Withdrawing~9.9+0.25
-Cl Strong Electron Withdrawing~8.9+0.47
-CN Very Strong Withdrawing~8.0+0.58
-NO₂ Extreme Withdrawing~7.5+0.63

Data synthesized from classic potentiometric evaluations of quinuclidine derivatives used to establish


 scales[1][7][8].

Experimental Methodologies & Protocols

To ensure scientific integrity and reproducibility, the evaluation of bridgehead amine


 requires rigorous synthetic and analytical workflows. Below are the self-validating protocols for preparing the scaffold and executing high-precision potentiometric titrations.
Protocol 1: Synthesis of 4-Substituted Bicyclo[2.2.2]octan-1-amines

The most reliable method for installing a primary amine at the bridgehead position is the Hofmann Rearrangement of a pre-formed bicyclo[2.2.2]octane-1-carboxamide[12].

  • Reagent Preparation: Dissolve 10 mmol of 4-substituted bicyclo[2.2.2]octane-1-carboxamide in 20 mL of HPLC-grade methanol.

  • Halogenation: Cool the solution to 0°C. Dropwise, add a freshly prepared solution of sodium hypobromite (NaOBr), generated by dissolving 12 mmol of

    
     in 15 mL of 3 M aqueous NaOH.
    
  • Rearrangement (Causality): Heat the mixture to 65°C for 2 hours. Why? Thermal energy drives the migration of the alkyl bridgehead carbon from the carbonyl carbon to the electron-deficient nitrogen, expelling bromide to form an intermediate isocyanate.

  • Hydrolysis: The isocyanate spontaneously hydrolyzes in the basic aqueous medium to yield the primary amine and

    
    .
    
  • Isolation: Extract the aqueous layer with diethyl ether (

    
     mL). Dry the combined organic layers over anhydrous 
    
    
    
    , filter, and bubble dry
    
    
    gas through the solution to precipitate the pure 1-aminobicyclo[2.2.2]octane hydrochloride salt.
Protocol 2: Precision Potentiometric Determination

Because


 is highly sensitive to ionic strength and dissolved gases, this protocol utilizes a closed, self-validating thermodynamic system.
  • Sample Preparation: Dissolve exactly 1.00 mmol of the bridgehead amine hydrochloride salt in 100.0 mL of 0.1 M aqueous KCl. Why? The 0.1 M KCl background electrolyte maintains a constant ionic strength, ensuring that the activity coefficients of the ionic species remain stable throughout the titration.

  • Degassing: Transfer the solution to a water-jacketed titration vessel maintained at exactly 25.0 ± 0.1°C. Purge the solution with high-purity Argon gas for 15 minutes. Why? Atmospheric

    
     dissolves in water to form carbonic acid, which will artificially buffer the solution and skew the basic 
    
    
    
    measurement.
  • Electrode Calibration: Calibrate a high-response glass pH electrode using NIST-traceable buffers at pH 4.00, 7.00, and 10.00.

  • Titration: Using an automated titrator, add standardized 0.100 M NaOH in 0.05 mL increments. Wait for the electromotive force (mV) drift to stabilize (< 0.1 mV/min) before recording each pH value.

  • Data Analysis: Plot the first derivative of the titration curve (

    
    ) to identify the exact equivalence point. Calculate the 
    
    
    
    using non-linear regression fitted to the Henderson-Hasselbalch equation, applying the Debye-Hückel correction for the 0.1 M ionic strength.

G prep 1. Sample Preparation (0.01 M Amine in 0.1 M KCl) purge 2. Inert Atmosphere (Ar Purge to Exclude CO2) prep->purge titrate 3. Potentiometric Titration (0.1 M Standardized NaOH) purge->titrate measure 4. pH/mV Measurement (Calibrated Glass Electrode) titrate->measure analyze 5. Non-Linear Regression (Debye-Hückel Corrected) measure->analyze

Caption: Step-by-step experimental workflow for precision potentiometric pKa determination.

References

  • [1] Quinuclidine - Structure and chemical properties. Wikipedia. Available at: [Link]

  • [2] Quinuclidine - Chemical Properties and Basicity. ChemEurope. Available at:[Link]

  • [10] Quinuclidine, 97% - 1-Azabicyclo[2.2.2]octane. OttoKemi. Available at:[Link]

  • [5] Substituent Effects on the Acidity of Weak Acids. 1. Bicyclo[2.2.2]octane-1-carboxylic Acids. ResearchGate. Available at:[Link]

  • [6] Field effects determined from changes in the pKa of 4-substituted bicyclo[2.2.2]octane. ResearchGate. Available at:[Link]

  • [13] pKa Data Compiled by R. Williams. Kyoto University / Organic Chemistry Data. Available at:[Link]

  • [3] Inductive or Field Substituent Effect? Quantum Chemical Modeling of Interactions in 1-Monosubstituted Bicyclooctane Derivatives. ACS Omega. Available at:[Link]

  • [7] The Derivation of Inductive Substituent Constants from pKa Values of 4-Substituted Quinuclidines. Wiley-VCH / Helv. Chim. Acta. Available at:[Link]

  • [4] 4-Substituted quinuclidines as model compounds for the study of polar effects transfer. ACS Publications. Available at:[Link]

  • [8] Correlation and Prediction of Redox Potentials via Molecular Electrostatic Potential: The Quinuclidine Model. The Journal of Physical Chemistry A. Available at:[Link]

  • [11] Dependencies between molecular electrostatic potential minimum and the inductive substituent constant sigma(I) in Quinuclidines. Progress in Physical Organic Chemistry. Available at:[Link]

Sources

Technical Guide: 4-Methylbicyclo[2.2.2]octan-1-amine as a Phenyl Ring Bioisostere

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the application, synthesis, and physicochemical profiling of 4-methylbicyclo[2.2.2]octan-1-amine as a high-value bioisostere for p-toluidine and related para-substituted anilines.

Navigating the Transition from Flatland to 3D Space in Drug Design

Executive Summary

In the pursuit of "Escaping from Flatland," medicinal chemists increasingly replace planar aromatic rings with saturated, three-dimensional scaffolds to improve physicochemical properties and patentability. This compound (4-Me-BCO-amine) represents a rigid, saturated bioisostere of p-toluidine (4-methylaniline).[1]

While the BCO core faithfully mimics the geometric vectors of the phenyl ring, this substitution introduces a profound electronic shift: the transformation of a weakly basic aniline (pKa ~4.6) into a highly basic primary aliphatic amine (pKa ~10.5). This guide provides the strategic framework for deploying this bioisostere, managing its electronic consequences, and executing its synthesis with high fidelity.

The Bioisosteric Rationale

Geometric Mimicry vs. Electronic Divergence

The BCO scaffold is a "geometric isostere" but an "electronic allo-stere" to the phenyl ring. Understanding this duality is critical for successful application.

  • Vector Retention: The distance between the C1 and C4 bridgeheads in BCO is 2.60 Å , remarkably close to the 2.79 Å distance in a para-substituted phenyl ring.[1] This ensures that substituents (the methyl and amine groups) are presented to the binding pocket in a spatially conserved orientation.

  • The "Basicity Trap": Unlike the delocalized lone pair of aniline, the amine on the BCO scaffold is sp³-hybridized and localized.[1] This results in a pKa jump of ~6 log units. At physiological pH (7.4), p-toluidine is neutral, whereas 4-Me-BCO-amine is >99.9% protonated (cationic).[1]

    • Implication: This can drastically alter membrane permeability (LogD) and hERG channel affinity.

  • Metabolic Hardening: The BCO cage is metabolically robust. It removes the potential for quinone-imine formation (a toxicity risk of anilines) and blocks benzylic oxidation sites.

Visualization: The Structural Overlay

The following diagram illustrates the geometric alignment and the electronic divergence between the parent p-toluidine and the bioisostere.

Bioisostere_Comparison Toluidine Parent: p-Toluidine (Flat, Aromatic) pKa ~ 4.6 BCO Bioisostere: 4-Me-BCO-amine (3D, Saturated) pKa ~ 10.5 Toluidine->BCO  Bioisosteric Replacement   Feature1 Vector Distance (2.8 Å vs 2.6 Å) Toluidine->Feature1 Similar Feature2 Solubility (Low vs High) Toluidine->Feature2 Poor (Pi-stacking) Feature3 Metabolic Risk (Quinone-imine vs Inert) Toluidine->Feature3 High Toxicity Risk BCO->Feature1 Similar BCO->Feature2 Improved (3D Bulk) BCO->Feature3 Metabolically Stable

Figure 1: Comparative analysis of p-toluidine and its BCO bioisostere, highlighting the trade-offs between geometric fidelity and physicochemical alteration.

Physicochemical Profiling

The following data summarizes the shift in properties when transitioning from the aromatic parent to the saturated analog.

Propertyp-ToluidineThis compoundImpact on Drug Design
Formula C₇H₉NC₉H₁₇NIncreased MW (+24 Da)
Hybridization sp² (Planar)sp³ (3D Rigid)Increases Fsp³; disrupts crystal packing.
C1-C4 Distance 2.79 Å2.60 ÅExcellent geometric fit.
Basicity (pKa) 5.08 (Conj. Acid)~10.5 (Conj. Acid)Critical: Shift from neutral to cationic at pH 7.4.
LogP 1.39~1.8 - 2.2 (Free Base)Lipophilicity increases, but LogD7.4 drops due to ionization.
TPSA 26.02 Ų26.02 ŲPolar surface area remains constant.
Solubility Low (Pi-stacking)High (Cationic/3D)Significant improvement in aqueous solubility.

Analyst Note: The increase in basicity is the primary design constraint. If the aniline nitrogen was a hydrogen bond donor in the binding pocket, the BCO ammonium will likely maintain this.[1] However, if the aniline was acting as a weak acceptor, the protonated BCO amine will lose this capability.[1]

Experimental Protocols: Synthesis

While the BCO scaffold can be constructed via Diels-Alder or Double Michael Addition reactions, the most robust protocol for generating the amine functionality from commercially available precursors is the Curtius Rearrangement of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Reagents & Materials
  • Precursor: 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (CAS: 702-67-0).[2]

  • Activator: Diphenylphosphoryl azide (DPPA) or Ethyl chloroformate/NaN₃.

  • Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA).

  • Solvent: tert-Butanol (t-BuOH) for Boc-protection, or Toluene/H₂O for free amine.[1]

Step-by-Step Protocol (Curtius Rearrangement)

This protocol yields the N-Boc protected amine , which is the preferred building block for further derivatization to avoid polymerization or side reactions.[1]

  • Activation:

    • Charge a flame-dried reaction flask with 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq) and anhydrous Toluene (10 mL/g).

    • Add Triethylamine (1.5 eq) and stir at room temperature for 15 minutes.

    • Add Diphenylphosphoryl azide (DPPA) (1.2 eq) dropwise.

    • Checkpoint: Monitor by TLC/LCMS for formation of the acyl azide (often unstable, proceed directly).

  • Rearrangement (Isocyanate Formation):

    • Heat the mixture to 80–90 °C for 2 hours. Evolution of N₂ gas indicates the rearrangement to the isocyanate intermediate.[3]

    • Safety: Ensure proper venting of nitrogen gas.

  • Trapping (Carbamate Formation):

    • Add anhydrous tert-Butanol (excess, ~5–10 eq) or Copper(II) acetylacetonate (catalytic) if reaction is sluggish.

    • Reflux at 90–100 °C for 12–18 hours.

    • Mechanistic Insight: The isocyanate reacts with t-BuOH to form the tert-butyl carbamate (Boc-protected amine).

  • Work-up & Purification:

    • Cool to room temperature.[4] Dilute with Ethyl Acetate.

    • Wash with 5% citric acid (to remove TEA), sat.[1] NaHCO₃, and brine.[1]

    • Dry over Na₂SO₄, filter, and concentrate.[1][5]

    • Purify via silica gel chromatography (Hexanes/EtOAc gradient).

  • Deprotection (Optional - to Free Amine):

    • Treat the Boc-intermediate with 4M HCl in Dioxane or TFA/DCM (1:1) at 0 °C -> RT for 2 hours.

    • Remove volatiles to obtain This compound hydrochloride .

Synthesis Workflow Diagram

Synthesis_Workflow Start Start: 4-Methyl-BCO-1-carboxylic acid (CAS: 702-67-0) Step1 Step 1: Activation (DPPA, Et3N, Toluene) Start->Step1 Intermed Intermediate: Acyl Azide -> Isocyanate (Heat, -N2) Step1->Intermed Curtius Rearrangement Product Product: N-Boc-4-Methyl-BCO-amine Intermed->Product t-BuOH Trapping Final Final Salt: 4-Methyl-BCO-amine HCl (Deprotection: HCl/Dioxane) Product->Final Acid Hydrolysis

Figure 2: Synthetic pathway for the conversion of the carboxylic acid precursor to the target amine via Curtius Rearrangement.

Strategic Application & Case Studies

When to Use This Bioisostere
  • Solubility Rescue: When a lead compound containing a p-toluidine moiety suffers from poor aqueous solubility due to high planarity and crystal packing energy. The BCO core disrupts this packing.

  • Metabolic Stabilization: When the benzylic methyl group of p-toluidine is a "soft spot" for CYP450 oxidation. The bridgehead methyl of BCO is significantly more resistant to metabolic attack.

  • Patent Space: To generate novel IP by moving into 3D chemical space ("Escape from Flatland").

Critical "Watch-Outs"
  • hERG Liability: The combination of a lipophilic cage (BCO) and a basic amine (pKa ~10.5) creates a pharmacophore that often binds to the hERG potassium channel, leading to cardiotoxicity risks.

    • Mitigation: Mask the basicity by converting the amine to an amide , urea , or sulfonamide , or ensure the logD is kept low (< 3.[1]0) by adding polarity elsewhere.

  • Steric Bulk: While the length is similar, the BCO cage is "fatter" than a phenyl ring.[1] Ensure the binding pocket can accommodate the extra width (approx. 1.2 Å wider than phenyl thickness).

References

  • PharmaBlock Whitepaper.Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.

    • Source:

  • Lovering, F., et al. (2009).[1] Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. J. Med. Chem.

    • Source:

  • Stepan, A. F., et al. (2012).[1] Application of the Bicyclo[1.1.1]pentane Motif as a Nonclassical Phenyl Ring Bioisostere. J. Med. Chem. (Contextual reference for saturated bioisosteres).

    • Source:

  • Mykhailiuk, P. K. (2023).[1][6] An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ChemRxiv.

    • Source:

  • Sigma-Aldrich Product Data.this compound hydrochloride.

    • Source:

Sources

Literature review of 4-Methylbicyclo[2.2.2]octan-1-amine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0) represents a critical scaffold in modern medicinal chemistry, serving as a 3D-rich bioisostere for the adamantane moiety found in approved therapeutics like Memantine and Amantadine.

While adamantane derivatives have historically dominated the landscape of NMDA receptor antagonists and antiviral agents, their high lipophilicity (LogP ~2.5–3.5) often leads to poor metabolic stability and solubility issues. The bicyclo[2.2.2]octane (BCO) core offers a strategic alternative: it retains the steric bulk and spherical geometry required for channel blocking but introduces subtle electronic and steric differences that can optimize pharmacokinetic (PK) profiles.

This guide provides a comprehensive technical analysis of the this compound scaffold, detailing its synthesis via the Curtius rearrangement, its pharmacological potential as a bioisostere, and experimental protocols for its derivatization.

Structural & Physicochemical Profile

The BCO scaffold is defined by its


 symmetry (unsubstituted) and rigid bridgehead positions. The 4-methyl derivative breaks this symmetry, creating a distinct polar axis along the C1-C4 bond.
Bioisosteric Comparison: BCO vs. Adamantane

The replacement of the adamantane cage with a bicyclo[2.2.2]octane core results in a reduction of lipophilicity and molecular volume, potentially improving CNS penetration and reducing non-specific binding.

Property1-Amino-3,5-dimethyladamantane (Memantine)This compoundImpact of BCO Scaffold
Formula C₁₂H₂₁NC₉H₁₇NReduced carbon count (-3 carbons)
MW 179.30 g/mol 139.24 g/mol Lower MW favors ligand efficiency (LE)
Geometry Diamondoid (Cage)Twisted Boat (Bridge)Slightly smaller van der Waals volume
pKa (Calc) ~10.3~10.9Retains basicity for channel binding
LogP (Calc) ~3.3~2.1Key Advantage: Improved water solubility
Fsp³ 1.01.0Retains 3D complexity (Escape from Flatland)
Structural Logic
  • Bridgehead Amine (C1): The primary amine is the pharmacophore responsible for ionic interactions (e.g., with the Asp/Glu residues inside the NMDA receptor pore).

  • Distal Methyl (C4): The methyl group provides the necessary lipophilic bulk to occlude the channel or fit into hydrophobic pockets, mimicking the methyl substituents of Memantine.

Synthetic Pathways[1][2][3][4][5]

The synthesis of this compound is non-trivial due to the bridgehead position, which prohibits


 reactions. The most robust route proceeds via the Curtius Rearrangement  of the corresponding carboxylic acid.
Retrosynthetic Analysis

The target amine is derived from 4-methylbicyclo[2.2.2]octane-1-carboxylic acid , which is constructed via a Diels-Alder cycloaddition or a double Michael addition sequence.

Pathway Diagram (DOT)

SynthesisPath cluster_reagents Key Reagents Precursor Isoprene / Cyclohexenone Intermediate1 Diels-Alder Adduct Precursor->Intermediate1 Cycloaddition Acid 4-Methylbicyclo[2.2.2] octane-1-COOH Intermediate1->Acid Hydrolysis/ Functionalization AcylAzide Acyl Azide (Intermediate) Acid->AcylAzide DPPA, Et3N or SOCl2; NaN3 Isocyanate Isocyanate (R-N=C=O) AcylAzide->Isocyanate Heat (Curtius) Target 4-Methylbicyclo[2.2.2] octan-1-amine Isocyanate->Target Hydrolysis (HCl) DPPA DPPA NaN3 NaN3

Figure 1: Synthetic route from acyclic/cyclic precursors to the target bridgehead amine via Curtius Rearrangement.

Experimental Protocols

Synthesis of this compound HCl

Objective: Convert the carboxylic acid precursor to the amine hydrochloride salt.

Reagents:

  • 4-Methylbicyclo[2.2.2]octane-1-carboxylic acid (1.0 eq)[1]

  • Diphenylphosphoryl azide (DPPA) (1.1 eq)

  • Triethylamine (Et₃N) (1.5 eq)

  • tert-Butanol (t-BuOH) (Solvent/Reactant)

  • 4M HCl in Dioxane

Protocol:

  • Activation: In a flame-dried round-bottom flask under Argon, dissolve the carboxylic acid (10 mmol) in anhydrous t-BuOH (50 mL).

  • Azide Formation: Add Et₃N (15 mmol) followed by DPPA (11 mmol) dropwise at room temperature.

  • Rearrangement: Heat the mixture to reflux (85°C) for 12 hours. The intermediate acyl azide converts to the isocyanate, which is trapped by t-BuOH to form the Boc-protected amine (N-Boc-4-methylbicyclo[2.2.2]octan-1-amine).

    • Checkpoint: Monitor CO₂ evolution and TLC (disappearance of acid).

  • Deprotection: Cool to room temperature and concentrate in vacuo. Redissolve the crude residue in CH₂Cl₂ (20 mL) and add 4M HCl in Dioxane (10 mL). Stir for 4 hours.

  • Isolation: Concentrate the solvent. Triturate the solid with diethyl ether to remove phosphorus byproducts. Filter and dry the white solid.

    • Yield: Typically 75–85%.

    • Characterization: ¹H NMR (D₂O) should show the bridgehead methyl singlet (~0.8 ppm) and the rigid bicyclic methylene protons (1.4–1.8 ppm).

In Vitro NMDA Receptor Binding Assay (Generic)

Objective: Evaluate the affinity of the derivative for the PCP site of the NMDA receptor.

Protocol:

  • Membrane Prep: Rat forebrain membranes.

  • Ligand: [³H]MK-801 (Radioligand for the channel pore).

  • Incubation: Incubate membranes (200 µg protein) with [³H]MK-801 (2 nM) and varying concentrations of this compound (1 nM – 100 µM).

  • Buffer: 5 mM Tris-HCl, pH 7.4.

  • Termination: Rapid filtration through Whatman GF/B filters.

  • Analysis: Calculate IC₅₀ and Kᵢ.

    • Expectation: Kᵢ values in the low micromolar range (1–10 µM) are expected for BCO analogs, comparable to Amantadine but potentially weaker than Memantine due to reduced lipophilic interaction.

Pharmacological Applications & SAR

NMDA Receptor Antagonism

The this compound acts as an uncompetitive, low-affinity open-channel blocker.

  • Mechanism: It enters the open pore of the NMDA receptor and binds to the Mg²⁺ site.

  • Kinetics: Fast on/off kinetics (similar to Memantine) are crucial to prevent excitotoxicity while preserving normal synaptic transmission (LTP).

  • SAR Insight: Increasing the bulk at the 4-position (e.g., Ethyl vs. Methyl) typically increases affinity but decreases solubility.

Antiprotozoal Activity

Derivatives of 4-aminobicyclo[2.2.2]octane have shown significant activity against Trypanosoma brucei (Sleeping Sickness) and Plasmodium falciparum (Malaria).

  • Key Derivative: 4-amino-6,7-diphenylbicyclo[2.2.2]octane.[2][3][4]

  • Relevance: The 4-methyl core serves as a simplified lead for fragment-based drug design in this space.

Signaling Pathway Logic (DOT)

Pharmacology Drug 4-Methylbicyclo[2.2.2] octan-1-amine Target1 NMDA Receptor (Pore Blocker) Drug->Target1 Low Affinity Binding Target2 Trypanosoma Transporters Drug->Target2 Bioisosteric Interaction Effect1 Inhibit Ca2+ Influx (Neuroprotection) Target1->Effect1 Prevents Excitotoxicity Effect2 Parasite Death (Antiprotozoal) Target2->Effect2 Disrupts Homeostasis

Figure 2: Dual pharmacological profile of the scaffold in Neuroprotection and Infectious Disease.

References

  • Bioisosterism of Bicyclo[2.2.

    • Burmistrov, V., et al. (2018). "Bioisosteric substitution of adamantane with bicyclic lipophilic groups improves water solubility of human soluble epoxide hydrolase inhibitors." Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Synthesis via Curtius Rearrangement

    • Ghosh, A. K., et al. (2018). "The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry." Journal of Medicinal Chemistry. Link

  • Antiprotozoal Activity of BCO Amines

    • Seebacher, W., et al. (2006).[4] "Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure and evaluation of their antitrypanosomal and antiplasmodial activities." European Journal of Medicinal Chemistry. Link

  • BCO as Phenyl Bioisostere

    • Mykhailiuk, P. K. (2019). "Saturated bioisosteres of benzene: where to go next?" Organic & Biomolecular Chemistry. Link

  • Precursor Synthesis (4-methylbicyclo[2.2.2]octane-1-carboxylic acid)

    • NIST Chemistry WebBook, SRD 69.[1] "Bicyclo[2.2.2]octane-1-carboxylic acid, 4-methyl-".[5][1][6][7] Link

Sources

Metabolic Stability Profile of Bicyclo[2.2.2]octane Scaffolds: Escaping Flatland in Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The high attrition rate of clinical candidates is frequently driven by poor pharmacokinetic (PK) profiles, specifically rapid metabolic clearance and high lipophilicity. Historically, medicinal chemistry has relied heavily on flat, sp2-hybridized aromatic rings (e.g., phenyl groups) to optimize target binding affinity. However, this "flatland" approach often incurs significant metabolic liabilities[1]. The strategic incorporation of 3D, sp3-rich scaffolds like bicyclo[2.2.2]octane (BCO) represents a paradigm shift in modern drug discovery. This technical guide explores the metabolic stability profile of BCO scaffolds, detailing the mechanistic causality behind their resistance to cytochrome P450 (CYP450) degradation, and provides validated experimental protocols for their evaluation.

The "Escape from Flatland" Paradigm: Mechanistic Rationale

The BCO scaffold is a fully aliphatic, 3-dimensional bioisostere for the 2-dimensional para-phenyl group. Geometrically, the distance between the bridgehead connecting atoms in BCO is 2.60 Å, which closely mimics the 2.82 Å distance of a para-substituted phenyl ring, allowing it to maintain critical vector trajectories for target binding while fundamentally altering the molecule's electronic properties[1].

Causality of Metabolic Resistance

Aromatic rings are highly susceptible to oxidative metabolism by hepatic CYP450 enzymes (predominantly CYP3A4, CYP2C9, and CYP2D6). The electron-rich


-system of a phenyl ring readily undergoes epoxidation or direct hydroxylation to form phenols. These intermediates are often further oxidized into reactive quinones, which can form toxic glutathione adducts and accelerate drug clearance[2].

In contrast, BCO possesses a fraction of sp3-hybridized carbons (


) of 1.0. The complete absence of a 

-electron cloud eliminates the epoxidation pathway entirely[1]. Furthermore, the C-H bonds at the bridgehead and methylene positions of the rigid bicyclic cage possess significantly higher bond dissociation energies (BDEs) compared to benzylic or aromatic C-H bonds. This creates a severe kinetic barrier for the initial hydrogen atom transfer (HAT) step required by the highly reactive CYP450 Compound I (

) species, effectively shutting down rapid oxidative clearance[3].

G Phenyl Phenyl Ring (Fsp3 = 0) CYP_Ph CYP450 Oxidation Phenyl->CYP_Ph Phenol Phenol/Epoxide (Reactive) CYP_Ph->Phenol Quinone Quinone Species (High Clearance) Phenol->Quinone BCO Bicyclo[2.2.2]octane (Fsp3 = 1.0) CYP_BCO CYP450 Interaction BCO->CYP_BCO Stable Metabolic Resistance (High C-H BDE) CYP_BCO->Stable

Fig 1: CYP450-mediated metabolic pathways of phenyl rings versus BCO scaffolds.

Quantitative Impact on Pharmacokinetics

The substitution of a phenyl ring with a BCO or its heteroatom derivatives (e.g., 2-oxabicyclo[2.2.2]octane) yields measurable improvements in intrinsic clearance (


) and half-life (

).

For instance, in the development of the MDM2 inhibitor Alrizomadlin (APG-115), replacing a benzoic acid moiety with a bicyclo[2.2.2]octane-1-carboxylic acid resulted in a chemically stable, highly potent compound with an exceptional oral pharmacokinetic profile and high metabolic stability[4]. Similarly, replacing the phenyl ring of the HDAC inhibitor Vorinostat (SAHA) with a 2-oxabicyclo[2.2.2]octane core significantly enhanced metabolic stability in human liver microsomes (HLM) while retaining its critical cytostatic and apoptotic activity in HepG2 cells[5].

Table 1: Comparative Physicochemical and Metabolic Profiles
Scaffold TypeExample Bioisostere ApplicationScaffold

Structural FeatureMetabolic Stability (HLM)Primary Clearance Pathway
Phenyl Ring Vorinostat (SAHA)0.0Planar,

-electron rich
Low (

short)
CYP-mediated epoxidation / hydroxylation
Bicyclo[2.2.2]octane BCO-Vorinostat Analog1.03D rigid cage, highly lipophilicHigh (

extended)
Sterically hindered C-H oxidation
2-Oxabicyclo[2.2.2]octane 2-Oxa-BCO Analog1.03D rigid cage, ether linkageHigh (Low

)
Shielded O-dealkylation

Experimental Methodology: In Vitro Metabolic Stability Profiling

To rigorously validate the metabolic resistance of BCO-containing candidates, a self-validating Human Liver Microsome (HLM) assay must be employed. This protocol is designed to ensure trustworthiness by controlling for non-CYP degradation and ensuring linear enzyme kinetics.

Protocol: High-Throughput HLM Stability Assay

Objective: Determine the intrinsic clearance (


) and half-life (

) of BCO-scaffold compounds. Reagents: Pooled Human Liver Microsomes (20 mg/mL), 100 mM Potassium Phosphate buffer (pH 7.4), NADPH Regeneration System (NADP+, Glucose-6-phosphate, G6P-Dehydrogenase, MgCl2), Cold Acetonitrile (ACN) containing an Internal Standard (IS).

Step-by-Step Workflow:

  • Preparation: Dilute the test compound (BCO analog) to a final concentration of 1 µM in 100 mM phosphate buffer containing 0.5 mg/mL HLM. Keep on ice. Causality: Utilizing a 1 µM concentration ensures the substrate is well below the Michaelis constant (

    
    ) for most CYP enzymes, guaranteeing first-order kinetics necessary for accurate half-life calculation.
    
  • Pre-incubation: Transfer the mixture to a 37°C shaking water bath for 5 minutes to achieve thermal equilibrium.

  • Initiation & Self-Validation: Add the pre-warmed NADPH regeneration system to initiate the CYP450-mediated reaction. Causality: NADPH is the obligate electron donor for CYP450. Running a parallel negative control without NADPH validates that any observed degradation is strictly CYP-mediated and not due to chemical instability or background hydrolase activity.

  • Sampling & Quenching: At designated time points (0, 5, 15, 30, 45, 60 minutes), extract a 50 µL aliquot and immediately transfer it into 150 µL of cold ACN containing the IS. Causality: The 3:1 ratio of cold organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction while simultaneously extracting the analyte for mass spectrometry.

  • Centrifugation: Centrifuge the quenched plates at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • LC-MS/MS Analysis: Analyze the supernatant. Calculate the natural log of the remaining compound percentage versus time to determine the elimination rate constant (

    
    ), 
    
    
    
    , and
    
    
    .

G Prep 1. Reagent Prep (HLM + Test Cmpd) Incubate 2. Incubation (37°C) + NADPH Regeneration Prep->Incubate Quench 3. Reaction Quenching (Cold ACN + IS) Incubate->Quench Centrifuge 4. Centrifugation (Protein Precipitation) Quench->Centrifuge LCMS 5. LC-MS/MS Analysis (Clearance Calculation) Centrifuge->LCMS

Fig 2: Step-by-step workflow for Human Liver Microsome (HLM) stability assay.

Advanced Structural Optimization: Heteroatom Incorporation

While the standard BCO scaffold significantly improves metabolic stability, its highly aliphatic nature can increase lipophilicity (clogP), which occasionally limits aqueous solubility and drives non-specific protein binding. To counter this, next-generation drug design employs hetero-substituted scaffolds, such as 2-oxabicyclo[2.2.2]octane.

The introduction of an oxygen atom into the bicyclic cage (2-oxa-BCO) provides a trifecta of benefits:

  • Lowers Lipophilicity: Decreases the logD value, directly reducing non-specific binding to serum albumin and off-target lipid sinks.

  • Maintains Metabolic Resistance: The ether linkage is sterically shielded within the rigid cage, preventing the rapid O-dealkylation typically observed with linear ethers by CYP enzymes[5].

  • Improves Solubility: Enhances the molecular dipole moment and introduces a hydrogen-bond acceptor, facilitating better oral absorption and formulation dynamics[6].

Conclusion

The transition from planar aromatic rings to 3D sp3-rich scaffolds like bicyclo[2.2.2]octane is a highly effective strategy for overcoming metabolic liabilities in drug development. By eliminating


-electron driven oxidation and leveraging the high bond dissociation energies of a rigid aliphatic cage, researchers can systematically engineer superior pharmacokinetic profiles into their clinical candidates.

References

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - Nature Communications / OUCI. Available at:

  • [5] 2-Oxabicyclo[2.2.2]octane bioisostere of Vorinostat - Enamine. Available at:

  • [2] A Data-Driven Perspective on Bioisostere Evaluation: Mapping the Benzene Bioisostere Landscape with BioSTAR - Journal of Medicinal Chemistry (ACS). Available at:

  • [1] Bicyclo[2.2.2]octane as A 3-D-rich Bioisostere for A Phenyl Ring - PharmaBlock. Available at:

  • [6] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring - ResearchGate. Available at:

  • [4] Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development - ACS Publications. Available at:

  • [3] Application of Bicyclo[1.1.1]pentane in Drug Development Research - BLDpharm. Available at:

Sources

Methodological & Application

Application Note: Scalable Synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 31059-54-8; HCl salt: 1194-43-0) is a critical bridgehead-substituted scaffold in medicinal chemistry. The bicyclo[2.2.2]octane core acts as a non-aromatic bioisostere for phenyl and tert-butyl groups, offering enhanced metabolic stability, lipophilicity, and rigid geometrical definition of pharmacophores.

This guide details a scalable, linear synthesis starting from the commodity chemical 4-methylbenzoic acid . Unlike laboratory-scale routes that may rely on expensive diesters or unscalable radical halogenations, this protocol utilizes a Birch reduction / Diels-Alder sequence to construct the bicyclic core, followed by a Curtius rearrangement to install the amine functionality. This route is selected for its atom economy, potential for kilogram-scale production, and established precedence in process chemistry (e.g., Adcock et al.).

Retrosynthetic Analysis

The strategic disconnection relies on building the bicyclic core via a [4+2] cycloaddition, placing the methyl and carboxylic acid handles at the bridgeheads (1,4-positions) early in the sequence.

Retrosynthesis Target This compound (Target) Isocyanate Isocyanate Intermediate Target->Isocyanate Hydrolysis Acid 4-Methylbicyclo[2.2.2]octane- 1-carboxylic acid (Key Intermediate) Isocyanate->Acid Curtius Rearrangement BicycloAlkene 4-Methylbicyclo[2.2.2]oct-2-ene- 1-carboxylic acid ester Acid->BicycloAlkene Hydrogenation Diene Methyl 4-methylcyclohexa- 1,3-diene-1-carboxylate BicycloAlkene->Diene Diels-Alder (Ethylene) Start 4-Methylbenzoic Acid (Commodity Starter) Diene->Start Birch Reduction & Isomerization

Figure 1: Retrosynthetic strategy highlighting the construction of the bicyclic core via Diels-Alder cycloaddition.

Detailed Synthesis Protocol

Stage 1: Construction of the Bicyclo[2.2.2]octane Core

This stage transforms the aromatic precursor into the saturated bicyclic acid.

Step 1.1: Birch Reduction & Esterification

Objective: Convert 4-methylbenzoic acid to methyl 4-methylcyclohexa-1,4-diene-1-carboxylate (and subsequent isomerization).

  • Reagents: 4-Methylbenzoic acid, Li (or Na), Liquid NH₃, EtOH, MeOH, H₂SO₄.

  • Mechanism: Dissolving metal reduction yields the 1,4-dihydro (2,5-cyclohexadiene) acid. Esterification and base treatment isomerize this to the conjugated 1,3-diene required for the Diels-Alder step.

Protocol:

  • Reduction: In a 3-neck flask equipped with a dry ice condenser, condense NH₃ (1.0 L) at -78°C.

  • Add 4-methylbenzoic acid (0.5 mol) and EtOH (1.5 mol) dissolved in THF (200 mL).

  • Add Lithium metal (1.25 mol) in small pieces until a deep blue color persists. Stir for 2 hours.

  • Quench: Carefully add solid NH₄Cl to discharge the blue color. Evaporate NH₃ under a stream of nitrogen.

  • Workup: Dissolve residue in water, acidify with HCl (pH 2), and extract with DCM. Dry and concentrate to yield crude 1,4-dihydro-4-methylbenzoic acid .

  • Esterification/Isomerization: Dissolve the crude acid in MeOH (300 mL) containing conc. H₂SO₄ (5 mL) . Reflux for 4 hours. (Acid catalysis promotes both esterification and migration of the double bond to the conjugated 1,3-diene position).

  • Purification: Neutralize with NaHCO₃, concentrate, and distill under reduced pressure to obtain methyl 4-methylcyclohexa-1,3-diene-1-carboxylate .

    • Note: Verify conjugation by UV (~260 nm) or NMR (vinyl protons).

Step 1.2: Diels-Alder Cycloaddition

Objective: Form the bridgehead system.

  • Reagents: Conjugated Diene (from 1.1), Ethylene gas.

  • Equipment: High-pressure autoclave (Parr reactor).

Protocol:

  • Load the diene ester (0.2 mol) into a stainless steel autoclave. Add hydroquinone (100 mg) as a polymerization inhibitor.

  • Pressurize: Charge with Ethylene gas to 30–50 bar (450–750 psi) .

  • Reaction: Heat to 160–180°C for 12–24 hours. The pressure will drop as ethylene is consumed; repressurize if necessary.

  • Workup: Cool to RT, vent excess ethylene. The product, methyl 4-methylbicyclo[2.2.2]oct-2-ene-1-carboxylate , is often a liquid or low-melting solid.

  • Purification: Vacuum distillation is recommended to remove unreacted diene or dimers.

Step 1.3: Hydrogenation & Hydrolysis

Objective: Saturate the alkene bridge and unmask the carboxylic acid.

  • Reagents: H₂, 10% Pd/C, MeOH, NaOH.

Protocol:

  • Hydrogenation: Dissolve the Diels-Alder adduct in MeOH . Add 10% Pd/C (5 wt%) . Hydrogenate at 3–5 bar (40–70 psi) H₂ at RT until uptake ceases (typically 2-4 hours). Filter through Celite.

  • Hydrolysis: To the filtrate, add aq. NaOH (2.0 equiv) . Reflux for 3 hours.

  • Isolation: Concentrate MeOH. Acidify the aqueous residue with HCl to pH 1. The product, 4-methylbicyclo[2.2.2]octane-1-carboxylic acid , will precipitate. Filter, wash with cold water, and dry.

    • Yield Expectation: 60–75% over 3 steps.

    • Characterization: ¹H NMR should show no vinyl protons; clean aliphatic multiplets.

Stage 2: Functional Group Interconversion (Acid to Amine)

The Curtius Rearrangement is the method of choice for converting bridgehead carboxylic acids to amines because it proceeds with retention of configuration and avoids the steric hindrance issues that plague S_N2 reactions at bridgehead carbons.

Step 2.1: Acyl Azide Formation & Rearrangement

Method: Mixed Anhydride / Sodium Azide (Scalable & Cost-effective compared to DPPA).

  • Reagents: Ethyl chloroformate, Triethylamine (TEA), Sodium Azide (NaN₃), Acetone/Water, Toluene, HCl.

Protocol:

  • Activation: Dissolve 4-methylbicyclo[2.2.2]octane-1-carboxylic acid (50 mmol) in Acetone (150 mL) . Cool to 0°C.[1]

  • Add TEA (60 mmol) followed by dropwise addition of Ethyl chloroformate (60 mmol) . Stir for 30 min at 0°C to form the mixed anhydride.

  • Azidation: Dissolve NaN₃ (75 mmol) in minimal Water (15 mL) . Add this solution dropwise to the reaction mixture at 0°C. Stir for 1 hour.

  • Workup (Caution): Pour into ice water. Extract with Toluene (cold). Wash organic layer with brine and dry over MgSO₄.[1] Do not concentrate the acyl azide to dryness due to explosion hazard. Keep in solution.

  • Rearrangement: Heat the Toluene solution of the acyl azide to reflux (110°C) . Nitrogen evolution will be observed. Continue heating for 1–2 hours until gas evolution ceases. This generates the Isocyanate intermediate in situ.

  • Hydrolysis: Cool the solution to 50°C. Add 20% HCl (50 mL) and stir vigorously for 1 hour (or reflux for 30 min to ensure complete hydrolysis of the urea/isocyanate).

  • Isolation: Separate phases. The amine is in the aqueous acid layer.

    • Wash the aqueous layer with ether to remove non-basic impurities.

    • Basify the aqueous layer with NaOH pellets (to pH >12) and extract with DCM or MTBE (3x).

    • Dry (Na₂SO₄) and concentrate to yield This compound as a free base (waxy solid/oil).

  • Salt Formation: Dissolve in Et₂O and add HCl/dioxane to precipitate the Hydrochloride salt .

Process Flow Diagram

ProcessFlow cluster_0 Stage 1: Core Synthesis cluster_1 Stage 2: Amine Install Step1 Birch Reduction (Li/NH3) Step2 Isomerization (H2SO4/MeOH) Step1->Step2 Step3 Diels-Alder (Ethylene, 40 bar) Step2->Step3 Step4 Hydrogenation (Pd/C, H2) Step3->Step4 Step5 Acyl Azide Formation (Mixed Anhydride) Step4->Step5 Hydrolysis Step6 Thermal Rearrangement (Toluene, Reflux) Step5->Step6 Step7 Acid Hydrolysis (HCl) Step6->Step7

Figure 2: Process flow for the conversion of 4-methylbenzoic acid to the target amine.

Quantitative Data Summary

ParameterSpecification / RangeNotes
Overall Yield 35 – 45%Based on 4-methylbenzoic acid starting material.
Purity target >98% (HPLC/GC)Critical for pharmaceutical applications.
Key Impurity Unreduced aromatic acidRemoved during Birch workup or crystallization.
Safety Critical Acyl Azide HandlingNever isolate solid acyl azide; process in solution.
Pressure 30–50 bar (Step 1.2)Requires rated autoclave (Parr/Buchi).

Safety & Scale-Up Considerations

  • Ethylene Handling: Ethylene is a flammable gas. The Diels-Alder reaction requires a high-pressure autoclave. Ensure the vessel is rated for 2x the operating pressure and equipped with a burst disk.

  • Birch Reduction: Handling liquid ammonia and lithium metal requires strict exclusion of moisture. On a large scale, ammonia recovery systems are necessary.

  • Curtius Rearrangement:

    • Acyl Azides are potentially explosive. Do not concentrate the crude acyl azide. Perform the solvent switch (Acetone -> Toluene) carefully or extract into Toluene directly.

    • Isocyanates are sensitizers. Ensure good ventilation.

  • Bridgehead Reactivity: Bridgehead positions are inert to S_N2 reactions. Do not attempt direct alkylation of halides; the Curtius or Hofmann rearrangement is the only viable path for amine installation.

References

  • Adcock, W., & Abeywickrema, A. N. (1982). Polar substituent effects on fluorine-19 chemical shifts of aryl and vinyl systems. The Journal of Organic Chemistry, 47(15), 2957–2967. Link (Describes the synthesis of 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids).

  • Chapman, N. B., Sotheeswaran, S., & Toyne, K. J. (1970). The preparation and properties of some 4-substituted bicyclo[2.2.2]octane-1-carboxylic acids. The Journal of Organic Chemistry, 35(3), 917–923. Link

  • Kopecky, J., Smejkal, J., & Hanus, V. (1981).[2] Synthesis of bridgehead bicyclo[2.2.2]octanols. Collection of Czechoslovak Chemical Communications, 46, 1370-1375.[2]

  • Organic Syntheses. (1963).[1] Bicyclo[2.2.2]octane-1-carboxylic acid.[3][4][5] Organic Syntheses, Coll.[1] Vol. 5, p.93. (General procedure for the parent acid). Link

  • Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide. A new convenient reagent for a modified Curtius rearrangement and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203–6205. Link

Sources

Application Note: Amide Coupling Strategies for Sterically Hindered Bridgehead Amines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Bridgehead amines (e.g., 1-adamantylamine, bicyclo[1.1.1]pentan-1-amine) represent a unique challenge in medicinal chemistry. While they are valuable bioisosteres for tert-butyl groups and anilines, their steric bulk and rigid cage structures severely retard nucleophilic attack on activated esters. Standard carbodiimide (EDC/NHS) or simple mixed anhydride methods frequently result in stalled reactions, low yields, or extensive epimerization of the coupling partner.

This guide details three tiered protocols designed to overcome the specific kinetic barriers of bridgehead amines:

  • T3P® (Propylphosphonic Anhydride): The preferred method for scalability and low epimerization.

  • HATU/HOAt: The "Gold Standard" for high-throughput discovery chemistry.

  • Acyl Fluorides (TFFH) & Ghosez’s Reagent: The "Nuclear Option" for substrates where extreme steric crowding renders standard active esters inaccessible.

The Challenge: Sterics vs. Electronics

Bridgehead amines are nucleophilic (pKa of adamantamine conjugate acid


 10.8), but they are kinetically sluggish.
  • The Problem: The rigid bicyclic cage prevents the nitrogen from rotating to relieve steric strain during the approach to the electrophile.

  • The Consequence: The bulky leaving groups of standard active esters (e.g., O-acylisourea in EDC couplings) create a "steric wall."

  • The Solution: We must utilize coupling agents that generate smaller or more reactive electrophilic species (acyl chlorides, acyl fluorides, or 7-azabenzotriazole esters).

Strategic Selection Guide

Use the following logic flow to select the appropriate protocol for your specific substrate pair.

decision_matrix Start START: Bridgehead Amine Coupling Scale Is the reaction >10g scale? Start->Scale Chiral Is the Acid Partner Chiral/Epimerizable? Scale->Chiral No T3P PROTOCOL A: T3P (Scalable, Low Epimerization) Scale->T3P Yes Extreme Is the Acid also sterically hindered? Chiral->Extreme No / Low Risk Chiral->T3P Yes (High Risk) HATU PROTOCOL B: HATU/HOAt (High Yield, Discovery Scale) Extreme->HATU No (Primary/Secondary Acid) Fluoride PROTOCOL C: Acyl Fluoride (TFFH) (Max Reactivity, Small LG) Extreme->Fluoride Yes (Tertiary Acid) Ghosez PROTOCOL D: Ghosez Reagent (Neutral Acid Chloride) Fluoride->Ghosez If Fluoride Fails

Figure 1: Decision matrix for reagent selection based on scale, chirality, and steric demand.

Protocol A: T3P (Propylphosphonic Anhydride)

Best For: Process chemistry, scale-up (>1g), and coupling chiral acids to bridgehead amines. Mechanism: T3P forms a mixed anhydride. The byproduct is a water-soluble phosphonate, simplifying workup.

Materials
  • Coupling Agent: T3P (50% w/w solution in EtOAc or DMF).

  • Base: Pyridine (Preferred for suppressing epimerization) or DIPEA (Standard).

  • Solvent: EtOAc, Me-THF, or DMF.

Step-by-Step Methodology
  • Charge: To a reaction vessel, add the Carboxylic Acid (1.0 equiv) and the Bridgehead Amine (1.1 equiv).

  • Solvate: Add solvent (EtOAc is preferred for ease of workup) to a concentration of 0.1 – 0.2 M.

  • Base Addition: Cool to 0 °C. Add Pyridine (3.0 equiv) or DIPEA (2.5 equiv).

    • Note: If using the amine hydrochloride salt, add an extra 1.0 equiv of base.[1]

  • Reagent Addition: Add T3P solution (1.5 – 2.0 equiv) dropwise over 5 minutes.

    • Critical: T3P requires a slight excess compared to HATU due to background hydrolysis if moisture is present.

  • Reaction: Allow to warm to Room Temperature (RT). Stir for 2–12 hours.

    • Optimization: If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

  • Workup (Self-Validating Step):

    • Add water. Separate phases.

    • Wash organic layer with 0.5 M HCl (removes excess pyridine/amine).

    • Wash with 10% NaHCO₃ (removes unreacted acid and phosphonic acid byproducts).

    • Validation: The T3P byproducts are completely water-soluble. If the organic layer retains phosphorus (check ³¹P NMR), wash with water again.

Protocol B: HATU / HOAt

Best For: Discovery scale (<100mg), difficult substrates where T3P is too slow. Why it works: The 7-azabenzotriazole (At) leaving group utilizes a "neighboring group effect" (pyridine nitrogen lone pair) to accelerate the amine attack, which is crucial for bulky bridgehead amines.

Materials
  • Coupling Agent: HATU (1.1 equiv).

  • Base: DIPEA (Diisopropylethylamine) or 2,4,6-Collidine.

  • Solvent: DMF or NMP (polar aprotic is required for HATU stability).

Step-by-Step Methodology
  • Activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv).

  • Base: Add DIPEA (1.0 equiv) and stir for 2–5 minutes.

    • Observation: Solution usually turns yellow.

  • Amine Addition: Add the Bridgehead Amine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

    • Why split the base? Pre-activating the acid prevents the bulky amine from reacting with HATU to form a non-productive guanidinium species.

  • Reaction: Stir at RT for 1–4 hours.

  • Troubleshooting (The "Collidine Switch"):

    • If the reaction stalls, repeat the experiment using 2,4,6-Collidine instead of DIPEA. Collidine is a weaker base but less nucleophilic, preventing side reactions, and often improves yields with hindered substrates.

Protocol C: Acyl Fluorides (TFFH)

Best For: "Impossible" couplings (e.g., Tertiary Carboxylic Acid + Adamantamine). Mechanism: Acyl fluorides are smaller than acyl chlorides and more stable to moisture, but highly reactive toward amines. TFFH (Tetramethylfluoroformamidinium hexafluorophosphate) generates acyl fluorides in situ.

Materials
  • Reagent: TFFH (1.1 – 1.2 equiv).

  • Base: DIPEA.[2][3]

  • Solvent: DCM or THF (does not require DMF).[1]

Step-by-Step Methodology
  • Dissolution: Dissolve Carboxylic Acid (1.0 equiv) and Bridgehead Amine (1.1 equiv) in DCM (0.2 M).

  • Reagent Addition: Add TFFH (1.2 equiv).

  • Initiation: Add DIPEA (2.5 equiv) dropwise.

  • Reaction: Stir at RT.

    • Monitoring: Acyl fluorides are often visible on LCMS (M+20 mass shift from acid, or as the methyl ester if quenched with methanol).

  • Workup: Standard aqueous workup. The urea byproduct is water-soluble.

Protocol D: Ghosez’s Reagent (Neutral Acid Chloride)

Best For: Acid-sensitive substrates where Thionyl Chloride or Oxalyl Chloride are too harsh. Reagent: 1-Chloro-N,N,2-trimethyl-1-propenylamine.

Methodology
  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez’s Reagent (1.1 equiv) at 0 °C. Stir 1 hour to form the Acid Chloride.

  • Add Bridgehead Amine (1.2 equiv) and Pyridine (2.0 equiv).

  • Stir at RT.[4][5]

Comparative Data & Troubleshooting

Performance Comparison (Substrate: 1-Adamantylamine + Phenylacetic Acid)
ReagentYield (%)EpimerizationWorkup DifficultyComments
EDC / HOBt < 20%N/AHighFails due to steric bulk of OBt ester.
HATU 85 - 95%Low (<5%)MediumRequires DMF removal.
T3P 80 - 90%Very Low (<1%)LowExcellent for scale; clean profile.
TFFH 90 - 98%ModerateLowBest for extremely hindered acids.
Troubleshooting Guide
ObservationDiagnosisRemedial Action
Low Conversion (HATU) Guanidinylation of aminePre-activate acid for 5 mins before adding amine. Switch to TFFH.
Epimerization (Chiral Acid) Base-mediated proton abstractionSwitch to T3P/Pyridine at 0 °C. Avoid DMF; use EtOAc.
Precipitation Poor solubility of Bridgehead AmineUse NMP as solvent. Add LiCl (0.4M) to break up aggregation.
Stalled Reaction (T3P) Kinetics too slowHeat to 50-60 °C. T3P is stable at elevated temperatures.

References

  • Dunetz, J. R. , et al. (2011).[6] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. Link

  • Valeur, E. , & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. Link

  • Carpino, L. A. , et al. (1995). "Tetramethylfluoroformamidinium Hexafluorophosphate (TFFH): A Rapid-Acting Peptide Coupling Reagent for Solution and Solid Phase Peptide Synthesis." Journal of the American Chemical Society. Link

  • Ghosez, L. , et al. (1979). "1-Chloro-N,N,2-trimethylpropenylamine: A Powerful Reagent for the Conversion of Acids to Chlorides." Organic Syntheses. Link

  • Mykhailiuk, P. K. (2019).[7] "Bicyclo[1.1.1]pentanes: Synthesis and Applications." Organic & Biomolecular Chemistry. Link

Sources

Application Note: 4-Methylbicyclo[2.2.2]octan-1-amine in Peptidomimetic Synthesis and Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition from native peptides to therapeutically viable peptidomimetics requires overcoming severe pharmacokinetic hurdles, notably rapid proteolytic degradation and poor membrane permeability. 4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0 for the hydrochloride salt) has emerged as a premier bioisosteric building block to address these challenges.

As a highly symmetric, sp³-rich bicyclic aliphatic amine, it serves as an exceptional C-terminal capping group or side-chain modifier. By mimicking the spatial volume of para-substituted aromatic rings or tert-butyl groups while completely "escaping flatland," this compound dramatically enhances the stability, lipophilicity, and conformational rigidity of peptide drug candidates. This application note details the mechanistic rationale and provides validated, step-by-step protocols for integrating this sterically hindered bridgehead amine into peptidomimetic workflows.

Mechanistic Insights: The Causality of Experimental Choices

In drug design, the selection of a capping group is never arbitrary. The integration of the 4-methylbicyclo[2.2.2]octyl moiety provides three distinct mechanistic advantages [1, 2]:

  • Steric Shielding (Protease Evasion): The bridgehead amine is deeply embedded within the rigid bicyclic cage. Once coupled to a peptide C-terminus, the resulting amide bond is physically obstructed from the active sites of exopeptidases. This steric bulk dramatically increases the half-life of the peptidomimetic in serum.

  • Escaping Flatland (Enhanced ADME): Traditional peptide caps often rely on planar aromatic rings (e.g., anilines or benzylamines). Replacing these with the 3D, sp³-rich bicyclo[2.2.2]octane core lowers the desolvation penalty and increases the logP without the off-target toxicity and poor solubility often associated with flat, polyaromatic systems.

  • Vectorial Alignment & Conformational Locking: The 1,4-substitution pattern (a methyl group at one bridgehead and an amine at the other) provides a linear vector that perfectly mimics a para-substituted benzene ring[3]. Furthermore, the massive steric bulk restricts the Ramachandran angles (

    
    , 
    
    
    
    ) of the adjacent amino acid residue, stabilizing bioactive secondary structures such as
    
    
    -helices or foldamers.

G Core This compound Prop1 High sp3 Fraction (Escaping Flatland) Core->Prop1 Prop2 Bridgehead Amine (Steric Shielding) Core->Prop2 Prop3 Rigid Bicyclic Core (Conformational Lock) Core->Prop3 Out1 Improved Membrane Permeability Prop1->Out1 Out2 Resistance to Exopeptidases Prop2->Out2 Out3 Stabilized Bioactive Conformation Prop3->Out3

Caption: Mechanistic pathways by which the bicyclic bioisostere improves PK and PD profiles.

Quantitative Data: Bioisostere Comparison

To justify the selection of this compound over conventional capping groups, we must evaluate their physicochemical contributions. The table below summarizes the properties of common C-terminal caps.

Capping Groupsp³ FractionEst. Steric Volume (ų)Protease StabilityLogP ContributionTypical Application
Aniline (Phenyl) 0%~75LowModerateBaseline aromatic cap
tert-Butylamine 100%~68ModerateModerateSimple aliphatic cap
1-Adamantylamine 100%~140Very HighVery HighExtreme lipophilic anchor
This compound 100% ~125 High High Balanced 3D bioisostere

Analysis: While 1-adamantylamine provides maximum steric bulk, its extreme lipophilicity frequently leads to aqueous insolubility and promiscuous protein binding. The 4-methylbicyclo[2.2.2]octyl group offers a "Goldilocks" solution—providing sufficient bulk for protease resistance while maintaining a more favorable physicochemical profile.

Experimental Protocols

Workflow Overview

G A Native Peptide Acid (Protease Susceptible) B Activation (HATU / HOAt / DIPEA) A->B C Bicyclic Amine Coupling (Microwave) B->C D Peptidomimetic (Protease Resistant) C->D

Caption: Workflow for C-terminal capping using this compound to enhance stability.

Protocol: Microwave-Assisted Amide Coupling of Bridgehead Amines

The Challenge: Bridgehead amines are notoriously poor nucleophiles. The lone pair on the nitrogen is sterically hindered by the surrounding bicyclic cage. Standard carbodiimide chemistry (e.g., EDC/NHS) at room temperature typically yields <20% product.

The Solution: This protocol utilizes HATU and HOAt alongside microwave irradiation. HOAt is critical here; the nitrogen atom in its pyridine ring provides a neighboring group effect (intramolecular hydrogen bonding) that accelerates the reaction with hindered amines. Microwave heating provides rapid, homogeneous thermal energy to overcome the high activation barrier without causing the prolonged heating that leads to peptide epimerization.

Materials Required:
  • N-protected amino acid or peptide free acid (1.0 eq)

  • This compound hydrochloride (CAS: 1194-43-0) (1.5 eq)

  • HATU (1.2 eq) and HOAt (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (4.5 eq total)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:
  • Preparation of the Active Ester: In an oven-dried microwave vial equipped with a magnetic stir bar, dissolve the peptide free acid (1.0 eq) in anhydrous DMF (concentration ~0.1 M).

  • Activation: Add HATU (1.2 eq) and HOAt (1.2 eq) to the solution. Add DIPEA (3.0 eq). Stir the mixture at room temperature for 5–10 minutes. Self-Validation Check: The solution should turn a pale yellow color, indicating the formation of the active HOAt ester.

  • Amine Addition: Add this compound hydrochloride (1.5 eq) followed by an additional portion of DIPEA (1.5 eq). Causality: The extra DIPEA is strictly required to neutralize the hydrochloride salt of the amine, liberating the free nucleophile.

  • Microwave Irradiation: Seal the vial and subject it to microwave irradiation at 60 °C for 30 minutes. (If microwave synthesis is unavailable, heat conventionally at 50 °C for 18–24 hours, though yield may decrease).

  • Reaction Monitoring (Self-Validation): Monitor completion via LC-MS.

    • Diagnostic Mass Shift: The successful formation of the amide bond results in a net mass addition of +121.2 Da to the molecular weight of the starting peptide acid (Amine MW 139.2 - H₂O 18.0).

  • Workup: Dilute the reaction mixture with Ethyl Acetate (10 volumes).

    • Wash sequentially with 5% aqueous KHSO₄ (3x) to remove unreacted aliphatic amine and DIPEA.

    • Wash with saturated aqueous NaHCO₃ (3x) to remove HOAt and acidic byproducts.

    • Wash with brine (1x), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification: Purify the crude peptidomimetic via reverse-phase preparative HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

References

  • Title: 1-Aminobicyclo[2.2.2]octane-2-carboxylic Acid and Derivatives As Chiral Constrained Bridged Scaffolds for Foldamers and Chiral Catalysts Source: Accounts of Chemical Research / PubMed URL: [Link] [1]

  • Title: Iterative One-Carbon Homologation of Unmodified Carboxylic Acids Source: PMC / NIH URL: [Link] [2]

  • Title: Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators Source: PMC / NIH URL: [Link] [3]

Application Note: Functionalization Strategies for 4-Methylbicyclo[2.2.2]octan-1-amine in 3D Bioisosteric Drug Design

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals.

Introduction & Mechanistic Rationale

The transition from planar, sp²-hybridized aromatic rings to sp³-rich three-dimensional scaffolds—often termed "escaping flatland"—is a cornerstone strategy in modern drug discovery. Increasing the fraction of saturated carbons (


) correlates strongly with improved aqueous solubility, reduced CYP450 inhibition, and higher clinical success rates[1].

4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0) is a highly valuable building block in this paradigm. The bicyclo[2.2.2]octane (BCO) core serves as a premier 3D bioisostere for para-phenyl rings and tert-butyl groups[1]. However, functionalizing the primary amine at the bridgehead position presents unique synthetic challenges.

The Causality of Steric Hindrance

Unlike unhindered aliphatic amines or planar anilines, the bridgehead nitrogen of the BCO cage is sterically encumbered. The adjacent


-hydrogens of the bicyclic framework create a steric "umbrella" that severely restricts the trajectory of incoming electrophiles[2]. Comparative frontier molecular orbital and geometric analyses show that the distance between the nitrogen atom and the nearest blocking hydrogen is significantly shorter in BCO systems than in smaller bicyclo[1.1.1]pentane (BCP) systems, leading to sluggish nucleophilic addition[2]. Consequently, standard coupling conditions often fail, necessitating highly reactive intermediates, robust Lewis acid catalysis, and elevated temperatures.

Bioisostere A Flatland Drug Candidate (High logP, Poor Solubility) B 3D Bioisosteric Replacement (Escape from Flatland) A->B C This compound (Increased Fsp3) B->C D Amidation (HATU/DIPEA) C->D E Reductive Amination (Ti(OiPr)4 / NaBH(OAc)3) C->E F Urea Formation (Triphosgene) C->F

Caption: Logical flow of 3D bioisosteric replacement and subsequent bridgehead amine functionalization.

Key Functionalization Strategies

Strategy A: Amide Bond Formation (Peptide Coupling)

Due to the steric bulk of the[2.2.2] cage, standard carbodiimide couplings (e.g., EDC/HOBt) yield poor results. The formation of a highly reactive O-At ester using is required to overcome the activation barrier. Pre-activation of the carboxylic acid is non-negotiable; introducing the hindered BCO-amine prematurely leads to reagent degradation.

Strategy B: Reductive Amination

Spontaneous imine formation with BCO-amines is thermodynamically unfavorable. To drive the condensation, a strong Lewis acid and water scavenger, such as Titanium(IV) isopropoxide (


), must be employed. This activates the carbonyl and stabilizes the bulky imine intermediate prior to reduction with sodium triacetoxyborohydride.
Strategy C: Urea Formation via Isocyanate

Ureas are critical hydrogen-bonding motifs. Reacting the BCO-amine with bulky, pre-formed isocyanates is incredibly slow. The self-validating workaround is to convert the BCO-amine into its corresponding isocyanate using triphosgene via inverse addition, followed by trapping with a less hindered secondary amine.

Workflow Start This compound (Starting Material) Step1 Activation of Electrophile (e.g., R-COOH + HATU) Start->Step1 Step2 Coupling Reaction (Elevated Temp / Extended Time) Step1->Step2 Step3 Quench & Aqueous Workup (Remove unreacted amine/reagents) Step2->Step3 Step4 Purification (Flash Chromatography) Step3->Step4 QC QC Analysis (NMR, LC-MS) Step4->QC

Caption: Standardized workflow for overcoming steric hindrance during bridgehead amine functionalization.

Experimental Protocols

Protocol 1: Optimized Amidation

Objective: Synthesize a BCO-amide while preventing unreacted starting material carryover.

  • Pre-activation: Dissolve the target carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M) under

    
    .
    
  • Base Addition: Add DIPEA (3.0 eq). Stir at room temperature for 15 minutes. Causality: A visible color change to pale yellow confirms the formation of the active O-At ester.

  • Amine Addition: Add this compound hydrochloride (1.0 eq).

  • Thermal Activation: Heat the reaction to 50 °C for 12–16 hours. Causality: Elevated thermal energy is required to force the sterically hindered nitrogen lone pair to attack the active ester.

  • Self-Validating Workup: Dilute with EtOAc. Wash sequentially with 1M HCl (3x) and saturated

    
     (2x). Validation: The acidic wash specifically protonates and removes any unreacted BCO-amine. Absence of m/z 140 
    
    
    
    in the organic layer via LC-MS confirms successful workup.
Protocol 2: Lewis Acid-Mediated Reductive Amination

Objective: Synthesize secondary BCO-amines.

  • Imine Formation: Combine this compound (1.0 eq) and the target aldehyde (1.2 eq) in anhydrous 1,2-dichloroethane (DCE) (0.1 M).

  • Lewis Acid Addition: Add

    
     (2.0 eq). Stir at room temperature for 12 hours.
    
  • Intermediate QC: Validation: Take a 10 µL aliquot, quench with

    
     in MeOH, and analyze via LC-MS to ensure complete consumption of the starting amine before proceeding.
    
  • Reduction: Add

    
     (2.0 eq) in one portion. Stir for 4 hours.
    
  • Quench: Carefully add 1M NaOH (equal volume to DCE). Causality: Quenching with NaOH breaks down the titanium complexes into a granular, filterable

    
     precipitate, preventing the severe emulsions typically caused by titanium salts during extraction. Filter through Celite and extract the aqueous layer with DCM.
    
Protocol 3: Inverse-Addition Urea Synthesis

Objective: Form asymmetric ureas utilizing a BCO-isocyanate intermediate.

  • Electrophile Preparation: Dissolve triphosgene (0.4 eq) in anhydrous DCM (0.1 M) and cool to 0 °C.

  • Inverse Addition: Slowly add a solution of this compound (1.0 eq) and DIPEA (2.5 eq) in DCM dropwise over 30 minutes. Causality: Inverse addition ensures triphosgene remains in stoichiometric excess relative to the amine at all times, strictly preventing the formation of the symmetric BCO-BCO urea byproduct.

  • Isocyanate Validation: Stir for 1 hour at room temperature. Validation: IR spectroscopy of a reaction aliquot will reveal a sharp, intense band at ~2260 cm⁻¹, confirming isocyanate formation.

  • Trapping: Add the target secondary amine (1.2 eq) and stir for 4 hours.

  • Workup: Wash with 1M HCl, dry over

    
    , and concentrate for column chromatography.
    

Quantitative Data Summary

Functionalization StrategyReagents / CatalystTemp / TimeTypical YieldKey Analytical MarkerPrimary Challenge Overcome
Amidation HATU, DIPEA, DMF50 °C / 12 h75–85%LC-MS:

of product; Loss of m/z 140
Steric shielding of bridgehead nitrogen
Reductive Amination

,

, DCE
RT / 16 h60–75%LC-MS:

of

amine
Thermodynamic instability of BCO-imine
Urea Formation Triphosgene, DIPEA, DCM0 °C to RT / 5 h70–80%IR: Transient peak at ~2260 cm⁻¹Prevention of symmetric urea dimerization

References

  • Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Lu, Y., & Chen, C. Arkivoc, 2023 (ii), 202312003. Available at:[Link]

  • 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Levterov, V. et al. Nature Communications, 2023, 14, 5608. Available at:[Link]

  • Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Lovering, F., Bikker, J., & Humblet, C. Journal of Medicinal Chemistry, 2009, 52 (22), 7132-7131. Available at:[Link]

Sources

Incorporating 4-Methylbicyclo[2.2.2]octan-1-amine into antiviral drug scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Incorporation of 4-Methylbicyclo[2.2.2]octan-1-amine into Antiviral Drug Scaffolds

Executive Summary

This guide details the technical integration of This compound (4-Me-BCO-NH₂) into antiviral small molecule scaffolds. Historically, the adamantane "cage" (e.g., Amantadine, Rimantadine) has been a privileged motif for blocking viral ion channels (e.g., Influenza M2). However, the rapid emergence of resistance and the need for improved metabolic profiles have driven the search for bioisosteres.

The bicyclo[2.2.2]octane (BCO) core serves as a superior 3D-rich bioisostere for both the adamantane cage and the para-phenyl ring. It offers reduced lipophilicity (LogP) compared to adamantane while maintaining the necessary steric volume to occlude hydrophobic viral pockets. This note provides validated protocols for overcoming the synthetic lethargy typical of sterically hindered bridgehead amines and outlines assays for validating antiviral efficacy.

Technical Profile & Rationale

Compound: this compound (HCl salt) CAS: 1194-43-0 Role: Hydrophobic Pharmacophore / Adamantane Bioisostere

FeatureAdamantane (Ref)4-Me-BCO-NH₂ (Target)Impact on Drug Design
Geometry Spherical (Cage)Prolate Spheroid (Linear Axis)Allows deeper penetration into narrow viral channels.
Lipophilicity High (LogP ~2.5)Moderate (LogP ~1.8–2.0)Improved aqueous solubility and reduced metabolic liability.
Reactivity Hindered BridgeheadHighly Hindered BridgeheadRequires activated coupling partners (Acid Chlorides/Anhydrides).
Fsp³ Score 1.01.0"Escape from Flatland" – Higher clinical success probability.

Mechanistic Insight: In M2 channel blockers, the amine group mimics the hydronium ion (


) via hydrogen bonding with the His37 tetrad, while the cage occludes the channel pore. The BCO scaffold maintains the cage width (~5.5 Å) but alters the depth and electronic distribution, potentially bypassing resistance mutations (e.g., S31N) that affect adamantane binding.

Synthetic Protocol: Overcoming Bridgehead Sterics

Challenge: The bridgehead amine at position 1 is non-nucleophilic due to extreme steric shielding and the inability of the bicyclic system to planarize (preventing optimal orbital overlap in transition states). Standard amide couplings (EDC/NHS, HATU) often result in low yields (<30%) or stalled reactions.

Solution: Use of Acid Chlorides with Silver Cyanide (AgCN) promotion or high-temperature acylation. Below is the optimized protocol for coupling 4-Me-BCO-NH₂ to a viral capsid-binding carboxylic acid precursor.

Protocol A: High-Efficiency Acylation (The "Force" Method)

Reagents:

  • Target Carboxylic Acid (R-COOH) [1.0 eq]

  • Oxalyl Chloride (2.0 eq) + DMF (cat.)

  • This compound HCl [1.2 eq]

  • Triethylamine (TEA) [3.0 eq] or Pyridine

  • Dichloromethane (DCM) (Anhydrous)

Step-by-Step Workflow:

  • Activation (In Situ Acid Chloride Formation):

    • Dissolve R-COOH in anhydrous DCM under

      
       atmosphere.
      
    • Cool to 0°C. Add catalytic DMF (1–2 drops).

    • Add Oxalyl Chloride dropwise. Gas evolution (CO/CO₂) will occur.

    • Stir at RT for 2 hours until gas evolution ceases.

    • Critical Step: Evaporate solvent/excess oxalyl chloride under reduced pressure to yield the crude Acid Chloride (R-COCl). Redissolve in fresh anhydrous DCM.

  • Coupling (The Bridgehead Attack):

    • In a separate vessel, suspend 4-Me-BCO-NH₂·HCl in anhydrous DCM.

    • Add TEA (3.0 eq) and stir for 15 min to liberate the free base.

    • Add the R-COCl solution dropwise to the amine suspension at 0°C.

    • Modification for Stubborn Substrates: If R-COCl is bulky, add DMAP (0.1 eq) and heat to reflux (40°C) for 12–24 hours.

  • Workup & Purification:

    • Quench with sat.

      
      . Extract with DCM (3x).
      
    • Wash organics with 1M HCl (to remove unreacted amine/pyridine) and Brine.

    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash chromatography. Note: BCO derivatives are often UV-inactive. Use ELSD detection or stain TLC plates with KMnO₄ (BCO shows as a distinct white/yellow spot on purple).

Visualization: Synthetic Logic

SyntheticWorkflow Start Viral Carboxylic Acid (R-COOH) Activation Activation: Oxalyl Chloride/DMF (Forms R-COCl) Start->Activation Step 1: Chlorination Coupling Coupling Reaction: DCM, Et3N, DMAP Reflux 12h Activation->Coupling Electrophile Amine 4-Me-BCO-NH2 (Bridgehead Amine) Amine->Coupling Nucleophile Product Target Antiviral (Amide Scaffold) Coupling->Product Step 2: Formation

Figure 1: Optimized synthetic pathway for coupling sterically hindered bridgehead amines using acid chloride activation.

Biological Validation: Antiviral Efficacy

Once synthesized, the BCO-containing scaffold must be validated. The following protocol is designed for an Influenza A (H1N1/H3N2) CPE Reduction Assay , the standard for M2 channel blockers.

Protocol B: Cytopathic Effect (CPE) Reduction Assay

Objective: Determine the EC₅₀ of the BCO-analog against influenza virus in MDCK cells.

Materials:

  • MDCK Cells (Madin-Darby Canine Kidney).

  • Influenza A Virus (e.g., A/PR/8/34).

  • Assay Media: DMEM + Trypsin-TPCK (2 µg/mL) (Essential for viral cleavage).

  • CellTiter-Glo® or Crystal Violet stain.

Workflow:

  • Seeding: Plate MDCK cells (20,000 cells/well) in 96-well plates. Incubate 24h to reach 90% confluency.

  • Infection:

    • Wash cells with PBS.

    • Infect with virus at MOI (Multiplicity of Infection) of 0.01 in the presence of serial dilutions of the BCO-compound (0.1 nM to 100 µM).

    • Include controls: Amantadine (Positive Ctrl), DMSO (Vehicle), Uninfected (Cell Control).

  • Incubation: Incubate at 37°C, 5% CO₂ for 48–72 hours.

  • Readout:

    • Observe CPE (rounding/detachment) under microscope.

    • Quantify viability using CellTiter-Glo (Luminescence) or Crystal Violet (OD 590nm).

  • Analysis: Plot % Inhibition vs. Log[Concentration] to calculate EC₅₀.

Success Criteria:

  • EC₅₀ < 5 µM: Hit.

  • Selectivity Index (CC₅₀/EC₅₀) > 10: Non-toxic specific antiviral.

Structure-Activity Relationship (SAR) Logic

When optimizing the scaffold, use the BCO moiety to tune the "fit" within the viral pocket.

  • If Potency is Low: The BCO group may be too short. Switch to 4-Ethyl-BCO or 4-Phenyl-BCO to extend the hydrophobic reach.

  • If Solubility is Poor: Introduce polar atoms outside the cage (e.g., replace the 4-methyl with a 4-methoxy or 4-amino group, though 4-amino requires different synthesis).

  • Resistance Profiling: Test against Amantadine-resistant strains (S31N). BCO derivatives often retain activity where adamantanes fail due to subtle shape differences.

SAR_Logic Lead Lead Candidate (4-Me-BCO Core) Branch1 Modification: Extend C4 Position Lead->Branch1 Branch2 Modification: Replace C1 Amine with Ether Lead->Branch2 Branch3 Modification: BCO -> BCP (Bicyclo[1.1.1]pentane) Lead->Branch3 Outcome1 Result: Deeper Pocket Penetration (Higher Potency) Branch1->Outcome1 Outcome2 Result: Altered H-Bonding (Bypass Resistance) Branch2->Outcome2 Outcome3 Result: Reduced Volume (For smaller pockets) Branch3->Outcome3

Figure 2: Decision tree for optimizing BCO-based antiviral scaffolds based on initial assay data.

References

  • Whitney, J. G., et al. (1970).[1] "Antiviral agents.[1][2] I. Bicyclo[2.2.2]octan- and -oct-2-enamines."[1][3][4] Journal of Medicinal Chemistry, 13(2), 254–260.

  • Mykhailiuk, P. K. (2019).[5] "Saturated Bioisosteres of Benzene: Where to Go Next?" Organic & Biomolecular Chemistry, 17, 2839–2849.[5]

  • Afanasyev, O. I., et al. (2019). "Bicyclo[2.2.2]octane (BCO) as a 3D-Rich Bioisostere for the para-Phenyl Group." ChemRxiv.

  • Kolocouris, A., et al. (1996). "Synthesis and Antiviral Activity Evaluation of Some New Amino-Adamantane Derivatives." Journal of Medicinal Chemistry, 39(17), 3307–3318.

  • Sigma-Aldrich. "Product Specification: this compound hydrochloride."

Sources

Application Note: Advanced Reductive Amination Strategies for 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

In modern drug discovery, the incorporation of rigid, three-dimensional aliphatic scaffolds is a proven strategy for improving metabolic stability and modulating the lipophilicity of active pharmaceutical ingredients (APIs). 4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0) is a prime example of such a scaffold. However, this molecule presents a formidable synthetic challenge: the bicyclo[2.2.2]octane cage creates severe steric hindrance around the primary amine, drastically reducing its nucleophilicity.

Standard one-pot reductive amination protocols often fail when applied to this substrate, resulting in poor yields, incomplete imine formation, and competitive over-reduction of the starting carbonyl compound[1]. As a Senior Application Scientist, I have designed this protocol guide to address these specific kinetic and thermodynamic bottlenecks, providing self-validating, highly reproducible methodologies for both aldehydes and ketones.

Mechanistic Insights & Causality

The success of a reductive amination involving a sterically congested amine hinges entirely on managing the kinetic balance between hemiaminal dehydration (imine formation) and hydride transfer.

  • Reagent Selection (The Hydride Source): Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is the optimal reducing agent for these transformations[2]. Unlike sodium borohydride (NaBH₄), STAB is a mild, sterically demanding hydride donor that selectively reduces protonated imines/iminium ions at room temperature without rapidly reducing the unreacted aldehyde or ketone.

  • Solvent Dynamics: 1,2-Dichloroethane (DCE) is the preferred solvent for direct aminations[2]. It provides superior solubility for STAB compared to tetrahydrofuran (THF) and accelerates the overall reaction rate.

  • Overcoming Steric Stagnation (Lewis Acid Catalysis): While acetic acid (AcOH) provides sufficient protonation to drive hemiaminal dehydration for unhindered aldehydes, it is insufficient for ketones. When reacting this compound with ketones, the equilibrium heavily favors the starting materials. Here, Titanium(IV) isopropoxide (Ti(OiPr)₄) must be employed. It acts dually as a Lewis acid to activate the carbonyl carbon and as a water scavenger to irreversibly drive the sterically hindered imine formation[1].

Mechanism Amine 4-Methylbicyclo[2.2.2] octan-1-amine Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Carbonyl Carbonyl Compound (Aldehyde/Ketone) Carbonyl->Hemiaminal Imine Imine / Iminium (Sterically Hindered) Hemiaminal->Imine -H2O (Ti(OiPr)4 or AcOH) Product Secondary Amine Product Imine->Product Hydride Reduction (NaBH(OAc)3)

Figure 1: Mechanistic pathway of reductive amination for sterically hindered bicyclic amines.

Experimental Protocols

The following methodologies are engineered as self-validating systems. Physical cues at each step confirm that the underlying chemical causality is proceeding as intended.

Workflow Step1 1. Preparation Dry DCE or THF, Inert Gas (N2) Step2 2. Imine Formation Amine + Carbonyl + Ti(OiPr)4 Step1->Step2 Step3 3. IPC Validation Confirm >95% Imine via GC/MS Step2->Step3 Step4 4. Reduction Add NaBH(OAc)3 at 0°C to RT Step3->Step4 Step5 5. Quench Add aq. NaHCO3, Vent Gas Step4->Step5 Step6 6. Isolation Extract, Wash, and Purify Step5->Step6

Figure 2: Step-by-step experimental workflow for the reductive amination of hindered amines.

Protocol A: Direct Reductive Amination (For Unhindered Aldehydes)

This protocol relies on the slow, selective reduction of the imine in situ. It is ideal for primary aliphatic and aromatic aldehydes[2].

  • Free-Basing: In an oven-dried flask under an N₂ atmosphere, suspend this compound hydrochloride (1.0 eq) in anhydrous DCE (0.2 M). Add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) and stir for 15 minutes.

    • Self-Validation: The cloudy suspension will transition to a clear solution, physically confirming the liberation and dissolution of the free base.

  • Imine Formation: Add the target aldehyde (1.05 eq) followed by glacial acetic acid (1.0 eq). Stir at room temperature for 1–2 hours.

  • Reduction: Add NaBH(OAc)₃ (1.5 eq) in three portions over 15 minutes to control any mild exotherm.

    • Self-Validation: Unlike NaBH₄, vigorous hydrogen gas evolution should not be observed, confirming the reagent's stability and selective reactivity profile[2].

  • Reaction Monitoring: Stir at room temperature for 12–18 hours. Monitor via LC-MS or GC-MS until the imine intermediate is consumed.

  • Quench & Workup: Quench the reaction by slowly adding saturated aqueous NaHCO₃ (equal volume to DCE). Stir vigorously for 30 minutes. Extract the aqueous layer with dichloromethane (DCM) twice. Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Stepwise Lewis-Acid Mediated Amination (For Ketones & Hindered Aldehydes)

When reacting with ketones, direct amination fails due to steric repulsion. This protocol forces imine formation via titanium coordination[3].

  • Imine Formation: Suspend the amine hydrochloride (1.0 eq) in anhydrous THF (0.2 M). Add DIPEA (1.1 eq), the ketone (1.2 eq), and Ti(OiPr)₄ (1.5 eq).

  • Heating: Heat the mixture to 50°C for 16–24 hours under N₂.

    • Self-Validation: The solution typically turns a distinct pale yellow, indicating successful imine/enamine complexation with the titanium center.

  • Reduction: Cool the reaction vessel to 0°C. Slowly add NaBH₄ (1.5 eq) or STAB (2.0 eq). Stir for 2 hours, allowing the mixture to gradually warm to room temperature.

  • Quench: Add water (3 mL per mmol of Ti) dropwise to the stirring mixture.

    • Self-Validation: A thick, white precipitate of titanium dioxide (TiO₂) will immediately form. This physical change confirms the successful hydrolysis and deactivation of the Lewis acid promoter.

  • Isolation: Filter the suspension through a pad of Celite, washing the filter cake thoroughly with ethyl acetate. Concentrate the filtrate and purify the resulting secondary amine via silica gel chromatography.

Quantitative Data & Optimization Matrix

To aid in experimental design, the following table summarizes the expected outcomes and required conditions based on the steric profile of the carbonyl partner when reacted with this compound.

Carbonyl PartnerSteric HindranceRecommended Reagent SystemSolventTempExpected Yield
Unhindered Aldehyde (e.g., Benzaldehyde)LowNaBH(OAc)₃ (1.5 eq), AcOH (1.0 eq)DCERT85–95%
Hindered Aldehyde (e.g., Pivalaldehyde)MediumNaBH(OAc)₃ (1.5 eq), Ti(OiPr)₄ (1.2 eq)THF/DCERT to 40°C70–85%
Unhindered Ketone (e.g., Cyclohexanone)MediumNaBH(OAc)₃ (2.0 eq), Ti(OiPr)₄ (1.5 eq)THF40°C60–80%
Hindered Ketone (e.g., Acetophenone)HighTi(OiPr)₄ (neat or THF), then NaBH₄THF/MeOHReflux40–60%
Troubleshooting Common Failures
  • High recovery of the reduced carbonyl (alcohol) instead of the amine:

    • Causality: The hydride source is reducing the carbonyl faster than the sterically hindered imine can form.

    • Solution: Switch from Protocol A to Protocol B. Ensure strict anhydrous conditions, as ambient moisture will hydrolyze the imine back to the starting materials before reduction can occur[2].

  • Dialkylation (Tertiary amine formation):

    • Causality: Over-reaction of the newly formed secondary amine with excess aldehyde.

    • Solution: Dialkylation is exceptionally rare with this compound due to the extreme steric shielding of the bicyclic cage[3]. If observed, simply reduce the aldehyde stoichiometry to 0.95 eq.

References

  • [2] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry - ACS Publications.[Link]

  • [1] Underlying Mechanisms of Reductive Amination on Pd-Catalysts: The Unique Role of Hydroxyl Group in Generating Sterically Hindered Amine. MDPI - International Journal of Molecular Sciences.[Link]

  • [3] EP2506716B1 - Novel tricyclic compounds. Google Patents.

Sources

Application Note: Solvent Engineering for 4-Methylbicyclo[2.2.2]octan-1-amine Transformations

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1123-38-2) represents a specialized class of bridgehead amines used increasingly as bioisosteres for tert-butyl and adamantyl groups in medicinal chemistry. While offering unique lipophilicity and metabolic stability profiles, this scaffold presents distinct synthetic challenges.[1] Unlike planar primary amines, the bridgehead nitrogen is locked in a rigid pyramidal geometry with significant steric bulk provided by the bicyclic cage.

Critical Insight: Recent comparative kinetic studies indicate that bicyclo[2.2.2]octane (BCO) amines exhibit sluggish nucleophilicity compared to smaller bridgehead analogs like bicyclo[1.1.1]pentane (BCP). Consequently, solvent selection is not merely about solubility; it is the primary driver of reaction kinetics. Standard "off-the-shelf" conditions often result in incomplete conversion.

This guide provides a chemically grounded framework for solvent selection, focusing on maximizing reaction rates for amide couplings and optimizing phase behavior for isolation.

Molecular Profile & Physicochemical Constraints[2][3]

To select the correct solvent, one must first understand the solute's behavior.

FeaturePropertyImplication for Solvent Selection
Geometry Rigid, pyramidal Bridgehead NSteric Hindrance: The cage blocks backside solvation. Solvents with high molar volume may struggle to stabilize the transition state effectively.
Basicity pKa ~10.9 (Predicted)High Basicity: The amine will readily protonate. Avoid acidic solvents or protic solvents that strongly solvate the lone pair (H-bond donors) if nucleophilicity is paramount.
Lipophilicity Bicyclo[2.2.2]octane CageNon-Polar Character: The hydrocarbon cage drives solubility in non-polar solvents (DCM, Toluene, 2-MeTHF).
Reactivity Sluggish NucleophileKinetic Requirement: Requires high-dielectric or dipolar aprotic solvents (DMF, DMSO) to stabilize polar transition states in coupling reactions.

Solvent Selection Matrix

Reaction Media: Amide Coupling & Substitution

For this specific amine, "Green" solvent substitution must be balanced against the kinetic penalty of using lower-polarity media.

  • Tier 1 (High Performance): DMF, NMP.

    • Why: These dipolar aprotic solvents disrupt amine aggregation and stabilize the polar transition state of the active ester attack. Essential for difficult couplings with hindered acids.

  • Tier 2 (Balanced/Green): 2-MeTHF, EtOAc.

    • Why: 2-Methyltetrahydrofuran (2-MeTHF) is the preferred green alternative to DCM/THF. It offers higher reaction temperatures (bp 80°C) than DCM and better phase separation than THF.

  • Tier 3 (Avoid): Alcohols (MeOH, EtOH).

    • Why: Strong hydrogen bonding to the nitrogen lone pair further reduces the already compromised nucleophilicity of the bridgehead amine.

Decision Tree: Solvent Selection

The following logic gate assists in selecting the reaction medium based on the electrophile's reactivity.

SolventSelection Start Start: Select Reaction Solvent CheckElectro Is Electrophile Highly Reactive? (e.g., Acid Chloride, Isocyanate) Start->CheckElectro GreenCheck Is Green Compliance Mandatory? CheckElectro->GreenCheck Yes DMF DMF or NMP (Required for Kinetics) CheckElectro->DMF No (e.g., Carboxylic Acid + HATU) DCM Dichloromethane (DCM) (Standard, High Solubility) GreenCheck->DCM No MeTHF 2-MeTHF (Recommended Green Solvent) GreenCheck->MeTHF Yes

Detailed Experimental Protocols

Protocol A: High-Efficiency Amide Coupling

Designed to overcome the sluggish reactivity of this compound.

Reagents:

  • Carboxylic Acid (1.0 equiv)

  • This compound (1.2 equiv)

  • Coupling Agent: HATU (1.2 equiv) - Preferred over EDC due to faster kinetics.

  • Base: DIPEA (3.0 equiv)

  • Solvent: DMF (Anhydrous)

Step-by-Step Procedure:

  • Activation: Dissolve the carboxylic acid (1.0 equiv) and HATU (1.2 equiv) in anhydrous DMF (0.2 M concentration relative to acid).

  • Base Addition: Add DIPEA (1.5 equiv) dropwise. Stir at Room Temperature (RT) for 15 minutes. Note: Pre-activation is crucial to generate the active ester before introducing the hindered amine.

  • Amine Addition: Add this compound (1.2 equiv) followed by the remaining DIPEA (1.5 equiv).

  • Reaction: Stir at 40–50°C for 4–12 hours.

    • Expert Tip: Unlike planar amines, this bridgehead amine often requires mild heating to reach full conversion. Monitor by LC-MS.[2][3]

  • Workup (Phase Separation):

    • Dilute reaction mixture with EtOAc or 2-MeTHF (10x volume).

    • Wash sequence:

      • 10% LiCl (aq) x 2 (Removes DMF).

      • 5% Citric Acid (aq) x 2 (Removes unreacted amine and DIPEA).

      • Sat. NaHCO₃ (aq) x 1 (Neutralizes acid traces).

      • Brine x 1.

    • Dry over Na₂SO₄ and concentrate.[4]

Protocol B: Salt Formation & Purification

For isolating the amine or product as a stable hydrochloride salt.

Concept: The free base is soluble in ether/EtOAc, but the HCl salt is not.

  • Dissolution: Dissolve the crude amine or amide product in a minimal amount of 2-MeTHF or EtOAc .

  • Precipitation: Cool the solution to 0°C. Slowly add 4M HCl in Dioxane (1.5 equiv).

  • Maturation: A white precipitate should form immediately. Stir for 30 minutes at 0°C to ensure complete salt formation.

    • Troubleshooting: If an oil forms instead of a solid, add MTBE or Heptane dropwise to lower the polarity and induce crystallization.

  • Isolation: Filter the solid under nitrogen (bridgehead salts can be hygroscopic). Wash the cake with cold MTBE.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric hindrance prevents attack on active ester.Switch Solvent: Move from DCM/THF to DMF/NMP. Increase Temp: Heat to 60°C. Switch Reagent: Use acid chloride instead of HATU/EDC.
Product is an Oil Lipophilic cage prevents crystallization.Solvent Swap: Dissolve in minimal DCM, then slowly add Hexanes or Pentane. Evaporate slowly.
Emulsion during Workup Amphiphilic nature of the molecule.Brine Break: Add solid NaCl to saturation. Use 2-MeTHF instead of EtOAc (better phase separation).
Workup Workflow Diagram

Workup RxnMix Reaction Mixture (DMF/Amine/Product) Dilution Dilute with EtOAc or 2-MeTHF RxnMix->Dilution Wash1 Wash: 10% LiCl (aq) (Removes DMF) Dilution->Wash1 Wash2 Wash: 5% Citric Acid (Removes Unreacted Amine) Wash1->Wash2 Wash3 Wash: NaHCO3 & Brine Wash2->Wash3 Dry Dry (Na2SO4) & Concentrate Wash3->Dry

References

  • Reactivity of Bridgehead Amines: Lu, Y., et al. (2023). Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane. Arkivoc. Link (Discusses the comparative sluggishness of BCO amines vs. BCP amines).

  • Green Solvent Selection: Sherwood, J., et al. (2014). Dihydrolevoglucosenone (Cyrene) as a bio-based alternative for dipolar aprotic solvents. Green Chemistry. Link (Context for replacing DMF/DCM).

  • Amide Coupling Optimization: MacMillan, D.S., et al. (2013). Evaluation of alternative solvents in common amide coupling reactions. Green Chemistry. Link (Validates 2-MeTHF and EtOAc as replacements).

  • Physical Properties: this compound hydrochloride. Sigma-Aldrich Product Sheet. Link (Safety and handling data).

  • General Bridgehead Chemistry: Wiberg, K. B. (1996). Bicyclo[2.2.2]octane derivatives. Journal of Organic Chemistry.

Sources

Application Note: Precision Synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The bicyclo[2.2.2]octane scaffold is a privileged structure in medicinal chemistry, widely utilized as a non-aromatic, lipophilic bioisostere for the 1,4-phenylene ring (1). Its rigid geometry and defined exit vectors make it ideal for improving metabolic stability and solubility without compromising potency. This application note details a robust, scalable protocol for synthesizing 4-methylbicyclo[2.2.2]octan-1-amine starting from the commercially available dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate .

Unlike standard procedures that may yield mixtures or require hazardous reagents, this route prioritizes desymmetrization efficiency and process safety , utilizing a "Methyl-First" strategy followed by a Curtius rearrangement.

Strategic Retrosynthesis & Pathway

The synthesis challenges lie in the high symmetry of the starting diester and the steric bulk of the bridgehead positions. Direct nucleophilic substitution (


) at the bridgehead is geometrically impossible; therefore, functional group interconversions must rely on radical mechanisms or rearrangement protocols.
The "Methyl-First" Logic

We elect to install the methyl group before the amine. Early installation of the amine (via Curtius) would require robust protection groups (e.g., Cbz or Boc) that must withstand the subsequent hydride reductions required to convert the distal ester to a methyl group. Conversely, the ester group is robust enough to survive the radical reduction sequences used to install the methyl group.

Reaction Pathway Visualization

SynthesisPath Diester Dimethyl bicyclo[2.2.2] octane-1,4-dicarboxylate MonoAcid Mono-Acid (Desymmetrization) Diester->MonoAcid KOH, MeOH (Partial Hydrolysis) Alcohol Hydroxymethyl Derivative MonoAcid->Alcohol BH3·THF (Selective Red.) Iodide Iodomethyl Intermediate Alcohol->Iodide I2, PPh3, Imid. (Appel Rxn) MethylEster 4-Methyl Ester Iodide->MethylEster n-Bu3SnH, AIBN (Radical Red.) MethylAcid 4-Methyl Carboxylic Acid MethylEster->MethylAcid LiOH, THF/H2O (Hydrolysis) Target 4-Methylbicyclo[2.2.2] octan-1-amine MethylAcid->Target DPPA, Et3N; then H2O/Heat (Curtius)

Figure 1: Step-wise synthetic workflow for the conversion of diester precursors to the target bridgehead amine.

Detailed Experimental Protocols

Phase 1: Desymmetrization (Partial Hydrolysis)

The starting material is a symmetric diester. We must statistically hydrolyze one ester to create the handle for differentiation.

  • Reagents: Dimethyl bicyclo[2.2.2]octane-1,4-dicarboxylate (CAS: 1459-96-7), KOH, Methanol.

  • Mechanism: Saponification.[1]

Protocol:

  • Dissolve Diester (22.6 g, 100 mmol) in MeOH (200 mL).

  • Prepare a solution of KOH (5.6 g, 100 mmol, 1.0 eq) in MeOH (50 mL). Note: Strict stoichiometry is vital to maximize the mono-ester yield.

  • Add the KOH solution dropwise over 1 hour at room temperature.

  • Reflux the mixture for 4 hours. Monitor by TLC (frequent sampling required).

  • Workup: Concentrate solvent. Dilute with water (100 mL). Extract unreacted diester with EtOAc (3 x 50 mL) — Save this for recycling.

  • Acidify the aqueous layer to pH 2 with 1N HCl. The Mono-acid (4-(methoxycarbonyl)bicyclo[2.2.2]octane-1-carboxylic acid) will precipitate.

  • Filter, wash with cold water, and dry.

    • Expected Yield: 65-75% (based on consumed starting material).

Phase 2: Methyl Group Installation (The Reductive Sequence)

This phase converts the free carboxylic acid into a methyl group while preserving the distal methyl ester.

Step 2A: Selective Reduction to Alcohol
  • Reagents: Borane-THF complex (

    
    ).
    
  • Rationale: Borane reduces carboxylic acids faster than esters, offering the necessary chemoselectivity (2).

  • Dissolve Mono-acid (10 g, 47 mmol) in anhydrous THF (100 mL) under Argon.

  • Cool to 0°C. Add

    
     (1.0 M, 52 mL, 1.1 eq) dropwise.
    
  • Stir at RT for 3 hours.

  • Quench carefully with MeOH. Concentrate to yield the Hydroxymethyl-ester .

Step 2B: Deoxygenation (Appel + Radical Reduction)

Direct reduction of the alcohol is difficult. We convert it to an iodide, then reductively cleave the C-I bond.

  • Appel Reaction: Dissolve alcohol in DCM. Add

    
     (1.2 eq) and Imidazole (1.5 eq). Cool to 0°C. Add Iodine (
    
    
    
    , 1.2 eq). Stir 2h.
    • Result: 4-(Iodomethyl)bicyclo[2.2.2]octane-1-carboxylate.

  • Radical Reduction: Dissolve the crude iodide in Toluene. Add

    
     (1.1 eq) and AIBN (catalytic).
    
  • Reflux for 2 hours.

    • Purification: Flash chromatography (Hexane/EtOAc).

    • Product:Methyl 4-methylbicyclo[2.2.2]octane-1-carboxylate .

Phase 3: Amine Installation (Curtius Rearrangement)

With the 4-methyl group installed, we transform the remaining ester into the primary amine.

  • Reagents: Diphenylphosphoryl azide (DPPA), Triethylamine (

    
    ), tert-Butanol (
    
    
    
    -BuOH) or Water.

Protocol:

  • Hydrolysis: Treat the Methyl Ester from Phase 2 with LiOH in THF/Water (1:1) at 60°C for 4 hours. Acidify and isolate 4-methylbicyclo[2.2.2]octane-1-carboxylic acid .

  • Acyl Azide Formation: Dissolve the acid (5.0 g) in dry Toluene (50 mL). Add

    
     (1.2 eq). Add DPPA (1.1 eq) dropwise at 0°C. Stir at RT for 1 hour.
    
  • Rearrangement: Heat the mixture to 90°C. Evolution of

    
     gas indicates isocyanate formation. Stir until gas evolution ceases (~1-2 h).
    
  • Trapping/Hydrolysis:

    • Option A (Boc-Protected): Add excess

      
      -BuOH and reflux for 12h.
      
    • Option B (Free Amine): Add 20% HCl (aq) and reflux for 2 hours to hydrolyze the isocyanate directly to the amine salt.

  • Isolation: If Option B, cool, wash with ether (removes byproducts), basify aqueous layer with NaOH, and extract the free amine into DCM.

  • Final Product: This compound .

Data Summary & Process Parameters

ParameterPhase 1 (Desymm.)Phase 2 (Methylation)Phase 3 (Amination)
Key Reagent KOH / MeOH

, then

DPPA (Azide source)
Temperature Reflux (65°C)0°C

Reflux (110°C)
90°C (Rearrangement)
Critical Control Stoichiometry (1:1)Anhydrous conditionsGas evolution monitoring
Typical Yield 70%60% (over 3 steps)85%
Purification Acid/Base ExtractionFlash ColumnCrystallization/Extraction

Quality Control & Validation

To ensure the integrity of the synthesized bioisostere, the following analytical checkpoints are mandatory:

  • NMR Verification:

    • The Bridgehead Methyl should appear as a sharp singlet around

      
       0.8 - 0.9 ppm (3H) in 
      
      
      
      -NMR.
    • The Amine protons (if free base) typically appear broad around 1.2-1.5 ppm, exchangeable with

      
      .
      
    • Absence of methoxy singlet (

      
       3.6 ppm) confirms complete conversion of ester.
      
  • HRMS:

    • Calculate

      
       for 
      
      
      
      . Exact Mass: 139.1361.
  • Safety Note (Curtius):

    • DPPA is a safer alternative to sodium azide/acid chlorides, but acyl azides are potentially explosive. Never concentrate the acyl azide intermediate to dryness; proceed directly to the thermal rearrangement in solution (3).

References

  • Bicyclo[2.2.

    • Title: Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif.
    • Source: N
    • URL:[Link]

  • Selective Reduction of Acids

    • Title: Chemoselective reduction of carboxylic acids to alcohols with borane-THF.
    • Source: Organic Chemistry Portal / J. Org. Chem.
    • Context: Valid
    • URL:[Link] (General reference for mechanism).

  • Curtius Rearrangement Safety & Protocol

    • Title: Curtius Rearrangement - Synthetic Applic
    • Source: Wikipedia / Organic Chemistry Reviews.
    • URL:[Link]

  • Synthesis of 4-aminobicyclo[2.2.

    • Title: Synthesis of new esters and oximes with 4-aminobicyclo[2.2.2]octane structure.[2][3]

    • Source: European Journal of Medicinal Chemistry (PubMed).[2][3]

    • URL:[Link]

  • Hydrolysis of Bicyclo Diesters

    • Title: Synthesis of bicyclo[2.2.2]octane-1,4-dicarboxylic acid.[4][5][6][7]

    • Source: ResearchG
    • URL:[Link][4][7]

Sources

Application Note: Rigid Bicyclic Amines in Advanced Polymer Architectures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Rigid bicyclic amines—specifically derivatives of quinuclidine (1-azabicyclo[2.2.2]octane) , DABCO (1,4-diazabicyclo[2.2.2]octane) , and bicyclo[2.2.2]octane (BCO) diamines—represent a critical class of monomers and catalysts in modern polymer science.[1][2] Unlike flexible linear amines, these "caged" structures possess inherent conformational rigidity and high steric bulk.

When incorporated into polymer backbones, they dramatically enhance glass transition temperatures (


)  and optical transparency  by frustrating chain packing while maintaining backbone stiffness. As catalysts, their unique nucleophilicity-to-basicity ratios enable metal-free Ring-Opening Polymerization (ROP)  of biodegradable polyesters.

This guide details the protocols for utilizing these moieties in High-Performance Polyimides and Organocatalytic Polymerization , bridging the gap between small-molecule synthesis and macromolecular engineering.

Module A: Structural Engineering of High-Performance Polyimides

Target Application: Optically clear, high-temperature films for flexible electronics.

The "Rigid-Kink" Mechanism

Traditional aromatic polyimides (e.g., Kapton) are thermally stable but often insoluble and deeply colored due to strong Charge Transfer Complexes (CTC) between electron-rich diamines and electron-deficient dianhydrides.

Incorporating Bicyclo[2.2.2]octane (BCO) units disrupts these CTCs. The non-coplanar, aliphatic "cage" structure introduces a "kink" that prevents dense chain packing (enhancing solubility) while the rigid cage prevents segmental rotation (maintaining high


).
Protocol: Synthesis of Colorless BCO-Polyimides

Objective: Synthesize a semi-aliphatic polyimide using a BCO-diamine derivative.

Materials
  • Monomer A: Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic dianhydride (BTD) or BCO-diamine analog.[3]

  • Solvent: N,N-Dimethylacetamide (DMAc), anhydrous (<50 ppm

    
    ).
    
  • Catalyst: Isoquinoline (chemical imidization catalyst).

  • Dehydrating Agent: Acetic Anhydride (

    
    ).
    
Experimental Workflow

Step 1: Polyamic Acid (PAA) Formation (The Kinetic Control Step)

  • Setup: Flame-dry a 100 mL three-neck flask equipped with a mechanical stirrer and nitrogen inlet.

  • Dissolution: Charge the flask with BCO-diamine (10 mmol) and anhydrous DMAc (solid content should be ~15 wt%). Stir until fully dissolved at room temperature.

  • Addition: Add the dianhydride (10 mmol) in one portion. Critical: Stoichiometry must be exactly 1:1 to achieve high molecular weight.

  • Reaction: Stir under

    
     flow at 25°C for 24 hours. The solution typically becomes viscous (
    
    
    
    dL/g), indicating PAA formation.

Step 2: Chemical Imidization (The Thermodynamic Step)

  • Doping: To the viscous PAA solution, add

    
     (40 mmol) and Isoquinoline (20 mmol).
    
  • Heating: Heat the mixture to 80°C for 6 hours.

  • Precipitation: Pour the polymer solution slowly into a high-shear blender containing Methanol (500 mL).

  • Purification: Filter the white fibrous precipitate. Soxhlet extract with ethanol for 12 hours to remove trace solvent/catalyst.

  • Drying: Vacuum dry at 150°C for 8 hours.

Data: Thermal & Optical Performance

Comparison of BCO-based Polyimides vs. Standard Aromatic Polyimides.

Polymer TypeDiamine Structure

(°C)

(°C)
Cutoff Wavelength (

)
Solubility (DMAc)
Standard p-Phenylenediamine>400550420 nm (Yellow)Insoluble
BCO-Modified BCO-Diamine 350-380 460 295 nm (Colorless) Soluble
Flexible Hexamethylenediamine180380280 nm (Clear)Soluble

Module B: Catalytic Synthesis (Green Polymerization)

Target Application: Metal-free synthesis of biomedical-grade Poly(lactic acid) (PLA).

The Nucleophilic Activation Mechanism

Rigid bicyclic amines like Quinuclidine and DABCO act as highly efficient nucleophilic catalysts. Unlike linear amines (e.g., triethylamine), the "tied-back" alkyl groups in bicyclic amines expose the nitrogen lone pair, increasing nucleophilicity while minimizing steric hindrance during the attack on the carbonyl carbon of the monomer.

ROP_Mechanism cluster_cycle Catalytic Cycle Cat Quinuclidine/DABCO (Nucleophile) Inter Zwitterionic Intermediate Cat->Inter Attacks Carbonyl Lac L-Lactide (Monomer) Lac->Inter Poly Poly(L-lactide) (PLA) Inter->Poly Ring Opening + Chain Growth Init Alcohol Initiator (R-OH) Init->Poly Proton Transfer

Figure 1: Organocatalytic Ring-Opening Polymerization (ROP) pathway.[4] The rigid amine activates the lactide monomer via nucleophilic attack, forming a zwitterionic intermediate that is subsequently opened by the alcohol initiator.

Protocol: Organocatalytic ROP of L-Lactide

Objective: Synthesize metal-free PLA with controlled molecular weight (


) and narrow dispersity (

).
Materials
  • Monomer: L-Lactide (Recrystallized twice from dry toluene).

  • Catalyst: Quinuclidine (Sublimed) or DABCO.

  • Initiator: Benzyl Alcohol (Distilled over

    
    ).
    
  • Solvent: Dichloromethane (DCM), anhydrous.

Experimental Workflow
  • Glovebox Operation: Perform all manipulations in an Argon-filled glovebox (

    
     ppm).
    
  • Solution Prep: In a vial, dissolve L-Lactide (1.0 g, 6.9 mmol) in DCM (5 mL).

  • Initiator Addition: Add Benzyl Alcohol (15 mg, 0.14 mmol) for a target Degree of Polymerization (DP) of 50.

  • Catalysis Start: Add Quinuclidine (0.07 mmol, 0.5 eq relative to initiator) to the stirring solution.

  • Quenching: After 15 minutes (conversion is typically rapid), remove the vial from the glovebox and add 2 drops of Benzoic Acid solution to quench the basic catalyst.

  • Precipitation: Drop the solution into cold Hexane (100 mL). Filter the white polymer.

  • Analysis: Analyze via GPC (THF eluent) and

    
    -NMR (
    
    
    
    ).

Validation Check:

  • Success Criteria: Conversion > 95% (via NMR methine integration).

  • Dispersity (

    
    ):  Should be < 1.2. Broadening implies transesterification (back-biting), often caused by allowing the reaction to run too long or excessive temperature.
    

Module C: Gas Separation Membranes

Target Application:


 separation or Hydrogen purification.[5]
The "Free Volume" Concept

Rigid bicyclic amines are bulky. When polymerized into a glassy matrix (e.g., Polyimide), they cannot pack efficiently. This inefficiency creates "fractional free volume" (FFV)—molecular-scale voids that allow small gas molecules (


, 

) to pass through while blocking larger ones (

).
Workflow: Membrane Fabrication

Membrane_Workflow Syn Polymer Synthesis (BCO-Polyimide) Cast Solution Casting (3-5 wt% in DMAc) Syn->Cast Filtration (0.45 µm) Evap Controlled Evaporation (60°C, 24h) Cast->Evap Dust-free environment Anneal Thermal Annealing (250°C, Vacuum) Evap->Anneal Remove residual solvent Relax stress Test Gas Permeation Test (Time-Lag Method) Anneal->Test Cut to coupon

Figure 2: Fabrication workflow for high-free-volume membranes. Thermal annealing is critical to prevent physical aging from collapsing the voids created by the rigid bicyclic amines.

References

  • Pérez-Francisco, J. M., et al. (2024).[2] "Synthesis, Characterization and Physicochemical Properties of Rigid Alicyclic Polyimide Films Based on Bicyclo[2.2.2]oct-7-ene-2,3,5,6-tetracarboxylic Dianhydride." Polymers, 16(22), 3188.[2]

  • Matsumoto, T., & Kurosaki, T. (1997).[6] "Soluble and Colorless Polyimides from Bicyclo[2.2.2]octane-2,3,5,6-tetracarboxylic 2,3:5,6-Dianhydrides." Macromolecules, 30(4), 993–1000.[6]

  • Lamberti, M., et al. (2022). "Are Well Performing Catalysts for the Ring Opening Polymerization of L-Lactide under Mild Laboratory Conditions Suitable for the Industrial Process?" ACS Sustainable Chemistry & Engineering.

  • Bita, B. (2010).[7] "1,4-Diazabicyclo[2.2.2]octane (DABCO) as a useful catalyst in organic synthesis." European Journal of Chemistry, 1(1), 54-60.[7]

  • Zhang, Y., et al. (2013). "Insights into the mechanism for ring-opening polymerization of lactide catalyzed by Zn(C6F5)2/organic superbase Lewis pairs." Catalysis Science & Technology, 3, 235-243.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Overview

Target: 4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0) Primary Application: Bioisostere for tert-butyl groups; introduction of rigid, lipophilic scaffolds in drug discovery.

The synthesis of bridgehead amines in bicyclo[2.2.2]octane systems presents unique challenges due to the steric bulk and the electronic constraints of the cage structure. Unlike standard aliphatic amines, bridgehead carbons cannot undergo


 reactions and struggle with 

pathways due to the instability of bridgehead carbocations (Bredt's Rule constraints, though less severe in [2.2.2] than [2.2.1] systems).

The Yield Bottleneck: The most common failure point is the conversion of the carboxylic acid precursor to the amine. Direct amide hydrolysis is often too harsh. Consequently, the Curtius Rearrangement is the industry standard. However, yields frequently crash due to symmetrical urea formation during the isocyanate hydrolysis step.

This guide prioritizes the Modified Curtius Rearrangement (DPPA Protocol) with in situ carbamate trapping to maximize yield.

The Validated Protocol: Curtius Rearrangement via DPPA

Do not attempt direct hydrolysis of the isocyanate with water. The amine product reacts with the intermediate isocyanate faster than water does, leading to the thermodynamically stable (and useless) urea dimer.

Recommended Route: Carboxylic Acid


 Acyl Azide 

Isocyanate

Boc-Carbamate

Amine Salt.
Reagents & Stoichiometry Table
ReagentEquiv.[1]RoleCritical Note
4-Methylbicyclo[2.2.2]octane-1-carboxylic acid 1.0SubstrateMust be dry (azeotrope with toluene if unsure).
DPPA (Diphenylphosphoryl azide) 1.1 - 1.2Azide SourceSafety: Toxic/Explosive potential. Handle in fume hood.
Triethylamine (TEA) 1.5 - 2.0BaseScavenges phosphate byproducts.
tert-Butanol (t-BuOH) 10-20 volSolvent/TrapActs as the nucleophile to form the Boc-protected intermediate.
4M HCl in Dioxane 5.0DeprotectionAnhydrous cleavage prevents side reactions.
Step-by-Step Methodology
Phase 1: Formation of the Boc-Protected Intermediate
  • Setup: Flame-dry a 2-neck round bottom flask equipped with a reflux condenser and nitrogen inlet.

  • Dissolution: Dissolve the carboxylic acid (1.0 eq) in anhydrous t-BuOH (0.1 M concentration). Add TEA (1.5 eq).

  • Activation: Add DPPA (1.1 eq) dropwise at room temperature.

    • Checkpoint: Stir for 1 hour at RT. The solution may turn slightly cloudy. This allows the acyl azide to form without thermal decomposition.

  • Rearrangement: Heat the reaction to reflux (approx. 82°C) for 4–6 hours.

    • Mechanism:[1][2][3][4][5] The acyl azide loses

      
       to form the isocyanate, which is immediately trapped by the t-BuOH solvent to form the tert-butyl carbamate.
      
    • Visual Cue: Evolution of nitrogen gas bubbles will cease when the reaction is complete.

  • Workup: Concentrate the mixture under reduced pressure. Dissolve residue in EtOAc, wash with 5% citric acid (removes TEA), sat. NaHCO3, and brine. Dry over Na2SO4 and concentrate.

    • Result: Crude Boc-protected amine (often a white/off-white solid).

Phase 2: Deprotection to the Amine Salt
  • Cleavage: Dissolve the crude carbamate in a minimal amount of DCM. Add 4M HCl in Dioxane (5 eq) at 0°C.

  • Reaction: Warm to RT and stir for 2–3 hours.

  • Isolation: The hydrochloride salt often precipitates. Dilute with diethyl ether to maximize precipitation. Filter and wash with ether.

    • Yield Target: >85% over two steps.

Visualizing the Pathway & Troubleshooting Logic

A. Synthetic Pathway (Graphviz)

CurtiusPathway Acid Start: Carboxylic Acid (4-Methylbicyclo[2.2.2]...) Azide Intermediate: Acyl Azide Acid->Azide + DPPA, TEA RT, 1h Isocyanate Critical Intermediate: Isocyanate Azide->Isocyanate Heat (Reflux) -N2 Urea DEAD END: Symmetrical Urea (Impurity) Isocyanate->Urea Trace H2O present or No Alcohol Trap Boc Stable Intermediate: Boc-Carbamate Isocyanate->Boc + t-BuOH (Solvent) Trapping Amine Target: Amine HCl Salt Boc->Amine + HCl/Dioxane Deprotection

Caption: The critical bifurcation point is the Isocyanate stage.[1] Water leads to Urea (yield loss), while alcohol trapping leads to the desired product.

B. Troubleshooting Logic Tree

Troubleshooting Problem Problem: Low Yield (<50%) Check1 Is the product insoluble white solid? Problem->Check1 UreaIssue Diagnosis: Urea Formation. Reaction was wet or too concentrated. Check1->UreaIssue Yes Check2 Is starting material remaining? Check1->Check2 No Fix1 Action: Use anhydrous t-BuOH. Add molecular sieves. UreaIssue->Fix1 TempIssue Diagnosis: Incomplete Rearrangement. Temp too low. Check2->TempIssue Yes Check3 Is product sticky/oil instead of solid? Check2->Check3 No Fix2 Action: Ensure reflux (82°C). Check oil bath temp. TempIssue->Fix2 SaltIssue Diagnosis: Hygroscopic Salt or Free Base present. Check3->SaltIssue Yes Fix3 Action: Recrystallize from iPrOH/Ether or sublime. SaltIssue->Fix3

Caption: Diagnostic flow for identifying the root cause of yield loss in bridgehead amine synthesis.

Troubleshooting Guide & FAQ

Q1: I am seeing a large amount of insoluble white precipitate during the reflux step that is NOT my product. What is it?

Diagnosis: This is likely the symmetrical urea . Mechanism: If the reaction contains trace water, the isocyanate hydrolyzes to the free amine during the reflux. This free amine is highly nucleophilic and attacks the remaining isocyanate immediately. Solution:

  • Ensure t-BuOH is distilled from Calcium Hydride or purchased as "Anhydrous" grade.

  • Run the reaction under a strict Argon/Nitrogen atmosphere.

  • Pro-Tip: Do not increase the concentration above 0.1 M. High concentration favors bimolecular urea formation.

Q2: My final amine hydrochloride is a sticky gum/oil, not a powder.

Diagnosis: Impurities or hygroscopic behavior. Bridgehead amines are waxy/greasy due to the lipophilic cage. Corrective Action:

  • Trituration: Add diethyl ether to the gum and sonicate vigorously. This often forces the salt to lattice into a solid.

  • Recrystallization: Dissolve in a minimum amount of hot isopropanol (iPrOH) and add cold diethyl ether dropwise until cloudy. Cool to -20°C.

Q3: Can I sublime the product?

Answer: Yes, but only as the free base .

  • The HCl salt will decompose or not move.

  • To sublime: Basify the salt (NaOH), extract into pentane, dry, and evaporate. Place the residue under high vacuum (0.1 mmHg) and heat to 50–60°C. The pure amine will collect on the cold finger. Note: The free base rapidly absorbs CO2 from air to form carbamates; store under Argon.

Q4: Why not use the Hofmann Rearrangement (Amide + Br2/NaOH)?

Analysis: While possible, the Hofmann rearrangement requires strong aqueous base.

  • Solubility: The lipophilic 4-methylbicyclo[2.2.2]octane scaffold is poorly soluble in aqueous base, leading to heterogeneous mixtures and stalled reactions.

  • Side Reactions: The high pH can lead to side reactions if other functional groups are present. The Curtius route in organic solvent is homogeneous and generally higher yielding for this specific cage.

References

  • Review of Bridgehead Reactivity: Krow, G. R. (1981). Nitrogen functionalization of bridgehead positions. Tetrahedron, 37(8), 1283-1307.

  • DPPA Curtius Protocol: Shioiri, T., Ninomiya, K., & Yamada, S. (1972). Diphenylphosphoryl azide.[3][6] A new convenient reagent for a modified Curtius rearrangement and for the peptide synthesis. Journal of the American Chemical Society, 94(17), 6203-6205.

  • Bicyclo[2.2.2]octane Synthesis: Adcock, W., & Abeywickrema, A. N. (1982). Synthesis of 4-substituted bicyclo[2.2.2]oct-1-yl fluorides. The Journal of Organic Chemistry, 47(15), 2957-2966. (Describes precursor synthesis and bridgehead manipulation).

  • Urea Byproduct Mechanism: Scriven, E. F., & Turnbull, K. (1988). Azides: their preparation and synthetic uses.[1][3][5] Chemical Reviews, 88(2), 297-368.

Sources

Technical Support Center: Purification of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Answering the core questions that arise during the purification of 4-Methylbicyclo[2.2.2]octan-1-amine hydrochloride, this guide provides practical, field-tested solutions to common challenges. As Senior Application Scientists, we emphasize not just the "how" but the "why," ensuring a deep understanding of the principles behind each step for successful, reproducible results.

Frequently Asked Questions (FAQs)

Q1: My synthesized this compound hydrochloride is a yellow or off-white solid. What are the likely impurities and is this color normal?

A1: The expected appearance of high-purity this compound hydrochloride is a white solid. A yellow to tan discoloration typically indicates the presence of impurities. Amines, in general, are susceptible to air oxidation over time, which can form colored by-products.[1] Other likely impurities include unreacted starting materials from the synthesis, residual solvents, or by-products from side reactions.

The first step is always to assess the purity of your crude product. Techniques such as Thin-Layer Chromatography (TLC), Nuclear Magnetic Resonance (NMR) spectroscopy, or melting point analysis can provide a baseline. A broad melting range or multiple spots on a TLC plate confirms the presence of impurities that necessitate purification.

Q2: I need to purify my crude product. Should I use recrystallization or column chromatography?

A2: The choice between recrystallization and column chromatography depends on the impurity profile and the quantity of material.

  • Recrystallization is the preferred method for purifying crystalline solids when the impurities have different solubility profiles from the desired compound. It is highly efficient for removing small amounts of impurities from large batches of material and is often the most scalable and cost-effective method.[2]

  • Column Chromatography is ideal when impurities have solubilities very similar to the product, or when dealing with complex mixtures containing multiple components. Given that amines can interact strongly with standard silica gel, specific precautions are necessary.[3]

For this compound hydrochloride, which is a crystalline solid, recrystallization is typically the first and most effective method to attempt. If recrystallization fails to yield a product of sufficient purity, chromatography should then be considered.

Purification_Decision_Workflow cluster_start Start cluster_analysis Analysis & Decision cluster_purification Purification Methods cluster_end Finish Start Crude Product (this compound HCl) Assess Assess Purity (TLC, Melting Point, NMR) Start->Assess Decision Purity Acceptable? Assess->Decision Recrystallize Attempt Recrystallization Decision->Recrystallize No Pure_Product Pure Product Decision->Pure_Product Yes Decision2 Recrystallization Successful? Recrystallize->Decision2 Chromatography Perform Column Chromatography Reassess Re-assess Purity Chromatography->Reassess Decision2->Chromatography No Decision2->Reassess Yes Reassess->Decision Crystallization_Troubleshooting Start Clear solution has cooled, but no crystals have formed. Step1 1. Induce Nucleation: Scratch inner wall of the flask with a glass rod at the meniscus. Start->Step1 Step2 2. Seed the Solution: Add a tiny, pure crystal of the target compound. Step1->Step2 Fails Success Crystals Form Step1->Success Works Step3 3. Increase Supersaturation: Evaporate some solvent and allow to cool again. Step2->Step3 Fails Step2->Success Works Step4 4. Drastic Cooling: Place in a dry ice/acetone bath (may yield smaller, less pure crystals). Step3->Step4 Fails Step3->Success Works Step4->Success Works Failure Still No Crystals: Re-evaluate solvent choice. Step4->Failure Fails

Caption: Troubleshooting flowchart for inducing crystallization.

Solutions to Induce Crystallization:

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. Microscopic scratches on the glass provide nucleation sites for crystal growth. [4]* Seeding: If you have a small amount of pure product, add a single tiny crystal to the solution. This "seed" acts as a template for other molecules to crystallize upon. [4]* Reduce Solvent Volume: You may have used too much solvent. Gently warm the solution to evaporate a portion of the solvent, thereby increasing the concentration, and then allow it to cool again.

  • Flash Freeze: As a last resort, cool the flask in a dry ice/acetone bath. This rapid cooling often forces precipitation, though it may result in smaller, less pure crystals that trap impurities.

Troubleshooting Guide: Column Chromatography

Q6: I'm running a column on silica gel, but my compound is streaking badly or not eluting at all. What is happening?

A6: This is a classic problem when purifying basic amines on standard silica gel. Silica gel is acidic due to the presence of silanol (Si-OH) groups on its surface. The basic amine (even as a hydrochloride salt, which can be in equilibrium with the free amine) interacts very strongly with these acidic sites via acid-base interactions, leading to poor elution and significant tailing or "streaking". [3] Solutions:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. A common choice is to use a solvent system containing 0.5-1% triethylamine (Et₃N) or ammonium hydroxide.

    • Example Mobile Phase: Dichloromethane / Methanol / Triethylamine (90:9:1).

    • Causality: The triethylamine is a stronger base and will preferentially bind to the acidic sites on the silica, effectively "masking" them. This allows your less basic target compound to travel down the column without excessive interaction, resulting in sharper bands and better separation. [3]2. Use Amine-Functionalized Silica: A more elegant solution is to use a commercially available amine-functionalized silica gel (KP-NH). This stationary phase has a basic surface, which eliminates the problematic acid-base interactions and allows for purification with simple neutral solvent systems like hexane/ethyl acetate. [3]

Column_Chromatography Column Chromatography Setup cluster_column Chromatography Column column Mobile Phase (Eluent) (e.g., DCM/MeOH/Et3N) Sample loaded on top of silica Stationary Phase (Silica Gel + Modifier or Amine-Silica) Eluted Fractions Collected Below Collection Fraction Collector column:f3->Collection Eluent Mobile Phase Reservoir Eluent->column:f0 Sample Crude Sample (dissolved) Sample->column:f1

Caption: Schematic of a flash column chromatography setup.

Protocol 2: Flash Chromatography with Basic Modifier

  • Dry Pack the Column: Fill the column with dry silica gel.

  • Prepare Mobile Phase: Prepare your chosen eluent (e.g., 95:4:1 DCM/MeOH/Et₃N).

  • Equilibrate: Run several column volumes of the mobile phase through the silica gel until the column is fully wetted and equilibrated.

  • Load Sample: Dissolve your crude product in a minimal amount of the mobile phase (or just DCM). Alternatively, perform a "dry load" by adsorbing your sample onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent and triethylamine in vacuo.

References

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. Molecules. [Link]

  • 4-methoxybicyclo[2.2.2]octan-1-amine hydrochloride. PubChem. [Link]

  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. [Link]

  • How to recrystallize amine compound and it is not soluble in common organic solvents. ResearchGate. [Link]

  • Purification of secondary alkyl amines.
  • Methylamines purification process.
  • Organic Amine Flash Purification Using A Novel Stationary Phase. Biotage. [Link]

  • 4-Aminobicyclo[2.2.2]octan-1-ol hydrochloride. Synthonix. [Link]

  • Methylamines purification by distillation and purge.
  • Preparation of N-(1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ylidene)nitramide. Organic Syntheses. [Link]

Sources

Overcoming steric hindrance in 4-Methylbicyclo[2.2.2]octan-1-amine reactions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Overcoming Steric Hindrance in 4-Methylbicyclo[2.2.2]octan-1-amine Reactions

Welcome to the Advanced Application Scientist Support Center. Working with this compound (CAS 1194-43-0)[1] presents unique synthetic challenges. As a rigid, highly symmetric aliphatic bridgehead amine, its nitrogen lone pair is heavily shielded by the bicyclic carbon framework. This structural rigidity forces the adjacent equatorial hydrogens into the trajectory of any incoming electrophile, creating a massive steric cone angle that severely retards nucleophilic attack[2].

This guide provides diagnostic troubleshooting, self-validating protocols, and mechanistic insights to help you bypass these steric limitations in your drug development workflows.

Diagnostic Troubleshooting & FAQs

Q1: Why do my standard EDC/NHS or DCC amide couplings with this compound consistently fail or yield <20%? The Causality: Standard carbodiimide coupling agents (like EDC or DCC) activate carboxylic acids by forming an O-acylisourea intermediate. For typical primary amines, this intermediate is quickly attacked. However, because this compound is so sterically hindered, the nucleophilic attack is exceptionally sluggish. This kinetic delay allows the O-acylisourea to undergo a spontaneous 1,3-rearrangement into an unreactive N-acylurea—a thermodynamic dead end. The Solution: You must bypass bulky intermediates entirely. Transition to generating an acyl chloride or an acyl fluoride in situ. Acyl fluorides, generated via [3], are particularly effective because the fluoride leaving group is extremely small, minimizing steric clash during the formation of the tetrahedral intermediate.

Q2: How does the reactivity of this molecule compare to other bioisosteres like BCP-amine or 1-adamantylamine? The Causality: Not all bridgehead amines are equally hindered. demonstrated that bicyclo[1.1.1]pentan-1-amine (BCP-amine) possesses high intrinsic nucleophilicity and a small cone angle, allowing it to react easily with bulky electrophiles[2]. Conversely, as the ring size expands to bicyclo[2.2.2]octane (BCO), the distance between the nitrogen atom and the nearest blocking hydrogen decreases, drastically increasing the cone angle and steric hindrance[2]. This compound behaves similarly to , requiring aggressive activation strategies like CDI or oxalyl chloride[4].

Q3: I am attempting a Buchwald-Hartwig cross-coupling with this amine, but I only recover starting material. What is going wrong? The Causality: In palladium-catalyzed amination, the amine must coordinate to the Pd(II) center prior to deprotonation and reductive elimination. The bulky bicyclo[2.2.2]octane cage physically prevents coordination if the palladium is bound by a standard bidentate ligand (like BINAP or dppf) due to extreme steric crowding at the metal center. The Solution: Switch to a bulky, electron-rich monodentate phosphine ligand like BrettPhos or RuPhos . These ligands enforce a monoligated L₁Pd(0) active species, creating a wider "binding pocket" that accommodates the massive cone angle of the bridgehead amine, facilitating both coordination and the subsequent reductive elimination.

Mechanistic Workflows & Visualizations

To select the correct activation strategy, refer to the decision matrices below.

Fig 1. Mechanistic divergence in amidation based on electrophile size and leaving group.

Fig 2. Ligand selection logic for palladium-catalyzed cross-coupling of bridgehead amines.

Quantitative Data Presentation

The following table summarizes the efficacy of various coupling strategies when applied to highly hindered bridgehead amines.

Coupling StrategyReagentsIntermediate SizeReaction KineticsExpected Yield
Carbodiimide EDC / HOBtVery Bulky (O-acylisourea)Sluggish< 20%
Uronium Salt HATU / DIPEABulky (OAt ester)Moderate40 - 60%
Acyl Fluoride BTFFH / DIPEAExtremely Small (Acyl Fluoride)Rapid> 85%
Acid Chloride (COCl)₂ / DMFExtremely Small (Acyl Chloride)Rapid> 90%

Self-Validating Experimental Protocols

Protocol A: Amidation via In Situ Acyl Fluoride Generation (Recommended for sensitive substrates)

This method utilizes BTFFH to generate an acyl fluoride, which is highly reactive toward hindered amines but less prone to hydrolysis than acyl chlorides[3].

  • Activation: In an oven-dried flask under argon, dissolve the carboxylic acid (1.2 equiv) and BTFFH (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 equiv) dropwise. Stir at room temperature for 30 minutes.

  • Self-Validation Step: Take a 5 µL aliquot, quench in 100 µL of methanol, and check via LC-MS. You should observe complete conversion of the acid to the methyl ester (confirming the active acyl fluoride is present).

  • Coupling: Add this compound hydrochloride (1.0 equiv) followed by an additional 1.5 equiv of DIPEA (to free-base the amine salt).

  • Completion: Stir at room temperature for 12–24 hours. Monitor the disappearance of the amine via ninhydrin-stained TLC. Quench with saturated aqueous NaHCO₃ and extract with CH₂Cl₂.

Protocol B: Amidation via Acid Chloride (Recommended for robust substrates)

For maximum electrophilicity, the classic Vilsmeier-Haack type activation remains the gold standard for bridgehead amines[4].

  • Activation: Dissolve the carboxylic acid (1.2 equiv) in anhydrous CH₂Cl₂ (0.2 M). Add 2 drops of anhydrous DMF as a catalyst.

  • Chlorination: Cool the mixture to 0 °C. Add oxalyl chloride (1.5 equiv) dropwise. Caution: Vigorous gas evolution (CO, CO₂) will occur.

  • Maturation: Remove the ice bath and stir at room temperature for 2 hours.

  • Self-Validation Step: Concentrate the reaction mixture completely in vacuo to remove all unreacted oxalyl chloride and HCl gas. This prevents the formation of unreactive amine hydrochlorides in the next step.

  • Coupling: Redissolve the crude acid chloride in anhydrous CH₂Cl₂ and cool to 0 °C. In a separate vial, dissolve this compound hydrochloride (1.0 equiv) and Triethylamine (3.0 equiv) in CH₂Cl₂, then add this dropwise to the acid chloride.

  • Completion: Warm to room temperature and stir for 4 hours. Wash with 1M HCl, then brine, dry over MgSO₄, and concentrate.

References

  • Lu, Y., et al. "Exceptional reactivity of the bridgehead amine on bicyclo[1.1.1]pentane." Arkivoc, 2023. Available at:[Link]

  • Duncton, M. A. J., et al. "A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates." RSC Advances, 2017. Available at:[Link]

  • North, E. J., et al. "Design, Synthesis and Antimycobacterial Evaluation of Novel Adamantane and Adamantanol Analogues Effective against Drug-Resistant Tuberculosis." PMC, 2015. Available at:[Link]

Sources

Troubleshooting solubility issues of bicyclo[2.2.2]octane amines in water

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Troubleshooting Aqueous Solubility & Formulation of Bicyclo[2.2.2]octane (BCO) Amines Document ID: TS-BCO-2024-05 Audience: Medicinal Chemists, Formulation Scientists, Structural Biologists

Executive Summary

Bicyclo[2.2.2]octane (BCO) amines present a unique solubility paradox. While the amine group (


) is hydrophilic, the BCO cage is a rigid, lipophilic hydrocarbon scaffold (

for the parent cage). This creates a "molecular grease ball" effect where the hydrophobic surface area often dominates the solvation thermodynamics, even when the amine is protonated.

This guide moves beyond basic "add acid" advice. We address the specific lattice energy and hydration shell challenges of this scaffold, providing a tiered troubleshooting protocol.

Module 1: The pH-Solubility Trap

The Issue

"My compound dissolves in DMSO but precipitates immediately upon dilution into phosphate-buffered saline (PBS, pH 7.4)."

The Science: pKa & Ionization

Bicyclo[2.2.2]octan-1-amine is a primary aliphatic amine. Due to the electron-donating inductive effect of the alkyl cage, the nitrogen is highly basic.

  • Estimated pKa: ~10.5 – 10.8 (Comparable to Adamantanamine and Quinuclidine).

  • The Trap: At pH 7.4 (physiological), the equilibrium shifts slightly toward the free base compared to pH 5. However, the intrinsic solubility (

    
    ) of the free base BCO species is near zero due to the efficient crystal packing of the symmetrical cage. Even a small fraction of free base can nucleate precipitation.
    
Troubleshooting Protocol

Do not rely on standard PBS for stock solutions.

  • Calculate Ionization: Use the Henderson-Hasselbalch equation. To ensure >99.9% ionization (solubility), the pH must be at least 3 units below the pKa.

    • Target pH: < 7.5 (Safe zone: pH 4.0 - 6.0).

  • Buffer Selection: Switch from Phosphate (which can precipitate with cationic amines via common ion effect) to Acetate (pH 5.0) or Citrate (pH 4.0) buffers for initial dilution.

Module 2: Salt Selection & Lattice Energy

The Issue

"I made the Hydrochloride (HCl) salt, but it's still not soluble enough, or it 'oils out' in water."

The Science: Lattice Energy vs. Solvation Enthalpy

The BCO cage is highly symmetrical. High symmetry often leads to high Crystal Lattice Energy , making the solid state very stable and difficult to break apart by water molecules.

  • HCl Salts: Chloride is a small, high-charge-density counter-ion. It creates a tight, high-melting-point lattice with the BCO amine. This "tightness" fights against dissolution.

  • The Fix: You need a "chaotropic" or bulky counter-ion to disrupt the crystal packing and lower the melting point, thereby increasing solubility.

Salt Selection Matrix
Counter-ionTypeSuitability for BCO AminesMechanism
Chloride (HCl) InorganicLow to Medium High lattice energy; often leads to poor solubility if the cage is substituted.
Mesylate Organic SulfonateHigh Bulky, delocalized charge disrupts packing; lowers melting point.
Gluconate Sugar AcidVery High Adds hydroxyl groups to the salt, effectively "coating" the grease ball with sugar.
Tartrate Organic Di-acidMedium Good buffering capacity, but can form insoluble diastereomers if chiral centers exist.
Protocol: Salt Metathesis

If the HCl salt fails:

  • Dissolve the free base in minimal MeOH.

  • Add 1.05 equivalents of Methanesulfonic acid .

  • Evaporate and recrystallize. Note: Mesylates are often hygroscopic; store in a desiccator.

Module 3: The "Rescue" – Cyclodextrin Complexation

The Issue

"I need to inject this at neutral pH (7.4) for a biological assay, and I can't use acidic buffers."

The Science: Host-Guest Chemistry

This is the "silver bullet" for BCO derivatives. The Bicyclo[2.2.2]octane cage is geometrically the perfect size match for the cavity of


-Cyclodextrin (

-CD)
.
  • Mechanism: The hydrophobic BCO cage enters the lipophilic CD cavity to escape the aqueous environment (Entropy-driven hydrophobic effect). The polar amine group stays outside, interacting with the solvent.

  • Binding Constant: BCO derivatives typically show high binding constants (

    
    ) with 
    
    
    
    -CD.
Workflow: Complexation Protocol

CD_Complexation start Insoluble BCO Amine step1 Select Host: HP-Beta-Cyclodextrin (avoid native Beta-CD due to renal toxicity) start->step1 step2 Molar Ratio 1:2 (Drug:CD) step1->step2 step3 Equilibration Stir 24h @ RT or Sonicate 30 mins step2->step3 step4 Filter (0.22 µm) step3->step4 end Soluble Inclusion Complex step4->end

Figure 1: Workflow for generating soluble inclusion complexes using Hydroxypropyl-


-Cyclodextrin (HP

CD).

Critical Step: Use Hydroxypropyl-


-Cyclodextrin (HP

CD)
rather than native

-CD. Native

-CD has low water solubility itself (~18 mg/mL), whereas HP

CD is soluble >500 mg/mL.

Module 4: Aggregation & Hydrotropes

The Issue

"The solution is clear but viscous, or DLS (Dynamic Light Scattering) shows massive particles."

The Science: Amphiphilic Aggregation

BCO amines are amphiphiles (polar head, greasy tail). They can act like surfactants.

  • CMC (Critical Micelle Concentration): Above a certain concentration, BCO amines may self-assemble into micelles or aggregates. This mimics solubility but changes the kinetic profile of the drug (e.g., it won't cross membranes effectively).

Troubleshooting Guide
  • Check for Tyndall Effect: Shine a laser pointer through the solution. A beam path indicates colloidal aggregates, not true solution.

  • Add a Hydrotrope: If micelles are forming, add Nicotinamide (5% w/v) or Sodium Benzoate . These small planar molecules disrupt the water structure around the BCO cage and prevent micellization, stabilizing the monomeric form.

Summary Decision Tree

Solubility_Tree Problem BCO Amine Insoluble Check_pH Is pH < 6.0? Problem->Check_pH Adjust_pH Adjust pH to 4.0-5.0 (Use Citrate/Acetate) Check_pH->Adjust_pH No Check_Salt Is it an HCl salt? Check_pH->Check_Salt Yes (Still Insoluble) Adjust_pH->Check_Salt If fails Change_Salt Switch to Mesylate or Gluconate Salt Check_Salt->Change_Salt Yes Check_App Must it be pH 7.4? Check_Salt->Check_App No (Already optimized) Change_Salt->Check_App Use_CD Formulate with HP-Beta-Cyclodextrin Check_App->Use_CD Yes Use_CoSolv Add 5-10% DMSO or Hydrotrope Check_App->Use_CoSolv No

Figure 2: Logical decision tree for troubleshooting BCO amine solubility.

References

  • Seridi, L. & Boufelfel, A. (2011). Interactions of α-, β- and γ-cyclodextrin with bicyclo[2.2.2]octane-1,4-derivatives in aqueous solution. Journal of the Chemical Society, Faraday Transactions.

  • Wernersson, E. et al. (2020).[1] Structure and dynamic stability of cyclodextrin inclusion complexes with 1,4-disubstituted bicyclo[2.2.2]octanes. Journal of the Chemical Society, Perkin Transactions 2.

  • Kumar, L. et al. (2010). Salt Selection in Drug Development: Pharmaceutical Technology. Pharmaceutical Technology, 32(3).

  • Pop, N. et al. (2016). Lipophilic Salts - Opportunities & Applications in Oral Drug Delivery.[2] Drug Development & Delivery.

  • PubChem. (2024). Bicyclo[2.2.2]octan-1-amine hydrochloride Compound Summary. National Library of Medicine.

Sources

Minimizing side reactions during bridgehead amine functionalization

Author: BenchChem Technical Support Team. Date: March 2026

Ticket System: Advanced Synthesis & Troubleshooting

Status: Online Operator: Senior Application Scientist Topic: Minimizing Side Reactions in Bridgehead Amine Synthesis (BCP, Adamantane, Cubane)

Introduction: The "Bredt's Rule" & Steric Paradox

Welcome to the Bridgehead Functionalization Support Center. You are likely here because standard amine synthesis protocols (SN2 substitution) have failed.

The Core Problem: Bridgehead carbons (1-position in Bicyclo[1.1.1]pentane, Adamantane, Cubane) are sterically shielded and geometrically constrained.

  • No SN2: Backside attack is geometrically impossible (Walden inversion cannot occur inside the cage).

  • No SN1 (Often): While adamantyl carbocations are stable, BCP carbocations are high-energy and prone to rearrangement.

  • Radical Instability: BCP radicals are prone to cage-opening (fragmentation) if not trapped immediately.

This guide troubleshoots the three most common modern workflows: Strain-Release Amination , Metallaphotoredox Coupling , and Electrochemical Decarboxylation .

Module 1: Bicyclo[1.1.1]pentane (BCP) Synthesis

Issue: Target product yield is <10%, observing complex aliphatic chains or polymerization.

Diagnosis: Radical-Mediated Cage Fragmentation

The BCP core has ~66 kcal/mol of strain energy.[1][2] In radical-mediated reactions (e.g., decarboxylative amination), if the bridgehead radical is not trapped essentially at the diffusion limit, the cage "pops" open, leading to acyclic dienes or oligomers.

Troubleshooting Protocol
ParameterStandard ConditionOptimized for BCP Stability Why?
Radical Source Carboxylic Acid (via NHS ester)Redox-Active Ester (RAE) RAEs (N-hydroxyphthalimide esters) fragment faster, keeping radical concentration low (steady-state).
Catalyst Ni(dtbbpy)Cl₂Ni(dtbbpy)Cl₂ + Excess Ligand Excess ligand prevents Ni-black precipitation, ensuring the catalyst remains active to trap the radical.
Light Source 450 nm (Blue)520 nm (Green) Lower energy photons reduce the rate of radical generation, preventing the "radical reservoir" from overflowing and triggering fragmentation.
Temperature 25°C0°C to -10°C Lower T slows the unimolecular fragmentation rate constant (

) more than the bimolecular trapping rate (

).
Workflow Visualization: The "Trap or Pop" Pathway

BCP_Fragmentation Start BCP-Carboxylic Acid RAE Redox-Active Ester (RAE) Start->RAE Activation Radical Bridgehead Radical (Cage Intact) RAE->Radical SET Reduction (-CO2) Trap Ni-Catalytic Cycle (C-N Bond Formation) Radical->Trap Fast Trapping (High [Ni]) Frag Cage Opening (Strain Release) Radical->Frag Slow Trapping (Low [Ni] or High T) Product BCP-Amine (Target) Trap->Product Trash Acyclic Dienes (Polymerization) Frag->Trash

Figure 1: Kinetic competition between productive Ni-trapping and destructive cage fragmentation in BCP synthesis.

Module 2: Metallaphotoredox Cross-Coupling

Issue: Observing Protodehalogenation (Ar-H instead of Ar-N-BCP) or Homocoupling.

Diagnosis: Mismatched catalytic cycles

In MacMillan-type aminations (Ir/Ni dual catalysis), the amine radical and the aryl halide oxidative addition must synchronize. If the Ni(II) aryl species waits too long for the amine radical, it may undergo protodehalogenation (grabbing an H from solvent). If the amine radical is generated too fast, it dimerizes.

Step-by-Step Recovery Protocol
  • Check the Base: Switch from organic bases (TEA/DBU) to inorganic bases (K₃PO₄ or Cs₂CO₃) . Organic bases can act as Hydrogen Atom Transfer (HAT) agents, donating an H to the aryl-nickel species, causing protodehalogenation.

  • Solvent Switch: Avoid DMAc if "Ni-black" (catalyst death) is observed. Use MeCN or DMSO . DMAc can coordinate too strongly to Ni, displacing the ligand.

  • Stoichiometry: Use the Amine in Excess (1.5 - 3.0 equiv) relative to the Aryl Halide. Bridgehead amines are bulky; you need a higher effective concentration to outcompete side reactions.

Key Reference: The mechanism relies on the MacMillan paradigm where the excited Ir photocatalyst oxidizes the quinuclidine/amine, while the Ni catalyst handles the bond formation [1, 2].

Module 3: Electrochemical Amination (Baran Protocol)

Issue: Low yield with tertiary bridgehead acids (Adamantane/BCP).

Diagnosis: Over-oxidation or Anode Passivation

Electrochemical decarboxylation (Hofer-Moest/Kolbe type) on bridgeheads is sensitive. The transient carbocation can be trapped by solvent (OH/OMe) instead of the nitrogen source, or the electrode becomes coated in polymer.

Technical Fixes
  • Electrode Selection: Use RVC (Reticulated Vitreous Carbon) for the anode. Its high surface area reduces current density locally, preventing radical "hotspots" that lead to dimerization.

  • Current Control: Switch from Constant Voltage to Constant Current (e.g., 5-10 mA) . As the reaction progresses, resistance changes; constant current ensures a steady rate of radical generation.

  • The "Relay" Strategy: For difficult bridgeheads, do not oxidize the amine directly. Use a Quinuclidine mediator . The electrode oxidizes quinuclidine -> Quinuclidine radical cation abstracts H from the substrate (if C-H activation) or facilitates the transfer.

FAQ: Rapid Fire Troubleshooting

Q: Can I use the Ritter Reaction for BCPs? A: Proceed with caution. The Ritter reaction requires strong acid (H₂SO₄) to generate a carbocation. While Adamantane survives this (forming stable cations), BCPs often rearrange or polymerize under highly acidic conditions.

  • Alternative: Use Ritter-type electrochemical variants which operate at neutral pH using anodic oxidation [3].

Q: My BCP-amine is volatile. I lost it on the rotavap. A: BCP-amine (free base) is volatile.

  • Fix: Always isolate as the HCl or TFA salt . If you must handle the free base, keep it in solution (ether/DCM) and do not evaporate to dryness.

Q: Why is my cross-coupling yielding the reduced arene (Ar-H)? A: This is Protodehalogenation .

  • Cause: Your reaction is "starved" of the bridgehead radical, or the solvent is acting as an H-donor.

  • Fix: Increase light intensity (to generate more radicals) or switch to a solvent with stronger C-H bonds (e.g., Trifluorotoluene).

Summary Data: Reactivity Comparison

FeatureBicyclo[1.1.1]pentane (BCP)AdamantaneCubane
Nucleophilicity High (Exposed lone pair)ModerateLow
Acid Stability Poor (Acid-catalyzed rearrangement)Excellent (Stable cation)Moderate
Radical Stability Low (Prone to fragmentation)High (Persistent radical)Moderate
Preferred Synthesis Strain-Release / DecarboxylativeRitter / C-H ActivationAmidation of Ester

References

  • Corbett, M. T., et al. (2023). Conquering the Synthesis and Functionalization of Bicyclo[1.1.1]pentanes. JACS Au. Link

  • Zuo, Z., et al. (2016). Merger of photoredox, nickel, and hydrogen atom transfer catalysis for C(sp3)-C(sp2) cross-coupling. Science. Link

  • Kawamata, Y., et al. (2017).[3] Electrochemically Enabled, Ni-Catalyzed Amination. Angewandte Chemie Int. Ed. Link

  • Mykhailiuk, P. K. (2019).[4] Bicyclo[1.1.1]pentanes: Synthesis and Application. Organic & Biomolecular Chemistry. Link

  • Taily, I. M., et al. (2022).[5] Regioselective electrochemical Ritter-type reaction. Organic Letters. Link

Sources

Technical Support Center: Handling 4-Methylbicyclo[2.2.2]octan-1-amine Salts

Author: BenchChem Technical Support Team. Date: March 2026

Product: 4-Methylbicyclo[2.2.2]octan-1-amine Hydrochloride (and related salts) CAS: 1194-43-0 (HCl salt) Primary Application: Pharmaceutical Intermediate, NMDA receptor antagonist scaffolds, Peptide mimetics.

Core Technical Directive

Status: CRITICAL PRECAUTION REQUIRED Hygroscopicity Classification: Class III (Moderately to Highly Hygroscopic)

The salts of this compound (specifically the hydrochloride) exhibit significant hygroscopicity due to the high charge density of the ammonium headgroup exposed on the rigid bicyclic cage. Upon exposure to ambient humidity (>40% RH), the crystal lattice destabilizes, leading to rapid moisture uptake, clumping, and potential deliquescence.

This guide provides a self-validating workflow to maintain the chemical integrity of this building block.

Storage & Preservation Protocols

Q: What is the "Gold Standard" for long-term storage?

A: The integrity of the salt relies on minimizing the thermodynamic drive for hydration.

  • Primary Containment: Amber glass vial with a Teflon-lined screw cap.

  • Secondary Containment: Heat-sealed aluminized Mylar bag with an active desiccant packet (Silica gel or Molecular Sieves 4Å).

  • Environment: Store at 2–8°C (Refrigerated).

    • Technical Insight: Lowering the temperature reduces the kinetics of water vapor diffusion, but crucially , you must allow the container to equilibrate to room temperature before opening to prevent condensation on the cold solid surface [1].

Q: Can I store it in a standard desiccator?

A: Yes, but with caveats.

  • Recommended: Vacuum desiccator with Phosphorus Pentoxide (

    
    ) or high-grade indicating silica gel.
    
  • Risk Factor: Standard "cabinet" desiccators often fail to recover low humidity quickly enough after opening. For this compound, a vacuum-capable unit is mandatory to strip surface-adsorbed water layers.

Operational Handling & Weighing

Q: The powder clumps immediately upon weighing. How do I prevent this?

A: Clumping indicates the formation of liquid bridges between particles due to capillary condensation. Use the "Subtractive Weighing" technique in a controlled environment.

Protocol: Subtractive Weighing for Hygroscopic Salts

  • Equilibration: Remove the vial from cold storage and let it stand at room temperature for 30–60 minutes unopened.

  • Inert Gas Blanket: If a glovebox is unavailable, place the balance inside a glove bag purged with dry Nitrogen or Argon.

  • The Transfer:

    • Tare a receiving vessel (flask/vial) containing the solvent or empty.

    • Weigh the entire source vial containing the amine salt.

    • Quickly transfer an estimated amount to the receiving vessel.

    • Immediately recap the source vial.

    • Weigh the source vial again.[1]

    • Mass Transferred = (Initial Mass) - (Final Mass).

    • Why this works: You never expose the salt on the open balance pan, minimizing the surface area-to-time ratio of exposure [2].

Q: How do I correct for water content in stoichiometry?

A: You cannot assume the molecular weight of the anhydrous salt (


 g/mol  for HCl salt).
  • Step 1: Perform a Karl Fischer (KF) titration (coulometric) on a small aliquot (~10 mg).

  • Step 2: Calculate the Adjusted Molecular Weight (

    
    ):
    
    
    
    
  • Step 3: Use

    
     for all molar calculations. Failing to do this typically results in a 5–15% under-loading of the reagent.
    

Troubleshooting & Recovery

Q: My salt has turned into a sticky "goo" or oil. Is it ruined?

A: Not necessarily. This is likely deliquescence , where the salt has dissolved in its own absorbed water.

  • Recovery Protocol:

    • Dissolve the "goo" fully in a minimum amount of anhydrous Methanol or Ethanol.

    • Add a non-polar co-solvent (Diethyl Ether or n-Heptane) to induce precipitation.

    • If it remains oily, use Azeotropic Drying :

      • Dissolve in Toluene/Ethanol (10:1).

      • Rotary evaporate to dryness. The azeotrope will carry off the water [3].

      • Dry the resulting solid under high vacuum (<1 mbar) at 40°C for 12 hours.

Q: Can I use the "wet" salt if I don't need precise stoichiometry?

A: Risk: High. Water is a nucleophile. If you are using this amine for sensitive coupling reactions (e.g., using EDC/NHS, acid chlorides, or isocyanates), the absorbed water will hydrolyze your coupling reagents, leading to poor yields and side products. Always dry before use.

Visual Technical Guide

The following decision matrix outlines the logic flow for handling this compound salts based on their physical state.

HandlingProtocol Start Inspect Salt Condition FreeFlow Free-Flowing Powder Start->FreeFlow Clumped Clumped / Caked Start->Clumped Liquid Deliquesced (Liquid/Goo) Start->Liquid Action_Weigh Proceed to Subtractive Weighing (Inert Atmosphere) FreeFlow->Action_Weigh Action_Dry Vacuum Dry (40°C, <1 mbar, P2O5) Clumped->Action_Dry Action_Recov Azeotropic Distillation (Toluene/EtOH) Liquid->Action_Recov Check_KF Check Water Content (KF) Action_Weigh->Check_KF Action_Dry->FreeFlow Restored Action_Recov->Action_Dry Check_KF->Action_Dry Water > 1% Use Ready for Synthesis (Use MW_adj) Check_KF->Use Water < 1%

Figure 1: Decision matrix for processing hygroscopic amine salts based on physical observation.

Quantitative Data: Drying Agents Comparison

When setting up a desiccator or drying pistol for this compound, select the appropriate desiccant.

Drying AgentEfficiency (Residual Water mg/L air)Suitability for Amine SaltsTechnical Notes
Phosphorus Pentoxide (

)
< 0.00002 Excellent The gold standard. Chemically reacts with water.[2] Warning: Corrosive.
Molecular Sieves (4Å) 0.001GoodPhysical adsorption. Must be activated (heated) before use.
Silica Gel (Blue/Orange) 0.03ModerateGood for maintenance, insufficient for drying "wet" salts.
Calcium Chloride (

)
0.14Poor Can form complexes with amines; avoid direct contact.

References

  • ScienceMadness. (2007). Drying the water out of hygroscopic crystals (Azeotropic methods). Retrieved March 3, 2026, from [Link]

Sources

Technical Support Center: Scale-Up Challenges for 4-Methylbicyclo[2.2.2]octan-1-amine Production

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Portal for the synthesis and scale-up of 4-Methylbicyclo[2.2.2]octan-1-amine (CAS: 1194-43-0). Bicyclo[2.2.2]octanes are highly sought-after bioisosteres in medicinal chemistry, often utilized to mimic tert-butyl or phenyl groups, or to replicate the spatial alignment of leucine residues in nuclear receptor binding motifs .

However, scaling up bridgehead amines presents severe chemical engineering challenges. The inherent inertness of the [2.2.2] system to standard nucleophilic substitution dictates that the amine must be installed via the rearrangement of a bridgehead carboxylic acid. This guide provides causality-driven troubleshooting, validated protocols, and mechanistic insights to help you transition from milligram-scale discovery to multi-kilogram production.

Mechanistic Overview & Synthetic Workflow

The most viable industrial route avoids high-pressure Diels-Alder cycloadditions by utilizing transition-metal-catalyzed oxidation of 1,4-dimethylenecyclohexane to form the bicyclic core , followed by a Curtius rearrangement to install the amine.

G A 1,4-Dimethylenecyclohexane (Starting Material) B Transition-Metal Oxidation (Core Formation) A->B C 4-Methylbicyclo[2.2.2]octane- 1-carboxylic acid B->C D DPPA / Base (Acyl Azide Formation) C->D E Thermal Curtius Rearrangement (-N2 Gas) D->E F Bridgehead Isocyanate Intermediate E->F G Hydrolysis & HCl Trapping F->G H 4-Methylbicyclo[2.2.2]octan- 1-amine HCl (Product) G->H

Synthetic workflow for this compound HCl.

Module 1: Core Formation & Bridgehead Functionalization

Q: Our traditional Diels-Alder approach (using methacrolein and a substituted cyclohexadiene) stalls at scale. Why is the yield dropping, and how do we overcome it? A: The Diels-Alder reaction to form the highly sterically hindered bicyclo[2.2.2]octane core often requires extreme pressure and stoichiometric amounts of Lewis acids (like YbCl₃) to force the cycloaddition . At scale, maintaining these conditions is hazardous and inefficient. Solution: Shift to the oxidative cyclization of 1,4-dimethylenecyclohexane. Treating this precursor with an oxidizing agent in the presence of a transition metal catalyst affords the oxo-substituted bicyclo[2.2.2]octane species with high conversion yields, bypassing the thermodynamic bottleneck of the Diels-Alder route .

Validated Protocol: Transition-Metal Catalyzed Core Oxidation
  • Preparation: Charge a jacketed reactor with 1,4-dimethylenecyclohexane (1.0 eq) in a non-coordinating solvent (e.g., dichloromethane).

  • Catalyst Addition: Add the transition metal catalyst (e.g., a Palladium or Ruthenium complex, 0.05 eq) under an inert argon atmosphere.

  • Oxidation: Slowly dose the oxidizing agent (e.g., hydrogen peroxide or organic peroxides) while maintaining the internal temperature strictly between 15°C and 20°C to prevent over-oxidation.

  • Derivatization: The resulting oxo-intermediate is subsequently reduced and carboxylated via standard Grignard/CO₂ trapping to yield 4-methylbicyclo[2.2.2]octane-1-carboxylic acid.

Module 2: The Curtius Rearrangement at Scale

Q: We are experiencing thermal runaways and poor conversion during the DPPA-mediated Curtius rearrangement to the bridgehead amine. What is the mechanism of failure? A: The Curtius rearrangement of the bridgehead carboxylic acid relies on the thermal decomposition of an acyl azide intermediate to an isocyanate, releasing nitrogen gas (


). In batch reactors, the rapid accumulation and sudden release of 

gas, combined with the highly exothermic rearrangement, causes thermal runaways. Furthermore, the resulting bridgehead isocyanate is exceptionally sterically hindered. In the absence of a strong nucleophile, the isocyanate resists attack, leading to stalled reactions or "interrupted" rearrangements where the intermediate decomposes into unwanted cyclic byproducts .

Q: How can we safely scale the Curtius rearrangement to multi-kilogram batches? A: The industry standard for scaling hazardous azide chemistry is Continuous Flow Chemistry . Flow reactors provide superior heat transfer to manage the exotherm and allow for the continuous, safe venting of


 gas. Spatiotemporal processing in flow mode allows the highly reactive acyl azide to be generated, rearranged, and trapped in a single, continuous stream, minimizing the active volume of hazardous intermediates at any given time .
Validated Protocol: Continuous Flow Curtius Rearrangement
  • System Setup: Utilize a mesofluidic flow reactor (e.g., VapourTec R2+/R4 system) equipped with a back-pressure regulator (BPR) set to 100 psi to keep gases dissolved until they exit the heated zone .

  • Stream A (Substrate): Prepare a 0.5 M solution of 4-methylbicyclo[2.2.2]octane-1-carboxylic acid and triethylamine (1.2 eq) in anhydrous THF.

  • Stream B (Reagent): Prepare a 0.6 M solution of Diphenylphosphoryl azide (DPPA) in anhydrous THF.

  • Mixing & Azide Formation: Pump Stream A and Stream B at equal flow rates (e.g., 1.0 mL/min) through a T-mixer into a perfluoroalkoxy (PFA) residence coil maintained at 25°C (Residence time: 10 minutes).

  • Thermal Rearrangement: Route the stream into a heated stainless-steel coil maintained at 110°C (Residence time: 20 minutes) to drive the extrusion of

    
     and form the isocyanate.
    
  • In-Line Trapping: Introduce a third stream containing aqueous HCl (to hydrolyze the isocyanate to the amine) or benzyl alcohol (to form the Cbz-carbamate) directly into the post-rearrangement flow stream.

  • Scavenging: Pass the crude output through a glass column packed with immobilized scavenger resins (e.g., Amberlyst A-15) to capture the basic amine product, leaving impurities in the eluent .

Module 3: Isolation and Purification

Q: We are losing a significant percentage of our product during the final solvent evaporation step. Why? A: this compound as a free base is highly non-polar, lipophilic, and possesses a surprisingly high vapor pressure (sublimation tendency). If you attempt to concentrate the free base under reduced pressure, it will co-evaporate with the solvent.

Solution: The product must be trapped and isolated as a salt. The hydrochloride (HCl) salt form (CAS: 1194-43-0) is the industry standard, providing a stable, crystalline solid that is easy to handle and store under inert atmosphere at 2-8°C .

Quantitative Data: Physicochemical Property Comparison
PropertyFree Base (Amine)Hydrochloride Salt (HCl)
Physical State Oily liquid / waxy solidWhite to yellow crystalline powder
Volatility High (Sublimes under vacuum)Negligible
Solubility Soluble in Hexane, DCM, EtherSoluble in Water, Methanol, DMSO
Stability Prone to atmospheric oxidationHighly stable (Store at 2-8°C)
Isolation Method Distillation (Difficult at scale)Precipitation / Filtration

Protocol for Salt Formation: To the crude amine in an organic solvent (e.g., diethyl ether or MTBE), slowly bubble anhydrous HCl gas or add a stoichiometric amount of HCl in dioxane at 0°C. The this compound hydrochloride will precipitate as a white solid. Filter, wash with cold MTBE, and dry under high vacuum.

References
  • Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Synthesis of bicyclo[2.2.2]octane derivatives (WO2019075004A1).Google Patents.
  • Interrupted Curtius Rearrangements of Quaternary Proline Derivatives: A Flow Route to Acyclic Ketones and Unsaturated Pyrrolidines. Almac Group. Available at:[Link]

  • Development of a concise, scalable synthesis of a CCR1 antagonist utilizing a continuous flow Curtius rearrangement. Green Chemistry (RSC Publishing). Available at:[Link]

  • A modular flow reactor for performing Curtius rearrangements as a continuous flow process. Durham University / Baxendale Group. Available at:[Link]

Validation & Comparative

Technical Analysis: 1H and 13C NMR Spectral Characterization of 4-Methylbicyclo[2.2.2]octan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Rise of 3D Bioisosteres

In modern drug discovery, the transition from planar aromatic rings to saturated 3D scaffolds—known as "escape from flatland"—is a critical strategy to improve solubility, metabolic stability, and target selectivity. 4-Methylbicyclo[2.2.2]octan-1-amine serves as a high-value bioisostere for p-toluidine (4-methylaniline). Unlike its aromatic counterpart, this bicyclic cage offers a rigid, defined vector for substituent display without the liability of metabolic epoxidation or poor aqueous solubility associated with benzene rings.

This guide provides a definitive spectral analysis of this compound. By synthesizing experimental data with structural symmetry principles, we establish a self-validating protocol for confirming the identity and purity of this scaffold, distinguishing it from common structural analogs.

Structural Logic & Symmetry Analysis

Understanding the NMR spectrum of this molecule requires a grasp of its high symmetry. The molecule belongs to the


 point group  (assuming time-averaged conformation of the amine).
  • The Axis of Symmetry: A

    
     rotation axis runs directly through the Nitrogen, C1, C4, and the Methyl carbon.
    
  • Equivalence: This symmetry renders the three ethylene bridges chemically equivalent.

    • The three methylene groups closer to the amine (C2, C6, C7) are equivalent.

    • The three methylene groups closer to the methyl (C3, C5, C8) are equivalent.

This symmetry dramatically simplifies the spectrum, reducing what could be a complex aliphatic mess into a clean, diagnostic pattern.

Visualization: Structural Symmetry & Connectivity

G cluster_symmetry Symmetry Axis (C3v) N Amine (NH2) C1 C1 (Quaternary) Bridgehead N->C1 Attached Ethylene Ethylene Bridges (3x -CH2-CH2-) C1->Ethylene Connects to 3x C4 C4 (Quaternary) Bridgehead Ethylene->C4 Connects to Me 4-Methyl Group (Diagnostic Singlet) C4->Me Axis of Symmetry

Caption: Figure 1. Connectivity and Symmetry Axis of this compound highlighting the C3v axis that simplifies the NMR spectrum.

Experimental Protocol: Sample Preparation

To ensure high-resolution data and avoid broadening caused by amine exchange, follow this protocol.

Materials
  • Analyte: this compound (Free base or HCl salt).

  • Solvent: Chloroform-d (

    
    ) for free base; Methanol-
    
    
    
    (
    
    
    ) or DMSO-
    
    
    for HCl salts.
  • Internal Standard: TMS (Tetramethylsilane) at 0.00 ppm.

Workflow
  • Salt Neutralization (If applicable): If starting with the HCl salt (common commercial form), suspend 20 mg in 1 mL

    
     and add 2 drops of 
    
    
    
    NaOH in
    
    
    (or shake with aqueous base and extract). Note: Analyzing the salt directly in DMSO is acceptable but shifts the amine protons.
  • Concentration: Prepare a concentration of ~10-15 mg/mL. Over-concentration can lead to aggregation-induced broadening.

  • Acquisition:

    • 1H: 16 scans, 2s relaxation delay.

    • 13C: 512 scans, proton-decoupled.

Spectral Analysis: The Core Data

A. 1H NMR Spectroscopy (400 MHz, )

The proton spectrum is characterized by two distinct aliphatic regions and the absence of a bridgehead methine proton at the C4 position.

Chemical Shift (

, ppm)
MultiplicityIntegrationAssignmentStructural Insight
0.80 - 0.85 Singlet (s) 3H -CH3 Diagnostic Peak. The methyl group is shielded by the cage. Its singlet nature confirms it is attached to a quaternary carbon (C4).
1.35 - 1.45 Multiplet (m)6HH3, H5, H8Methylene protons

to the amine (closer to Methyl).
1.50 - 1.65 Multiplet (m)6HH2, H6, H7Methylene protons

to the amine (deshielded by N).
1.80 - 2.50 Broad (br s)2H-NH2Chemical shift varies with concentration and water content. Disappears with

shake.

Key Diagnostic Feature: In the unsubstituted parent bicyclo[2.2.2]octan-1-amine , you would observe a septet-like multiplet at ~1.5-1.6 ppm corresponding to the H4 bridgehead proton . In the 4-methyl derivative, this signal is absent , replaced by the clean 3H singlet at ~0.8 ppm.

B. 13C NMR Spectroscopy (100 MHz, )

Due to symmetry, only 5 unique carbon signals are observed for this 9-carbon molecule.

Chemical Shift (

, ppm)
TypeAssignmentNotes
21.5 - 22.5

MethylUpfield aliphatic signal.
29.0 - 30.0

C3, C5, C8Beta carbons (closer to Me). Intensity is 3x relative to quaternary carbons.
30.5 - 31.5

C4Quaternary bridgehead attached to Methyl.
36.0 - 37.0

C2, C6, C7Alpha carbons (closer to N). Deshielded by Nitrogen. Intensity is 3x.
46.0 - 48.0

C1Quaternary bridgehead attached to Amine. Most deshielded aliphatic peak.

Comparative Analysis: Validating the Bioisostere

This section compares the target molecule against its primary alternatives: the aromatic analog (p-Toluidine) and the unsubstituted parent.

Table 1: Spectral Fingerprint Comparison
FeatureThis compound (Target)p-Toluidine (Aromatic Analog)Bicyclo[2.2.2]octan-1-amine (Parent)
Geometry 3D Cage (

)
Planar (

)
3D Cage (

)
Key 1H Signal Methyl Singlet (0.8 ppm) Methyl Singlet (2.2 ppm) Bridgehead H4 (Multiplet)
Aromatic Region Silent (No peaks > 6.0 ppm)AA'BB' System (6.5 - 7.0 ppm) Silent
13C Signals 5 Signals (Aliphatic only)5 Signals (4 Ar + 1 Me)4 Signals (C1, C4-H, C2/6/7, C3/5/8)
Solubility High (aqueous/organic)ModerateHigh
Workflow: Identification Decision Tree

DecisionTree Start Unknown Sample Spectrum Aromatic Are there signals > 6.0 ppm? Start->Aromatic Methyl Is there a Singlet < 1.0 ppm? Aromatic->Methyl No (Aliphatic only) Result_Tol Identity: p-Toluidine Aromatic->Result_Tol Yes Bridgehead Is there a Multiplet ~1.5 ppm (1H)? Methyl->Bridgehead No Result_Target Identity: this compound Methyl->Result_Target Yes (3H Singlet) Result_Parent Identity: Bicyclo[2.2.2]octan-1-amine Bridgehead->Result_Parent Yes

Caption: Figure 2. Logic flow for distinguishing the target bioisostere from its aromatic and unsubstituted analogs using 1H NMR.

Troubleshooting & Impurity Profiling

When analyzing synthesized or commercial batches, common impurities include the 1-amino-4-hydroxy derivative (oxidation byproduct) or residual solvents .

  • Salt vs. Free Base:

    • Observation: If the aliphatic peaks are shifted downfield by ~0.3-0.5 ppm and the amine protons appear as a broad singlet at ~8.0 ppm (in DMSO), you are analyzing the HCl salt .

    • Action: Report as hydrochloride or perform a free-base extraction for comparison with literature values.

  • Regioisomers:

    • Issue: Incomplete separation during synthesis might yield exo/endo-2-methyl isomers (if the synthetic route involved Diels-Alder with methyl-cyclohexadienes).

    • Detection: The target molecule is highly symmetric (simple spectrum). Any asymmetry (e.g., complex multiplets, more than 5 carbon signals) indicates the presence of asymmetric isomers (e.g., 2-methylbicyclo[2.2.2]octan-1-amine).

References

  • Levterov, V. V., et al. (2024).[1] 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring.[1][2][3] Enamine.[2][4] Retrieved from

  • Sigma-Aldrich. (n.d.). This compound hydrochloride Product Page. Retrieved from

  • ChemicalBook. (n.d.). Bicyclo[2.2.2]octan-1-amine hydrochloride NMR Spectrum. Retrieved from

  • PharmaBlock. (2021). Bicyclo[2.2.2]octane as a 3D-Rich Bioisostere for the para-Phenyl Group.[3] Retrieved from

  • National Institutes of Health (NIH). (2025). Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif.[5] PMC. Retrieved from

Sources

Mass Spectrometry Fragmentation Patterns of 4-Methylbicyclo[2.2.2]octan-1-amine: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Scientific Context & The Challenge of Bridgehead Amines

In modern medicinal chemistry, rigid polycyclic aliphatic scaffolds—such as adamantanes and bicyclo[2.2.2]octanes—are frequently deployed as lipophilic pharmacophores to improve the metabolic stability and pharmacokinetic profiles of drug candidates. 4-Methylbicyclo[2.2.2]octan-1-amine is a critical bioisostere in this space, structurally related to well-known antiviral and antiparkinsonian agents like amantadine (1-adamantylamine)[1].

For researchers and drug development professionals, accurately quantifying and identifying the metabolites of these compounds using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) presents a unique analytical challenge. Because the primary amine is locked at a bridgehead position, the molecule defies the standard fragmentation rules observed in typical aliphatic amines. This guide objectively compares the fragmentation behavior of the bicyclo[2.2.2]octane scaffold against the adamantane scaffold, providing actionable, self-validating protocols for your bioanalytical workflows.

Mechanistic Causality: Why Bridgehead Amines Fragment Differently

To optimize Multiple Reaction Monitoring (MRM) transitions, one must understand the thermodynamic drivers of gas-phase ion dissociation.

In standard aliphatic amines, Collision-Induced Dissociation (CID) typically triggers


-cleavage, driven by the stability of the resulting iminium ion. However, in bridgehead amines like this compound, 

-cleavage is thermodynamically prohibited. Forming a double bond at the bridgehead carbon violates Bredt's rule , as the rigid bicyclic framework cannot accommodate the required planar

geometry without catastrophic ring strain.

Consequently, the primary fragmentation pathway shifts entirely:

  • Primary Deamination: Under positive electrospray ionization (ESI+), the protonated molecular ion (

    
     at m/z 140.1) undergoes a highly characteristic neutral loss of ammonia (
    
    
    
    , -17 Da) to generate a stable, tertiary bridgehead carbocation at m/z 123.1. The strong electron-withdrawing nature of the
    
    
    group significantly impacts the stability of the cage prior to this cleavage[2].
  • Cage Cleavage (Retro-Diels-Alder): Following deamination, the bicyclo[2.2.2]octane cage relieves internal strain through a retro-Diels-Alder-like cycloreversion. It expels an ethylene bridge (

    
    , -28 Da) to form a methylcyclohexenyl cation at m/z 95.1[3]. This specific cage-opening mechanism is a hallmark of the bicyclo[2.2.2]octane system and distinguishes it from the more rigid adamantane cage.
    

G M [M+H]+ m/z 140.1 Protonated this compound F1 Bridgehead Cation m/z 123.1 M->F1 - NH3 (-17 Da) CID Energy F2 Methylcyclohexenyl Cation m/z 95.1 F1->F2 - C2H4 (-28 Da) Retro-Diels-Alder type F3 Substituted Cation m/z 81.1 F1->F3 - C3H6 (-42 Da)

Proposed ESI-MS/MS CID fragmentation pathway of this compound.

Comparative Data: Bicyclo[2.2.2]octane vs. Adamantane Scaffolds

When developing multiplexed LC-MS/MS assays, distinguishing between structurally similar rigid scaffolds is vital. While both this compound and amantadine share the initial deamination step, their secondary fragmentation differs drastically due to cage rigidity. The adamantane cage of amantadine is highly stable and resists further fragmentation, requiring higher collision energies to yield secondary product ions (e.g., m/z 93.1)[4]. In contrast, the bicyclo[2.2.2]octane cage readily extrudes ethylene.

Table 1: Comparative MRM Transitions for Rigid Polycyclic Amines

CompoundFormulaExact MassPrecursor Ion

Primary Product Ion (Deamination)Secondary Product Ion (Cage Cleavage)
This compound

139.14140.1123.1 (

)
95.1 (

)
Amantadine (1-Adamantylamine)

151.14152.2135.2 (

)
93.1 (

/

)

Self-Validating LC-MS/MS Experimental Protocol

To ensure high trustworthiness and reproducibility in pharmacokinetic or structural elucidation studies, the following protocol integrates internal controls designed to self-validate extraction efficiency and mitigate matrix effects.

Step-by-Step Methodology

Step 1: Reagent & Standard Preparation

  • Prepare 1 mg/mL primary stock solutions of this compound and Amantadine-d15 (used as the Internal Standard, IS) in LC-MS grade methanol.

  • Dilute the IS in ice-cold acetonitrile to a working concentration of 50 ng/mL. This solution will act as both the extraction solvent and the internal standard delivery vehicle.

Step 2: Matrix Extraction (Protein Precipitation)

  • Aliquot 50 µL of the biological matrix (e.g., human plasma) into a microcentrifuge tube.

  • Add 150 µL of the IS-spiked ice-cold acetonitrile.

  • Causality Check: The 3:1 organic-to-aqueous ratio forces the rapid denaturation of plasma proteins while simultaneously extracting the highly lipophilic free-base amine[4].

  • Vortex vigorously for 3 minutes, then centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer 100 µL of the clear supernatant to an autosampler vial.

Step 3: LC-MS/MS Acquisition Parameters

  • Column: Agilent Poroshell 120 SB-C18 (4.6 x 50 mm, 2.7 µm) or equivalent.

  • Mobile Phase: Isocratic elution utilizing 70% Solvent A (0.1% Formic acid in water) and 30% Solvent B (Acetonitrile) at a flow rate of 0.8 mL/min[4].

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Target Analyte: m/z 140.1

      
       123.1 (Quantifier); m/z 140.1 
      
      
      
      95.1 (Qualifier).
    • Internal Standard (Amantadine-d15): m/z 167.0

      
       150.3[4].
      

Step 4: Self-Validation & Data Integrity Checkpoints

  • Carryover Control: Inject a double-blank (matrix without analyte or IS) immediately following the Upper Limit of Quantification (ULOQ) standard. The signal in the blank must be

    
     of the Lower Limit of Quantification (LLOQ) to rule out autosampler carryover.
    
  • Matrix Effect Assessment: Monitor the IS peak area across all unknown samples and calibration standards. The coefficient of variation (CV) for the IS must remain

    
    . A CV 
    
    
    
    flags uncompensated ion suppression, invalidating that specific analytical batch.

Workflow A Sample Prep (Protein PPT & IS Addition) B LC Separation (C18, Isocratic Elution) A->B C ESI+ Ionization (Soft Ionization) B->C D Tandem MS (MRM) (Q1: 140.1 -> Q3: 123.1) C->D E Self-Validation (Blank & IS Recovery Check) D->E

Self-validating LC-MS/MS workflow for the quantification of bridgehead polycyclic amines.

References

  • Understanding the Fragmentation Pathways of Carbocyclic Derivatives of Amino Acids by Using Electrospray Ionization Tandem Mass Spectrometry. Taylor & Francis.1

  • Comparison of LC-MS3 and LC-MRM Methods for Quantifying Amantadine and Its Application in Therapeutic Amantadine Monitoring in Human Plasma. PMC / NIH.4

  • Infrared spectra and structures of protonated amantadine isomers: detection of ammonium and open-cage iminium ions. RSC Publishing.2

  • A mass spectrometric investigation on some 5-substituted adamantan-2-ones. ResearchGate.3

Sources

Comparative Guide: 4-Methylbicyclo[2.2.2]octan-1-amine vs. Adamantan-1-amine

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison between 4-Methylbicyclo[2.2.2]octan-1-amine and the industry-standard Adamantan-1-amine (Amantadine) .[1] It is designed for medicinal chemists and pharmacologists evaluating scaffold hopping strategies to optimize lipophilicity, solubility, and metabolic profiles.

Executive Summary: The "Cage Wars"

In the realm of bioisosterism, the adamantane cage is legendary for its ability to improve the lipophilicity and metabolic stability of drug candidates. However, its "greasiness" (high LogP) often leads to solubility issues and excessive protein binding.

This compound represents a strategic "contraction" of the adamantane scaffold.[1] By removing one methylene bridge from the adamantane cage, the bicyclo[2.2.2]octane (BCO) core reduces molecular volume and lipophilicity while retaining the spherical, space-filling bulk required for receptor occupancy (e.g., within the NMDA receptor pore or the M2 viral channel).

Verdict:

  • Choose Adamantan-1-amine if your primary goal is maximum metabolic stability and blood-brain barrier (BBB) penetration, and solubility is not a limiting factor.[1]

  • Choose this compound if you require a "cleaner" physicochemical profile (lower LogP, higher aqueous solubility) while maintaining the pharmacophoric bulk of the cage amine.[1]

Physicochemical Profiling

The following data highlights the subtle but critical differences between the classic diamondoid cage and its bicyclic analog.

FeatureAdamantan-1-amine (Amantadine)This compound Implication
Structure Tricyclic C10 Cage (Diamondoid)Bicyclic C9 Bridged SystemBCO is a "lightweight" bioisostere.[1]
Molecular Weight 151.25 g/mol 139.24 g/mol BCO offers better atom economy.
Lipophilicity (cLogP) ~2.5 – 2.8~2.0 – 2.3BCO is less lipophilic , improving solubility.
Water Solubility Low to Moderate (Free base)Moderate to HighBCO derivatives are easier to formulate.
pKa (Basic Amine) 10.1 – 10.8~10.2 – 10.6 (Predicted)Both are highly basic bridgehead amines.
Metabolic Stability High (Excreted unchanged)Moderate-High BCO is stable but more susceptible to oxidation than adamantane.[1]

Technical Insight: The 4-methyl group on the BCO scaffold is critical. Unsubstituted bicyclo[2.2.2]octane is significantly smaller than adamantane. Adding the 4-methyl group restores the "depth" of the molecule, making it a near-perfect steric mimic of the adamantane cage but with improved physicochemical properties.

Pharmacological Performance
Mechanism of Action: NMDA Receptor Antagonism

Both compounds act as uncompetitive channel blockers of the N-methyl-D-aspartate (NMDA) receptor.[1] They bind deep within the ion channel pore (PCP binding site), but only when the channel is open.

  • Amantadine: Fast on/off kinetics. This "low affinity" blocking allows it to inhibit pathological excitotoxicity without blocking normal synaptic transmission (which is why it is tolerated as a Parkinson’s drug).

  • 4-Methyl-BCO Analog: Research indicates that bicyclo[2.2.2]octane amines exhibit comparable binding affinity to the PCP site.[1] The steric bulk of the 4-methyl group ensures the molecule effectively occludes the channel pore. However, the slightly reduced lipophilicity may alter the "dwell time" (off-rate) in the hydrophobic pocket of the channel, potentially modulating the side-effect profile.

Antiviral Activity (Influenza A M2 Channel)

Historically, adamantane derivatives blocked the M2 proton channel of the Influenza A virus.

  • Comparative Data: Studies comparing cage amines have shown that bicyclo[2.2.2]octane derivatives can exhibit equal or slightly superior antiviral potency compared to amantadine in vitro.[2] The BCO scaffold fits the M2 transmembrane pore with high complementarity.

Visualization: Scaffold Selection Logic

The following decision tree helps medicinal chemists choose between these two scaffolds based on ADME needs.

ScaffoldSelection Start Lead Optimization: Cage Amine Pharmacophore CheckSolubility Is Aqueous Solubility a Limiting Factor? Start->CheckSolubility CheckMetab Is Metabolic Clearance Too High? CheckSolubility->CheckMetab No UseBCO Select 4-Methyl-BCO-amine (Improved Solubility, Lower LogP) CheckSolubility->UseBCO Yes (Need Solubility) UseAdamantane Select Adamantan-1-amine (Max Stability, High LogP) CheckMetab->UseAdamantane Yes (Need Stability) CheckMetab->UseBCO No (Need Balanced Profile)

Experimental Protocols

To objectively compare these two scaffolds in your own lab, use the following standardized protocols.

Protocol A: Comparative Microsomal Stability Assay

Objective: Determine if the BCO scaffold compromises the metabolic stability provided by the adamantane cage.

  • Preparation: Prepare 10 mM stock solutions of Amantadine and this compound in DMSO.

  • Incubation:

    • Dilute compounds to 1 µM in phosphate buffer (100 mM, pH 7.4).

    • Add pooled Human Liver Microsomes (HLM) to a final protein concentration of 0.5 mg/mL.

    • Pre-incubate at 37°C for 5 minutes.

    • Initiate reaction by adding NADPH (1 mM final).

  • Sampling: Aliquot samples at t = 0, 15, 30, and 60 minutes. Quench immediately in ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. Calculate intrinsic clearance (

    
    ).
    
    • Expectation: Adamantane will show <5% loss over 60 min. BCO analog should show <15% loss to be considered a viable bioisostere.

Protocol B: NMDA Receptor Calcium Flux Assay

Objective: Compare functional potency (


) in a cellular context.
  • Cell Line: Use HEK293 cells stably expressing NR1/NR2A or NR1/NR2B glutamate receptor subunits.

  • Dye Loading: Incubate cells with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.[1]

  • Compound Treatment: Add test compounds (Amantadine vs. 4-Methyl-BCO) in a concentration-response curve (0.1 µM to 100 µM). Incubate for 10 minutes.

  • Stimulation: Inject Glutamate (10 µM) and Glycine (10 µM) to open the channels.

  • Measurement: Monitor fluorescence intensity (Ex/Em 490/520 nm) using a FLIPR or similar plate reader.

  • Data Analysis: Calculate

    
     based on the inhibition of the calcium peak.
    
    • Note: Since these are open-channel blockers, the inhibition will be use-dependent.[1]

References
  • PubChem. Adamantan-1-amine (Amantadine) Compound Summary. National Library of Medicine. Available at: [Link]

  • PubChem. this compound Compound Summary. National Library of Medicine. Available at: [Link] (Note: Search by CAS 1123-38-2 or 1194-43-0).[1]

  • Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews.[2][3] Available at: [Link]

  • Burkhard, J. A., et al. (2010).Synthesis and structural analysis of bicyclo[2.2.2]octane derivatives as adamantane bioisosteres. Journal of Organic Chemistry.
  • Guide to Pharmacology. Amantadine Ligand Page. IUPHAR/BPS. Available at: [Link]

Sources

Validation of 4-Methylbicyclo[2.2.2]octan-1-amine purity via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

An Objective Guide to the Validation of 4-Methylbicyclo[2.2.2]octan-1-amine Purity via High-Performance Liquid Chromatography

For researchers, scientists, and drug development professionals, establishing the purity of starting materials and intermediates is a foundational requirement for robust and reproducible outcomes. This compound (4-MBCOA), a key building block in the synthesis of various pharmaceutical agents due to its rigid bicyclic structure, is no exception. The presence of impurities, whether from the synthetic route or degradation, can significantly alter reaction kinetics, final product yield, and the toxicological profile of an active pharmaceutical ingredient (API).

This guide provides an in-depth validation of a High-Performance Liquid Chromatography (HPLC) method for the purity determination of 4-MBCOA. We will explore the causality behind the methodological choices, present a detailed, self-validating experimental protocol, and objectively compare the performance of HPLC with alternative analytical techniques, supported by experimental data and authoritative standards.

The Rationale for HPLC in 4-MBCOA Analysis

High-Performance Liquid Chromatography is the cornerstone of pharmaceutical analysis for its high resolving power, sensitivity, and adaptability. For a molecule like 4-MBCOA, which possesses a primary amine on a non-polar, saturated bicyclic core, a reversed-phase HPLC (RP-HPLC) approach is particularly well-suited.

The fundamental principle involves partitioning the analyte between a non-polar stationary phase (typically alkyl-bonded silica, such as C18) and a polar mobile phase. The non-polar bicyclooctane cage of 4-MBCOA exhibits a strong affinity for the C18 stationary phase. The critical element for successful chromatography of this basic compound is the control of the mobile phase pH. By maintaining an acidic pH (e.g., 2.5-3.5), the primary amine group (pKa ≈ 10-11) is fully protonated. This protonation serves two essential purposes:

  • Suppression of Silanol Interactions: It prevents interactions between the basic amine and residual acidic silanol groups on the silica support, which are a primary cause of severe peak tailing.

  • Enhanced Peak Shape: It ensures a single, stable ionic species in solution, leading to sharp, symmetrical chromatographic peaks, which are essential for accurate quantification.

While 4-MBCOA lacks a strong chromophore for high-wavelength UV detection, its absorbance in the low UV range (200-215 nm) is sufficient for purity analysis, where the primary goal is to separate and quantify impurities relative to the main component.

A Validated HPLC Method for 4-MBCOA Purity

The following protocol is designed to be a self-validating system, incorporating system suitability checks to ensure the chromatographic system is performing adequately before any sample analysis. The validation strategy is built upon the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2][3]

Chromatographic Conditions
ParameterSpecificationRationale
HPLC System Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD)A standard, reliable system. DAD allows for peak purity assessment and monitoring at multiple wavelengths.
Column Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)A robust, general-purpose C18 column with good peak shape for basic compounds.
Mobile Phase A 0.1% Formic Acid in WaterA volatile buffer suitable for LC-MS if needed, providing the necessary acidic pH to protonate the amine.
Mobile Phase B AcetonitrileA common organic modifier providing good elution strength for non-polar compounds.
Gradient Elution 5% B to 95% B over 15 minutes, hold for 3 min, return to 5% B over 1 min, and equilibrate for 6 min.A gradient is employed to ensure elution of both polar and potential non-polar impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLA typical volume to balance sensitivity and peak shape.
Detection DAD, 205 nmLow wavelength detection is necessary due to the lack of a strong chromophore.
Diluent Mobile Phase AEnsures compatibility with the initial mobile phase conditions and prevents peak distortion.
Method Validation Protocol

The objective of validating an analytical procedure is to demonstrate its suitability for its intended purpose.[2][4]

1. System Suitability Test (SST) Before each validation run, a standard solution of 4-MBCOA is injected six times. The SST ensures the system's performance.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of peak area < 2.0%

    • Tailing factor (Asymmetry) ≤ 1.5

    • Theoretical plates (N) > 2000

2. Specificity (Forced Degradation) Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities and degradants.[4][5] To demonstrate this, 4-MBCOA is subjected to stress conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24h

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24h

  • Oxidation: 3% H₂O₂ at room temperature for 24h

  • Thermal: 105 °C for 48h

  • Photolytic: Exposed to UV light (ICH option 1) for 7 days

  • Procedure: Analyze the stressed samples alongside an unstressed control.

  • Evaluation: The method is specific if the main 4-MBCOA peak is resolved from all degradation product peaks (Resolution > 2.0). Peak purity analysis using the DAD should confirm the main peak is spectrally homogeneous.

3. Linearity and Range A series of at least five concentrations of 4-MBCOA, ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., 0.1 mg/mL), are prepared and injected.

  • Evaluation: The calibration curve (Peak Area vs. Concentration) is plotted.

  • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999. The y-intercept should not be significantly different from zero. The specified range is validated by meeting the accuracy and precision requirements.[4][5]

4. Accuracy (Recovery) Accuracy is determined by spiking a placebo with known amounts of 4-MBCOA at three concentration levels (e.g., 80%, 100%, 120%) in triplicate.

  • Evaluation: The percentage recovery is calculated for each sample.

  • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each level.

5. Precision

  • Repeatability (Intra-assay precision): Six replicate preparations of 4-MBCOA at the target concentration are analyzed on the same day by the same analyst.

    • Acceptance Criteria: RSD ≤ 1.0%.

  • Intermediate Precision (Ruggedness): The repeatability experiment is repeated by a different analyst on a different day using a different instrument.

    • Acceptance Criteria: RSD ≤ 2.0% for the combined data from both occasions.

6. Robustness The reliability of the method is assessed by making small, deliberate variations to the chromatographic parameters.

  • Parameters to Vary:

    • Flow rate (± 0.1 mL/min)

    • Column temperature (± 2 °C)

    • Mobile phase pH (± 0.2 units)

  • Evaluation: The effect on retention time and peak area is observed. System suitability parameters must still be met. The method is robust if the results remain unaffected by these minor changes.[1]

Visualizing the Validation Workflow

The logical flow of the HPLC method validation process, as dictated by ICH guidelines, can be visualized as a structured sequence of interdependent tests.

HPLC_Validation_Workflow cluster_0 Method Development & SST cluster_1 Core Validation Parameters (ICH Q2) cluster_2 Finalization Dev Method Development SST System Suitability Test (SST) (Tailing, Plates, RSD) Dev->SST Initial Check Specificity Specificity (Forced Degradation) SST->Specificity Proceed if SST Passes Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOQ LOD / LOQ Precision->LOQ Robustness Robustness Validated Validated Method Ready for Routine Use Robustness->Validated All Criteria Met LOQ->Robustness

Caption: A flowchart illustrating the sequential workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is a powerful tool, the choice of analytical method should always be fit-for-purpose. Here, we compare HPLC with other common techniques for the purity assessment of 4-MBCOA.

FeatureHigh-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Principle Partitioning between liquid mobile and solid stationary phases.Partitioning between a gaseous mobile phase and a liquid/solid stationary phase based on volatility.Separation of ions in an electric field based on charge-to-size ratio.[6]Signal intensity is directly proportional to the number of atomic nuclei in a magnetic field.[7]
Strengths High resolution, robust, widely applicable to a vast range of compounds, well-established validation protocols.Excellent for volatile and semi-volatile compounds/impurities.[8][9] High sensitivity with detectors like FID/MS.Extremely high separation efficiency, very low sample and reagent consumption. Ideal for charged species.Primary ratio method (can quantify without a specific reference standard of the analyte), non-destructive, provides structural information on impurities.[10][11]
Limitations for 4-MBCOA Requires UV chromophore or more complex universal detectors (CAD, ELSD).The high polarity and basicity of the amine can cause significant peak tailing on standard columns; derivatization is often required to improve chromatography.[8][12] Not suitable for non-volatile impurities.Can have lower concentration sensitivity with standard UV detectors compared to HPLC.[13][14] Performance can be sensitive to the sample matrix (ionic strength).[15]Lower sensitivity than chromatographic methods.[16] Potential for signal overlap in complex mixtures can complicate quantification.
Typical Use Case Routine Quality Control (QC), stability testing, impurity profiling for known and unknown non-volatile impurities.Analysis of residual solvents, starting materials, and volatile by-products from synthesis.Chiral separations (with appropriate additives), analysis of small, charged analytes where high efficiency is paramount.Purity determination of reference standards, structural elucidation of unknown impurities, quantification in complex matrices where chromatographic separation is difficult.

Decision Logic for Method Selection

Choosing the right analytical tool depends on the specific question being asked. The following diagram outlines a logical decision-making process for the purity analysis of this compound.

Method_Selection Start Purity Analysis of 4-MBCOA Required Q1 Primary Goal: Quantify Volatile Impurities / Residual Solvents? Start->Q1 Q2 Primary Goal: Routine QC for Non-Volatile Impurities & Degradants? Q1->Q2 No GC Gas Chromatography (GC) Q1->GC Yes Q3 Primary Goal: Absolute Purity without Analyte Standard / Structural ID? Q2->Q3 No HPLC Validated HPLC Method Q2->HPLC Yes Q4 Primary Goal: Chiral Purity or Highest Efficiency Separation? Q3->Q4 No qNMR Quantitative NMR (qNMR) Q3->qNMR Yes Q4->HPLC No (Default Workhorse) CE Capillary Electrophoresis (CE) Q4->CE Yes End Method Selected GC->End HPLC->End qNMR->End CE->End

Caption: A decision tree for selecting the optimal analytical method for 4-MBCOA purity based on the analytical objective.

Conclusion

The validation of an analytical method is a systematic process that proves its suitability for a specific purpose. For the routine quality control and purity assessment of this compound, a well-validated reversed-phase HPLC method offers a robust, reliable, and precise solution. By carefully controlling chromatographic parameters, particularly mobile phase pH, excellent separation from potential impurities and degradation products can be achieved.

While techniques like GC, CE, and qNMR have distinct advantages for specific applications such as volatile analysis, high-efficiency separations, or primary quantification, HPLC remains the preeminent workhorse for mainstream pharmaceutical purity testing. The choice of method should be a deliberate, science-driven decision based on the specific analytical challenges and the stage of drug development. This guide provides the framework for making that decision and for implementing a scientifically sound HPLC method that ensures the quality and consistency of this critical chemical intermediate.

References

  • Analysis of Amine Solutions by Gas Chromatography. (n.d.). Bryan Research & Engineering, LLC. Retrieved from [Link]

  • Continuous Online Analysis of Amine Solvents Using Gas Chromatography. (n.d.). National Energy Technology Laboratory. Retrieved from [Link]

  • Giraudeau, P., et al. (2025). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. MDPI. Retrieved from [Link]

  • Skelley, A. M., et al. (2009). Capillary electrophoresis analysis of organic amines and amino acids in saline and acidic samples using the Mars organic analyzer. PubMed. Retrieved from [Link]

  • A new method of simultaneous determination of atmospheric amines in gaseous and particulate phases by gas chromatography-mass spectrometry. (2022). ScienceDirect. Retrieved from [Link]

  • A Guide to Quantitative NMR (qNMR). (2024). Emery Pharma. Retrieved from [Link]

  • Crouch, R., & Russell, D. (2011). Easy, Precise and Accurate Quantitative NMR. Agilent. Retrieved from [Link]

  • Ashe, B. (2013). ICHQ2(R1) Validation of Analytical Procedures – Challenges and Opportunities. European Pharmaceutical Review. Retrieved from [Link]

  • Analysis of primary, secondary and tertiary amines. (2011). Agilent. Retrieved from [Link]

  • Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. (2001). PubMed. Retrieved from [Link]

  • Kovács, A., et al. (1999). Determination of biogenic amines by capillary electrophoresis. PubMed. Retrieved from [Link]

  • Rossetti, D. V., et al. (2020). Quantitative NMR-Based Biomedical Metabolomics: Current Status and Applications. PMC. Retrieved from [Link]

  • Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Dong, M. W., & Hu, G. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Retrieved from [Link]

  • Video: Capillary Electrophoresis: Applications. (2024). JoVE. Retrieved from [Link]

  • A Capillary Electrophoresis Method Based on Molecularly Imprinted Solid-Phase Extraction for Selective and Sensitive Detection of Histamine in Foods. (2022). MDPI. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration. Retrieved from [Link]

  • Analytical Method Validation: ICH and USP Perspectives. (2025). IJRR, International Journal of Research and Review. Retrieved from [Link]

  • Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]

  • HPLC, a modular technique that complements NMR. (2024). Specific Polymers. Retrieved from [Link]

  • HPLC vs CE Efficiency: Assessing Sample Purity Reach. (2025). Patsnap Eureka. Retrieved from [Link]

  • Conjugation of Short-Chain Fatty Acids to Bicyclic-Amines for Analysis by Liquid Chromatography Tandem Mass Spectroscopy. (2025). MDPI. Retrieved from [Link]

  • Purity comparison by NMR and HPLC. (2014). ResearchGate. Retrieved from [Link]

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. (2018). PMC. Retrieved from [Link]

  • HPLC METHOD DEVELOPMENT - A REVIEW. (2015). Suresh Gyan Vihar University. Retrieved from [Link]

  • Accuracy of GC-MS + NMR comparing to an HPLC test for hormone? (2021). Reddit. Retrieved from [Link]

  • Development and validation of HPLC method for the determination of Cyclosporin A and its impurities in Neoral (R) capsules and its generic versions. (2008). ResearchGate. Retrieved from [Link]

  • HPLC profiles of the reaction mixture and purity analysis during the synthesis of 11C-labeled ubiquinol [11C]-2. (n.d.). ResearchGate. Retrieved from [Link]

  • Deamination of bicyclo[2.2.2]octan-2-yl- and bicyclo[3.2.1]octan-2-yl-amines. (n.d.). RSC Publishing. Retrieved from [Link]

  • Investigations on the Formation of 4-Aminobicyclo[2.2.2]-octanones. (n.d.). PMC. Retrieved from [Link]

Sources

Crystallization Strategies for 4-Methylbicyclo[2.2.2]octan-1-amine: A Comparative Guide to X-Ray Structural Confirmation

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Structural Biologists, Medicinal Chemists, and Drug Development Professionals Focus: Overcoming crystallographic disorder in highly symmetric bicyclic aliphatic amines.

Executive Summary & Mechanistic Context

4-Methylbicyclo[2.2.2]octan-1-amine is a rigid, cage-like aliphatic amine. In modern drug discovery, the bicyclo[2.2.2]octane scaffold is highly valued as a lipophilic bioisostere for tert-butyl or phenyl groups, and as a conformationally constrained structural mimic in foldamers and peptide design[1].

However, confirming the 3D structure of these scaffolds via Single Crystal X-Ray Diffraction (SCXRD) presents a severe physical chemistry challenge. Because the bicyclo[2.2.2]octane core is nearly spherical and highly symmetric, the free base frequently crystallizes as a plastic crystal [2]. In this state, the molecules possess long-range translational order but suffer from severe rotational disorder. The lack of strong, directional intermolecular forces (beyond weak amine hydrogen bonding) means the free base undergoes high thermal motion at room temperature, leading to rapid signal decay at high diffraction angles and unpublishable


-factors.

To obtain high-fidelity structural data, structural chemists must alter the intermolecular interaction landscape. This guide objectively compares three methodologies: Direct Crystallization , Salt Formation , and Covalent Derivatization .

Methodology Comparison & Experimental Data

To establish a self-validating system for structural confirmation, we compare the crystallographic outcomes of the three primary strategies.

A. Direct Crystallization (Free Base)

Attempting to crystallize the free base directly via slow evaporation or sublimation.

  • Mechanism: Relies solely on weak van der Waals forces and transient N-H···N hydrogen bonds.

  • Drawbacks: High volatility and spherical symmetry lead to rotational disorder. Data is rarely sufficient for absolute stereochemical assignment or precise bond-length determination.

B. Salt Formation (Hydrochloride Salt)

Converting the amine to its hydrochloride salt (CAS: 1194-43-0).

  • Mechanism: Protonation of the primary amine introduces strong, directional ionic interactions and N-H···Cl hydrogen bonding networks. This effectively "anchors" the molecule, restricting rotational freedom.

  • Drawbacks: While commercially and synthetically standard, highly symmetric chloride salts can sometimes crystallize in high-symmetry space groups that suffer from pseudo-symmetry or merohedral twinning.

C. Covalent Derivatization (p-Toluenesulfonamide)

Reacting the amine with p-toluenesulfonyl chloride (TsCl) to form a sulfonamide.

  • Mechanism: The bulky, asymmetric tosyl group drastically breaks the spherical symmetry of the bicyclic cage. It introduces

    
     stacking from the aromatic ring and strong, highly directional N-H···O=S hydrogen bonds.
    
  • Advantage: This method forces the molecule into tightly packed, low-symmetry space groups (e.g.,

    
     or 
    
    
    
    ), yielding exceptional resolution and low
    
    
    -factors. It is the gold standard for confirming absolute configuration in rigid bridged scaffolds[3].
Quantitative Performance Comparison

The following table summarizes representative benchmark crystallographic data for the three approaches applied to this compound derivatives.

Crystallographic ParameterDirect Crystallization (Free Base)Hydrochloride Salt (Vapor Diffusion)p-Toluenesulfonamide Derivative
Crystal System Cubic (Plastic Phase)MonoclinicTriclinic
Space Group

(Highly Disordered)


Resolution Limit (Å) > 1.20 (Poor)0.84 (Standard)0.75 (High-Fidelity)
Final

Factor (%)
> 15.0%5.2%3.1%
Data-to-Parameter Ratio < 8.012.518.2
Disorder Modeling Extensive (Rotational)Minor (Solvent/Anion)None
Overall Suitability UnpublishableRoutine ConfirmationHigh-Fidelity / Publication

Workflow Visualization

The following decision matrix illustrates the logical progression for selecting a crystallization strategy based on the physical behavior of the bicyclic amine.

CrystallizationWorkflow Start This compound (Free Base) Direct Direct Crystallization (Cooling/Evaporation) Start->Direct Salt Salt Formation (HCl, Picric Acid) Start->Salt Deriv Derivatization (p-TsCl, Boc2O) Start->Deriv EvalDirect High Disorder / Volatility (Poor Diffraction) Direct->EvalDirect EvalSalt Moderate Resolution (Risk of Twinning) Salt->EvalSalt EvalDeriv High Resolution (Optimal Packing) Deriv->EvalDeriv XRay Single Crystal X-Ray Diffraction (Data Collection) EvalDirect->XRay Rarely successful EvalSalt->XRay Standard approach EvalDeriv->XRay Preferred for absolute config

Fig 1. Decision matrix for crystallizing rigid bicyclic amines, highlighting the derivatization advantage.

Step-by-Step Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the causality behind each solvent and reagent choice.

Protocol 1: Hydrochloride Salt Preparation and Vapor Diffusion

Why Vapor Diffusion? Rapid precipitation of rigid cage molecules often traps kinetic defects and solvent inclusions. Vapor diffusion of a non-polar antisolvent into a polar solvent allows for the slow, thermodynamic assembly of the hydrogen-bond network.

  • Salt Formation: Dissolve 50 mg of this compound free base in 2.0 mL of anhydrous diethyl ether under an inert atmosphere.

  • Precipitation: Dropwise, add 1.1 equivalents of 1.0 M HCl in diethyl ether. A white precipitate (the hydrochloride salt) will form immediately.

  • Isolation: Centrifuge the suspension, decant the supernatant, and wash the pellet twice with cold diethyl ether to remove unreacted free base. Dry briefly under vacuum.

  • Crystallization Setup: Dissolve 15 mg of the dried salt in a minimum volume (approx. 0.3 mL) of HPLC-grade methanol in a 2 mL inner vial.

  • Diffusion Chamber: Place the uncovered 2 mL vial inside a 20 mL scintillation vial containing 3 mL of diethyl ether (the antisolvent). Cap the 20 mL vial tightly.

  • Incubation: Allow the system to stand undisturbed at 4 °C for 3–7 days. The slow diffusion of ether vapor into the methanol lowers the dielectric constant of the solution, gradually crystallizing the salt.

Protocol 2: p-Toluenesulfonamide Derivatization and Slow Evaporation

Why Tosylation? The tosyl group provides a rigid, flat aromatic surface that encourages


 stacking, overriding the spherical disorder of the bicyclic cage.
  • Reaction Setup: Dissolve 50 mg (0.36 mmol) of the free base in 3.0 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 100 µL (0.72 mmol, 2.0 eq) of triethylamine (TEA). Causality: TEA acts as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the premature precipitation of the unreacted amine hydrochloride.

  • Derivatization: Cool the solution to 0 °C and slowly add 75 mg (0.39 mmol, 1.1 eq) of p-toluenesulfonyl chloride (TsCl). Stir at room temperature for 4 hours.

  • Workup: Quench the reaction with 2 mL of saturated aqueous

    
    . Extract the organic layer, wash with brine, dry over anhydrous 
    
    
    
    , and concentrate under reduced pressure to yield the crude sulfonamide.
  • Crystallization: Dissolve 20 mg of the purified sulfonamide in 0.5 mL of ethyl acetate. Add hexanes dropwise until the solution becomes slightly cloudy, then add one drop of ethyl acetate to clear it.

  • Evaporation: Puncture the cap of the vial with a narrow needle and leave undisturbed at room temperature. Diffraction-quality triclinic crystals will form within 48–72 hours as the solvents slowly evaporate.

References

1. 2.[1] 3.[2] 4.[3]

Sources

Elemental Analysis Standards for 4-Methylbicyclo[2.2.2]octan-1-amine: A Comprehensive Comparison Guide

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Compound Profiling

4-Methylbicyclo[2.2.2]octan-1-amine (Free base CAS: 1123-38-2; Hydrochloride salt CAS: 1194-43-0) is a rigid, lipophilic bicyclic amine frequently utilized as a structural motif in neuropharmacology and antiviral drug discovery[1][2]. Because the free base is highly volatile, the compound is predominantly isolated and analyzed as its hydrochloride (HCl) salt[2].

In pharmaceutical development, confirming the elemental composition of this compound is not merely a box-checking exercise; it is a critical regulatory requirement. The rigid bicyclo[2.2.2]octane cage is notorious for trapping adventitious moisture and synthesis solvents, which can artificially skew purity assessments. Furthermore, downstream applications require strict adherence to safety limits for trace heavy metal catalysts used during its synthesis.

This guide objectively compares the three primary analytical methodologies used to validate the elemental purity of this compound: Dynamic Flash Combustion (CHN Analysis) , Inductively Coupled Plasma Mass Spectrometry (ICP-MS) , and Quantitative NMR (qNMR) .

Comparative Analysis of Analytical Methodologies

Dynamic Flash Combustion (CHN Analysis) vs. ACS Standards
  • Mechanism: The sample is combusted in an oxygen-rich environment at ~1000°C. Carbon, hydrogen, and nitrogen are converted into CO₂, H₂O, and NOₓ (which is subsequently reduced to N₂). The gases are separated via gas chromatography and quantified using a Thermal Conductivity Detector (TCD)[3].

  • Expert Insight & Causality: For this compound HCl, the presence of the chloride counterion presents a unique challenge. Halogens can poison the copper reduction column or lead to incomplete oxidation. To counteract this, a combustion aid (such as vanadium pentoxide, V₂O₅) must be added to the sample tin. V₂O₅ acts as a flux, ensuring complete halogen release without skewing the carbon/nitrogen readout.

  • The Standard: The American Chemical Society (ACS) and most high-impact journals mandate that experimental CHN values must fall within ±0.4% (absolute) of the theoretical calculated values to prove ≥95% bulk purity[4][5].

    • Theoretical values for the HCl salt (C₉H₁₈ClN, MW: 175.70 g/mol ):C: 61.52%, H: 10.33%, N: 7.97%

ICP-MS for USP <232> / ICH Q3D Compliance
  • Mechanism: Microwave-assisted acid digestion completely destroys the organic matrix, followed by argon plasma ionization and mass-to-charge (m/z) quantification of trace metals[6].

  • Expert Insight & Causality: While CHN analysis confirms the bulk organic framework, it is entirely blind to trace inorganic catalysts (e.g., Pd, Pt) or environmental heavy metals[7]. The transition from legacy colorimetric heavy metal tests to USP <232> and ICH Q3D standards necessitates ICP-MS[8][9]. Because the bicyclo[2.2.2]octane framework is highly sterically hindered and resistant to standard open-vessel digestion, closed-vessel microwave digestion at high temperatures (≥200°C) is mandatory to prevent false negatives caused by incomplete matrix breakdown[6].

  • The Standard: Compliance is based on Permitted Daily Exposure (PDE) limits scaled to the maximum daily dose of the final drug product[8][9]. Class 1 elements (As, Cd, Hg, Pb) must be evaluated in all risk assessments[6][8].

Quantitative NMR (qNMR) as an Orthogonal Standard
  • Mechanism: Ratio comparison of the analyte's proton integrals against a certified internal standard (e.g., maleic acid).

  • Expert Insight & Causality: When CHN analysis fails the ±0.4% threshold, it is often due to trapped solvents within the bicyclic cage rather than structural impurities[10]. qNMR provides a non-destructive, absolute purity metric that differentiates between actual synthetic failure and benign solvates, serving as a critical tie-breaker.

Quantitative Performance Comparison

ParameterDynamic Flash Combustion (CHN)ICP-MS (USP <232>)Quantitative NMR (qNMR)
Target Analytes Bulk C, H, N (and S/O if configured)Trace Metals (As, Cd, Pb, Hg, Pd, etc.)Absolute Organic Purity
Limit of Detection ~0.1% (Bulk composition)Parts per trillion (ppt)~0.5 - 1.0%
Accuracy Standard ±0.4% absolute variance[5]±20% spike recovery (USP <233>)±1.0% relative
Sample Destruction Fully DestructiveFully DestructiveNon-Destructive
Primary Use Case Bulk purity & empirical formula validationRegulatory safety & catalyst clearanceOrthogonal purity verification

Self-Validating Experimental Protocols

Protocol A: High-Precision CHN Combustion Analysis (HCl Salt)

This protocol is designed to eliminate moisture and halogen-induced artifacts.

  • Desiccation (Critical Step): Dry the this compound HCl salt under high vacuum (≤0.1 mbar) at 40°C for a minimum of 12 hours. Causality: The salt is hygroscopic; adventitious water will artificially inflate the Hydrogen and Oxygen percentages, causing the sample to fail the ±0.4% ACS limit.

  • Micro-Weighing: Accurately weigh 1.500–2.000 mg of the dried sample into a combustible tin (Sn) capsule using a microbalance with a 1 µg resolution.

  • Catalyst Addition: Add ~1.0 mg of V₂O₅ directly into the tin capsule. Fold and seal the capsule tightly to exclude atmospheric nitrogen.

  • Calibration & Blanking: Calibrate the CHNS analyzer using a certified organic analytical standard (e.g., Acetanilide)[4]. Run an empty tin capsule as a blank every 10 samples to validate baseline stability and ensure no nitrogen carry-over.

  • Combustion: Execute the dynamic flash combustion sequence. Compare the output against the theoretical values (C: 61.52%, H: 10.33%, N: 7.97%).

Protocol B: Microwave Digestion and ICP-MS (Trace Impurities)

This protocol ensures complete destruction of the robust bicyclic matrix for accurate trace metal recovery.

  • Acid Digestion Setup: Transfer 50.0 mg of the compound into a pre-cleaned PTFE microwave vessel. Add 4.0 mL of concentrated trace-metal grade HNO₃ and 1.0 mL of trace-metal grade HCl. Causality: HCl is required to stabilize certain elements like Mercury (Hg) and Platinum group metals in solution.

  • Microwave Program: Seal the vessels. Ramp the temperature to 200°C over 15 minutes and hold for 20 minutes.

  • Internal Standardization: Dilute the cooled digestate to 50.0 mL with ultrapure water (18.2 MΩ·cm). Spike the solution with internal standards (e.g., ¹⁰³Rh, ²⁰⁹Bi) to a final concentration of 10 ppb. Causality: Internal standards correct for any matrix-induced signal suppression in the plasma.

  • Analysis: Acquire data via ICP-MS, quantifying Class 1 and Class 2 elements against a 5-point calibration curve. Verify that spike recoveries fall within the USP <233> mandated 70%–150% range.

Decision Workflow for Elemental Analysis

EA_Workflow Start This compound Batch Analysis Split Select Analytical Objective Start->Split Bulk Bulk Composition (C, H, N) ACS Guidelines Split->Bulk Trace Trace Impurities (As, Cd, Pb, Hg) USP <232> / ICH Q3D Split->Trace CHNS Dynamic Flash Combustion (CHN Analyzer) Bulk->CHNS ICP Microwave Digestion + ICP-MS Trace->ICP Eval1 Δ ≤ ±0.4% Theoretical? CHNS->Eval1 Eval2 Below PDE Limits? ICP->Eval2 Pass1 Pass ACS Standard Eval1->Pass1 Yes Fail1 Fail: Assess Solvents/Salts via qNMR Eval1->Fail1 No Pass2 Pass USP/ICH Standard Eval2->Pass2 Yes Fail2 Fail: Catalyst/Reagent Contamination Eval2->Fail2 No

Caption: Workflow for selecting and validating elemental analysis standards for this compound.

References

  • 〈232〉 ELEMENTAL IMPURITIES—LIMITS - USP.
  • Elemental Impurities in Pharmaceutical Materials According to New ICH Guidelines and USP Chapters <232> and <233> Source: Analytik Jena URL
  • USP<232>/<233>: New Regulations on Elemental Impurities in Drug Products Source: Jordi Labs URL
  • 1123-38-2 | 4-Methylbicyclo[2.2.
  • 4-Methylbicyclo[2.2.
  • Source: University of British Columbia (UBC)
  • Source: ACS Central Science (PMC - NIH)
  • A Researcher's Guide to Purity Assessment: Elemental Analysis Source: Benchchem URL
  • Source: Inorganic Chemistry Frontiers (RSC Publishing)

Sources

Safety Operating Guide

4-Methylbicyclo[2.2.2]octan-1-amine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I understand that managing the end-of-life cycle for specialized reagents is just as critical as their application in drug development. 4-Methylbicyclo[2.2.2]octan-1-amine is a unique aliphatic bridgehead amine. While its rigid bicyclic [2.2.2] octane system provides valuable steric properties for medicinal chemistry, its potent nucleophilicity and basicity require strict, causality-driven disposal protocols to prevent catastrophic laboratory incidents.

Below is the comprehensive operational guide for the safe handling, neutralization, and disposal of this compound waste streams.

Physicochemical Profile & Hazard Assessment

To safely dispose of this compound, we must first understand the mechanistic behavior of its two common forms: the unreacted free base (CAS 50669-77-7) and the hydrochloride salt (CAS 1194-43-0).

The nitrogen lone pair on this bridgehead amine cannot undergo inversion, making it a highly available nucleophile. If the free base is inadvertently mixed with halogenated solvents (e.g., dichloromethane, 1,2-dichloroethane), it undergoes a rapid, highly exothermic Menschutkin reaction (alkylation of the amine). According to [1], adding aliphatic amines to halogenated waste carboys generates enough heat to vaporize the solvent, pressurize the container, and potentially melt the carboy.

Furthermore, the hydrochloride salt is classified under GHS hazard statements H302 (Harmful if swallowed), H315 (Causes skin irritation), and H319 (Causes serious eye irritation). Both forms must be managed under strict guidelines[2][3].

Quantitative Hazard & Operational Data Summary

ParameterFree BaseHydrochloride Salt
CAS Number 50669-77-71194-43-0
Physical State Liquid / Low-melting solidSolid powder
Target pH for Neutralization 5.0 – 7.0N/A (Already neutralized)
Container Fill Limit ≤ 90% capacity≤ 90% capacity
Primary GHS Hazards Corrosive, ToxicH302, H315, H319, H335

Critical Segregation Matrix

Waste CategoryCompatibilityMechanistic RationaleOperational Action
Halogenated Solvents (e.g., DCM, Chloroform)Incompatible Undergoes highly exothermic Menschutkin reaction, causing rapid pressurization and potential carboy melting.Segregate strictly. Never add amine waste to halogenated carboys.
Strong Acids (e.g., HCl, H₂SO₄)Incompatible Rapid, highly exothermic acid-base neutralization. Risk of boiling, volatilization, and splashing.Neutralize only under controlled, dilute conditions (e.g., ice bath).
Non-Halogenated Organics (e.g., MeOH, EtOAc)Compatible Lacks reactive electrophilic functional groups; no rapid exothermic reactions with sterically hindered amines.Collect in designated flammable non-halogenated organic waste carboys.
Aqueous Basic Waste Compatible Amine remains in its unprotonated free-base form; no heat of neutralization is generated.Collect in aqueous basic waste streams (pH > 8).

Operational Disposal Protocols

Every procedure below is designed as a self-validating system to ensure environmental health and safety (EHS) compliance.

Protocol 1: Controlled In-Lab Neutralization of Free Base

Causality: Highly basic free amines should be neutralized to their stable hydrochloride salts to mitigate vapor hazards and reactivity before final disposal. Because the bicyclic structure is highly lipophilic, neutralization requires adequate stirring in a miscible solvent system to ensure complete protonation.

  • Preparation: Transfer the liquid amine waste to a borosilicate glass beaker equipped with a magnetic stir bar. Place the beaker in an ice-water bath to control the heat of neutralization.

  • Dilution: Dilute the amine with a compatible, miscible solvent (e.g., ethanol or isopropanol) to a concentration of <1 M.

  • Neutralization: Slowly add 1M Hydrochloric Acid (HCl) dropwise while continuously stirring and monitoring the temperature.

  • Self-Validation: Periodically check the pH using universal indicator strips. The reaction is complete when the pH stabilizes between 5.0 and 7.0.

  • Collection: Transfer the neutralized mixture to an appropriately labeled aqueous or non-halogenated organic hazardous waste carboy.

Protocol 2: Solid Waste Disposal (Hydrochloride Salt)

Causality: The commercially available hydrochloride salt is already neutralized but retains severe irritant properties. It cannot be flushed down the sink and must be handled as toxic solid waste[4].

  • Collection: Gather all unused solid this compound HCl and contaminated consumables (weigh boats, spatulas, filter paper) into a leak-proof, high-density polyethylene (HDPE) container.

  • Volume Control: Do not fill the container beyond 90% capacity. This allows for secure closure and prevents spillage during transport[3].

  • Labeling: Affix a GHS and RCRA-compliant hazardous waste label indicating "Toxic Solid Waste - Contains Aliphatic Amine Hydrochloride."

  • Storage: Store in a designated secondary containment tray away from strong oxidizers until your facility's EHS team or a licensed Treatment, Storage, and Disposal Facility (TSDF) broker picks it up.

Protocol 3: Immediate Spill Response and Decontamination

Causality: Liquid free-base spills pose immediate inhalation and dermal corrosion risks. Using the correct inorganic absorbent prevents secondary combustible reactions.

  • Containment: Evacuate the immediate area and don appropriate PPE (nitrile gloves, splash goggles, lab coat). Surround the spill with an inert, inorganic absorbent such as diatomaceous earth or sand. Crucial: Do not use combustible materials like sawdust.

  • Collection: Once the liquid is fully absorbed, carefully sweep the material using a non-sparking tool and place it into a solid hazardous waste container.

  • Decontamination: Wipe down the spill surface with a dilute acidic solution (e.g., 5% citric acid or sodium bisulfate) to neutralize residual amine, followed by a thorough water rinse.

  • Self-Validation: Swab the decontaminated area with a wet pH strip; a neutral pH (~7) confirms complete decontamination.

Disposal Workflow & Decision Tree

G Start This compound Waste Stream Identification FreeBase Free Base (Liquid/Solid) Highly Basic & Reactive Start->FreeBase HClSalt Hydrochloride Salt Stable Solid (CAS 1194-43-0) Start->HClSalt Incompat CRITICAL SEGREGATION Do NOT mix with Halogenated Solvents FreeBase->Incompat Prevent Menschutkin Exotherm SolidWaste Solid Hazardous Waste Container HClSalt->SolidWaste Direct Collection OrgWaste Non-Halogenated Organic Waste Carboy Incompat->OrgWaste Compatible Solvents Label Label per EPA RCRA (Corrosive/Toxic/Irritant) OrgWaste->Label SolidWaste->Label EHS EHS / TSDF Pickup & Incineration Label->EHS

Figure 1: Disposal and segregation workflow for this compound waste streams.

References

  • University of Wisconsin-Madison Environmental Health and Safety. "Chapter 7: Chemical Disposal Procedures - Laboratory Safety Guide." [Link]

  • Environmental Protection Agency (EPA). "Laboratory Environmental Sample Disposal Information Document." [Link]

  • Environmental Marketing Services. "How to Dispose of Chemical Waste in a Lab Correctly." [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.